Ethyl 3-amino-4-iodobenzoate
Description
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Properties
IUPAC Name |
ethyl 3-amino-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJZQAQWVLGNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732879 | |
| Record name | Ethyl 3-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261569-51-0 | |
| Record name | Ethyl 3-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of ethyl 3-amino-4-iodobenzoate from ethyl 3-aminobenzoate
An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-iodobenzoate from Ethyl 3-aminobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in pharmaceutical and materials science. The primary focus is on the direct electrophilic iodination of ethyl 3-aminobenzoate. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that govern the reaction's success, regioselectivity, and yield. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and actionable laboratory procedures.
Introduction: The Significance of Iodinated Aromatics
Halogenated organic compounds, particularly aryl iodides, are pivotal intermediates in modern organic synthesis. The carbon-iodine bond, being the most labile among carbon-halogen bonds, serves as a versatile functional handle for a multitude of transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1]
This compound incorporates three key functional groups: an aromatic amine, an ethyl ester, and an iodine substituent. This trifunctional architecture makes it a highly sought-after precursor for complex molecular scaffolds. The strategic placement of the iodine atom ortho to the activating amino group and meta to the deactivating ester group is a synthetic challenge that requires precise control over reaction conditions. This guide elucidates a reliable method to achieve this transformation.
Synthetic Strategy and Mechanistic Insights
The conversion of ethyl 3-aminobenzoate to this compound is achieved via an electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on understanding the electronic effects of the substituents on the benzene ring.
The Role of Directing Groups
The regiochemical outcome of the iodination is dictated by the two substituents already present on the aromatic ring:
-
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director.[2] Its lone pair of electrons on the nitrogen atom delocalizes into the benzene ring through resonance, significantly increasing the electron density at the ortho (C2, C4) and para (C6) positions. This heightened nucleophilicity makes these positions highly susceptible to attack by an electrophile.
-
Ethyl Ester Group (-COOEt): The ethyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.
In this specific substrate, the activating influence of the amino group is dominant, directing the incoming electrophile (I⁺) to the positions ortho or para to it. Since the starting material is ethyl 3-amino benzoate, the C4 position is ortho to the amine, and the C2 position is also ortho. The C6 position is para. The target molecule, ethyl 3-amino-4-iodo benzoate, indicates that substitution occurs selectively at the C4 position. This high regioselectivity is a key feature of this reaction.
The Iodination Mechanism
The reaction proceeds through the classical SEAr mechanism. While molecular iodine (I₂) itself is a weak electrophile, it is sufficient for reaction with highly activated substrates like anilines.[1][3]
The key challenge in the iodination of anilines is to prevent the protonation of the amino group. The reaction generates hydrogen iodide (HI) as a byproduct. In the presence of this strong acid, the basic amino group would be protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which would halt the desired reaction.[2]
To circumvent this, a weak base such as sodium bicarbonate (NaHCO₃) is added to the reaction mixture. Its primary role is to neutralize the HI as it is formed, maintaining a neutral to slightly alkaline pH and preserving the activating nature of the amino group.[4][5][6]
The overall workflow can be visualized as follows:
Sources
iodination of ethyl 3-aminobenzoate experimental procedure
An In-depth Technical Guide to the Iodination of Ethyl 3-Aminobenzoate
Abstract
This guide provides a comprehensive technical overview of the electrophilic iodination of ethyl 3-aminobenzoate, a key transformation for synthesizing halogenated aromatic compounds. These products serve as versatile intermediates in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and explore the critical parameters that govern the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking both a practical methodology and a deep understanding of the chemical principles involved.
Reaction Overview and Mechanism
The iodination of ethyl 3-aminobenzoate is a classic example of electrophilic aromatic substitution (SEAr). In this reaction, an iodine atom, acting as an electrophile, replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is dictated by the electronic effects of the substituents already present on the benzene ring.
-
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6) via resonance stabilization of the intermediate arenium ion.
-
Ethyl Ester Group (-COOEt): A moderately deactivating group that directs incoming electrophiles to the meta position (C5) and deactivates the ortho and para positions (C2, C4, C6).
The activating effect of the amino group is dominant. The reaction is therefore directed to the positions that are both activated by the -NH₂ group and not strongly deactivated by the -COOEt group. The most favorable positions are C2, C4, and C6. Steric hindrance from the adjacent ethyl ester group at C1 may influence the substitution pattern, often leading to a mixture of isomers, with substitution at C4 and C6 being prominent.
The general mechanism proceeds in two main steps, as illustrated below.[1]
-
Formation of the Sigma Complex: The π electrons of the aromatic ring attack the iodine electrophile (I⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the ring's aromaticity and yielding the final iodinated product.
Caption: Mechanism of Electrophilic Aromatic Iodination.
Experimental Protocol
This protocol details the iodination of ethyl 3-aminobenzoate using iodine monochloride (ICl), a potent and effective iodinating agent for activated aromatic systems.[2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.0 | 5.00 g |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | 50 mL |
| Iodine Monochloride (1.0 M in CH₂Cl₂) | ICl | 162.36 | 1.05 | 32.1 mL |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | (for workup) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (for workup) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | (for extraction) |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | (for washing) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | (for drying) |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Ice-water bath
-
Standard glassware for workup and extraction (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Safety Precautions
-
Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe skin burns and eye damage.[3][4][5] Its vapors can irritate the respiratory system.[3] It reacts with water to produce toxic fumes.[6] Handle exclusively in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Glacial Acetic Acid: Corrosive and causes skin and eye burns.[8] Use in a fume hood.
-
Iodine: Harmful if inhaled or in contact with skin.[9][10] Vapors can cause eye irritation.[9]
-
Ethyl Acetate: Flammable liquid. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-aminobenzoate (5.00 g, 30.3 mmol) in glacial acetic acid (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Iodinating Agent: Transfer the iodine monochloride solution (32.1 mL of 1.0 M solution in CH₂Cl₂, 32.1 mmol, 1.05 eq) to an addition funnel. Add the ICl solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. Quench any unreacted iodine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the characteristic brown/purple color disappears.[11]
-
Work-up - Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final product, primarily a mixture of ethyl 4-iodo-3-aminobenzoate and ethyl 6-iodo-3-aminobenzoate.
Workflow and Characterization
The overall experimental process follows a logical sequence from reaction to purification and analysis.
Caption: Experimental workflow for the iodination reaction.
Expected Product Characterization
The primary products are expected to be ethyl 4-iodo-3-aminobenzoate and ethyl 6-iodo-3-aminobenzoate. Characterization data for a related compound, ethyl 4-amino-3-iodobenzoate, is provided for reference.[12][13]
| Property | Expected Value |
| Molecular Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol [12][13] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 82-84 °C (for ethyl 4-amino-3-iodobenzoate)[13] |
| ¹H NMR | Signals corresponding to aromatic, ethyl, and amine protons. |
| ¹³C NMR | Signals for aromatic carbons (some shifted downfield due to iodine), ester carbonyl, and ethyl group carbons. |
| Mass Spec (MS) | M⁺ peak at m/z ≈ 291 |
Discussion of Key Experimental Parameters
-
Choice of Iodinating Agent: Iodine (I₂) itself is the least reactive halogen for SEAr.[14] Reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are used because they provide a more electrophilic iodine source ("I⁺").[14] ICl is particularly effective for activated systems like anilines.[2] Using an oxidant like nitric acid with molecular iodine is another viable, cost-effective method.[15]
-
Solvent: Glacial acetic acid is a common solvent for halogenations as it is polar enough to dissolve the reactants but does not react with the iodinating agent.
-
Temperature Control: The initial dropwise addition is performed at 0-5 °C to control the exothermic reaction and minimize the formation of side products. Allowing the reaction to proceed at room temperature provides sufficient energy for the substitution to go to completion.
-
Work-up Chemistry: The use of sodium thiosulfate is a critical step to neutralize any remaining ICl or I₂, preventing unwanted further reactions and simplifying purification. The neutralization with sodium bicarbonate removes the acetic acid catalyst and is essential before extraction into an organic solvent.
Conclusion
The iodination of ethyl 3-aminobenzoate via electrophilic aromatic substitution is a robust and reliable method for producing valuable iodo-aromatic intermediates. By carefully selecting the iodinating agent and controlling reaction conditions, specifically temperature, a high yield of the desired products can be achieved. Proper safety precautions, particularly when handling corrosive reagents like iodine monochloride, are paramount to the successful and safe execution of this procedure. The resulting products can be readily purified and characterized using standard laboratory techniques.
References
-
New Jersey Department of Health. (1999). Hazard Summary: Iodine Monochloride. [Link]
-
Samrat Pharmachem Limited. Safety Data Sheet: Iodine Monochloride. [Link]
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Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS. [Link]
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Chemical Education Xchange. Iodination of Aniline. [Link]
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PubChem. Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]
- Barluenga, J., González, J. M., García-Martín, M. A., Campos, P. J., & Asensio, G. (2005). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Tetrahedron Letters, 46(42), 7279-7282.
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University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]
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Organic Chemistry Data. Iodination - Common Conditions. [Link]
- Radhakrishnamurti, P. S., & Janardhana, C. (1987). Electrophilic Aromatic Substitution Reactions: Part III -Iodination of Anilines with Iodine Monochloride in Presence & Absence of a Surfactant. Indian Journal of Chemistry, 26A, 323-326.
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Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]
- Radhakrishnamurti, P. S., & Janardhana, C. (1987). Electrophilic Aromatic Substitution Reactions: Part III -Iodination of Anilines with Iodine Monochloride in Presence & Absence of a Surfactant. Indian Journal of Chemistry, 26A, 323-326.
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CLEAPSS Science. Student safety sheets 56 Iodine. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Iodine. [Link]
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- 6. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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An In-depth Technical Guide to Ethyl 3-amino-4-iodobenzoate: Properties, Synthesis, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 3-amino-4-iodobenzoate, a halogenated aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Due to a notable scarcity of publicly available experimental data for this specific isomer (CAS No. 1261569-51-0), this guide leverages data from its close structural analog, mthis compound (CAS No. 412947-54-7), to infer and discuss its characteristics. The document outlines a plausible synthetic pathway, explores its chemical reactivity, and discusses its potential applications as a versatile building block in the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers, highlighting both the known and the underexplored aspects of this compound's chemistry.
Introduction: The Significance of Halogenated Anthranilate Scaffolds
Halogenated anthranilate derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The presence of a halogen atom, in this case, iodine, on the aromatic ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds. The amino and ester functionalities provide reactive handles for further chemical modifications, making these compounds valuable scaffolds for the synthesis of more complex molecules with potential biological activity. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that can be exploited in the design of novel drug candidates.
Physicochemical Properties: An Analog-Based Assessment
Direct experimental data for this compound is limited. Therefore, the following properties are primarily based on data reported for the closely related mthis compound, with adjustments and considerations for the ethyl ester group.
Table 1: Comparison of Physicochemical Properties
| Property | Mthis compound | This compound (Estimated) |
| CAS Number | 412947-54-7 | 1261569-51-0[1] |
| Molecular Formula | C₈H₈INO₂[2] | C₉H₁₀INO₂ |
| Molecular Weight | 277.06 g/mol [3] | 291.09 g/mol |
| Appearance | Pale-yellow to yellow to brown solid | Likely a pale yellow to brown solid |
| Melting Point | 130.0-140.0 °C[2] | Expected to be in a similar range, potentially slightly lower |
| Boiling Point | Not available | Not available |
| Solubility | Slightly soluble in water[4] | Expected to have low water solubility |
| Storage Temperature | Refrigerator | Recommended storage in a cool, dark place |
Expert Insight: The substitution of a methyl with an ethyl group is expected to slightly increase the molecular weight and may have a minor influence on the melting point. The overall solid-state appearance and solubility characteristics are anticipated to be comparable.
Synthesis and Chemical Reactivity
A plausible synthetic route to this compound can be extrapolated from the synthesis of its methyl analog. The key transformation involves the selective iodination of an ethyl 3-aminobenzoate precursor.
Proposed Synthetic Pathway
The synthesis of mthis compound has been reported starting from methyl 4-iodobenzoate.[4] A similar strategy for the ethyl ester would likely be less direct due to the directing effects of the amino group. A more probable route for this compound would involve the direct iodination of ethyl 3-aminobenzoate.
Experimental Protocol: Conceptual Iodination of Ethyl 3-Aminobenzoate
-
Dissolution: Dissolve ethyl 3-aminobenzoate in a suitable solvent, such as ethanol or a mixture of water and ethanol.
-
Iodinating Agent: Introduce an iodinating agent. A common and effective method for the iodination of anilines is the use of iodine in the presence of a base (e.g., sodium bicarbonate) or an oxidizing agent (e.g., sodium hypochlorite).
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the electrophilic aromatic substitution.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching any excess iodine with a reducing agent like sodium thiosulfate. The product can then be extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The amino group is an activating, ortho-, para-director. Therefore, direct iodination of ethyl 3-aminobenzoate is expected to yield a mixture of products, with iodination occurring at the positions ortho and para to the amino group (positions 2, 4, and 6). To achieve selective iodination at the 4-position, careful control of reaction conditions, including the choice of iodinating agent and solvent, is crucial. The use of a milder iodinating agent or a protecting group strategy for the amine might be necessary to achieve the desired regioselectivity.
Caption: Proposed synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amine, the ethyl ester, and the aryl iodide.
-
Aromatic Amine: The amino group can undergo a variety of reactions, including acylation, alkylation, diazotization followed by Sandmeyer-type reactions, and participation in the formation of heterocyclic rings.
-
Ethyl Ester: The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide via aminolysis.
-
Aryl Iodide: The carbon-iodine bond is a key site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position, making it a powerful tool for molecular diversification in drug discovery.
Caption: Reactivity of this compound.
Potential Applications in Drug Development
While specific biological activities for this compound are not well-documented, its structural motifs are present in numerous biologically active molecules. As an important intermediate, it can be utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[4]
Hypothetical Drug Discovery Workflow:
-
Scaffold Derivatization: Utilize the reactive handles of this compound to generate a library of diverse compounds. For example, the amino group can be acylated with various carboxylic acids, and the iodide can be subjected to a range of cross-coupling reactions.
-
Biological Screening: Screen the resulting compound library against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors.
-
Hit-to-Lead Optimization: For compounds that exhibit promising activity ("hits"), further structural modifications can be made to improve their potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold allows for systematic structure-activity relationship (SAR) studies.
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound represents a promising yet undercharacterized building block for synthetic and medicinal chemistry. While a comprehensive experimental profile is currently lacking, this technical guide has provided a detailed overview of its likely physical and chemical properties by drawing parallels with its methyl ester analog. The proposed synthetic strategies and discussion of its chemical reactivity are intended to provide a solid foundation for researchers looking to explore the potential of this versatile scaffold. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged and could lead to the discovery of novel therapeutic agents.
References
-
PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Aaron Chemicals LLC. (n.d.). Safety Data Sheet: this compound.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4-iodobenzoate is an aromatic organic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring an aminobenzoate scaffold substituted with a heavy iodine atom, makes it a valuable intermediate for introducing iodine into larger molecules, facilitating further cross-coupling reactions, and for use in radiographic imaging applications. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented herein is intended to serve as a valuable resource for researchers working with this and structurally related compounds.
Synthesis and Purification
A reliable method for the synthesis of this compound can be adapted from the established procedure for its methyl ester analog. The synthesis involves a two-step process starting from ethyl 4-iodobenzoate: nitration followed by reduction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-iodo-3-nitrobenzoate
-
To a stirred solution of ethyl 4-iodobenzoate (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add concentrated nitric acid (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the crude product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 4-iodo-3-nitrobenzoate as a solid.
Step 2: Synthesis of this compound
-
Suspend ethyl 4-iodo-3-nitrobenzoate (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Data and Interpretation
The following sections detail the predicted and expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electronic effects of the amino, iodo, and ester functionalities.
-
Aromatic Protons: The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
The proton ortho to the amino group and meta to the ester group is expected to appear as a doublet.
-
The proton ortho to the iodine atom and meta to the amino group will likely be a doublet of doublets.
-
The proton ortho to the ester group and meta to the iodine atom will appear as a doublet.
-
-
Ethyl Group Protons: The ethyl ester will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethyl) | ~1.3-1.4 | Triplet |
| -CH₂- (ethyl) | ~4.2-4.4 | Quartet |
| Ar-H (ortho to NH₂) | ~6.8-7.0 | Doublet |
| Ar-H (ortho to I) | ~7.2-7.4 | Doublet of Doublets |
| Ar-H (ortho to CO₂Et) | ~7.8-8.0 | Doublet |
| -NH₂ | ~4.0-5.0 | Broad Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 110-150 ppm). The carbon bearing the iodine atom will have a significantly lower chemical shift due to the heavy atom effect.
-
Ester Carbons: The carbonyl carbon of the ester group will appear downfield (around 165 ppm), while the methylene and methyl carbons of the ethyl group will be observed in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~60-61 |
| C -I | ~90-95 |
| Aromatic C -H | ~115-135 |
| Aromatic C -NH₂ | ~145-150 |
| Aromatic C -CO₂Et | ~130-135 |
| -C =O | ~165-167 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ester will be observed around 1700-1720 cm⁻¹.
-
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ region.
-
C-I Stretching: The C-I stretching vibration typically appears in the far-infrared region, around 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3450-3300 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch | 1720-1700 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| C-N Stretch | 1350-1250 | Medium |
| C-O Stretch | 1300-1000 | Strong |
| C-I Stretch | 600-500 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₁₀INO₂), the expected molecular weight is approximately 291.09 g/mol .
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a prominent molecular ion peak at m/z 291.
-
Isotopic Pattern: Due to the presence of iodine (¹²⁷I, 100% natural abundance), no significant M+1 or M+2 peaks from isotopic contributions of the halogen are expected.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-CO₂C₂H₅, m/z 73), and potentially the iodine atom (-I, m/z 127).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 291 | [M]⁺ |
| 246 | [M - OC₂H₅]⁺ |
| 218 | [M - CO₂C₂H₅]⁺ |
| 164 | [M - I]⁺ |
Experimental Workflow and Data Analysis
The comprehensive characterization of this compound involves a logical workflow to ensure the purity and structural integrity of the synthesized compound.
Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, in conjunction with the provided synthetic protocol, offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development. The accurate interpretation of this data is crucial for confirming the identity and purity of the compound, ensuring the reliability of subsequent research and applications.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST. Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]
-
PubChem. Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-Amino-4-Iodobenzoate
Introduction
Ethyl 3-amino-4-iodobenzoate is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Its precise molecular structure, featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring, creates a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can confirm the substitution pattern and verify the compound's identity.
This guide provides a detailed analysis and prediction of the ¹H and ¹³C NMR spectra of this compound. As experimental data for this specific isomer is not widely published, this document leverages established principles of NMR spectroscopy and data from analogous compounds to construct a reliable, predicted spectrum. This predictive approach is a critical skill in synthetic chemistry, allowing researchers to anticipate spectral outcomes and confirm the successful synthesis of target molecules.
Part 1: Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl ester group. The substitution pattern (1,3,4-trisubstituted) results in a unique set of three protons on the aromatic ring, each with a characteristic chemical shift and splitting pattern.
The prediction of chemical shifts for aromatic protons begins with the standard value for benzene (~7.3 ppm) and is then adjusted based on the electronic effects of the substituents.[1]
-
-NH₂ (Amino) Group: A strongly electron-donating group that shields the ortho and para positions, shifting their signals upfield (to lower ppm).[2]
-
-I (Iodo) Group: An electronegative halogen that deshields through an inductive effect but also exhibits anisotropic effects. Its overall influence is less pronounced than that of the amino group.
-
-COOEt (Ethyl Ester) Group: An electron-withdrawing group that deshields the ortho and para positions, shifting their signals downfield (to higher ppm).[2]
Predicted ¹H NMR Data Summary
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.65 | Doublet (d) | Jortho ≈ 8.4 Hz | 1H |
| H-2 | ~7.30 | Doublet (d) | Jmeta ≈ 2.1 Hz | 1H |
| H-6 | ~6.95 | Doublet of Doublets (dd) | Jortho ≈ 8.4 Hz, Jmeta ≈ 2.1 Hz | 1H |
| -NH₂ | ~4.20 | Broad Singlet (br s) | - | 2H |
| -OCH₂CH₃ | ~4.35 | Quartet (q) | J ≈ 7.1 Hz | 2H |
| -OCH₂CH₃ | ~1.38 | Triplet (t) | J ≈ 7.1 Hz | 3H |
Detailed Signal Rationale
-
Aromatic Protons (H-2, H-5, H-6):
-
H-5: This proton is ortho to the iodine atom and meta to the electron-withdrawing ester group. It is also para to the strongly electron-donating amino group. The dominant effect is from the adjacent iodine and the deshielding ester group, placing it furthest downfield. It is split only by H-6 through ortho coupling, appearing as a doublet.
-
H-2: This proton is ortho to the deshielding ester group and meta to the shielding amino group. These competing effects place its chemical shift in an intermediate position. It is split only by H-6 through meta coupling, resulting in a doublet with a small coupling constant.
-
H-6: This proton is ortho to the strongly shielding amino group, which shifts it significantly upfield. It is coupled to both H-5 (ortho coupling, large J value) and H-2 (meta coupling, small J value), resulting in a doublet of doublets.
-
-
Amino Protons (-NH₂):
-
The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary but is predicted to be around 4.20 ppm based on analogous aminobenzoates.
-
-
Ethyl Ester Protons (-OCH₂CH₃):
-
These protons give rise to a classic ethyl pattern. The methylene (-OCH₂) protons are adjacent to the deshielding ester oxygen, placing their signal at approximately 4.35 ppm. They are split by the three methyl protons into a quartet.[3]
-
The terminal methyl (-CH₃) protons are further from the electronegative oxygen and appear upfield around 1.38 ppm. They are split by the two methylene protons into a triplet.[3]
-
Part 2: Predicted ¹³C NMR Spectrum Analysis
In ¹³C NMR, the chemical shifts of the aromatic carbons are highly sensitive to the electronic properties of the substituents. Carbons directly attached to electron-withdrawing groups are shifted downfield, while those attached to electron-donating groups are shifted upfield. Aromatic carbons typically resonate in the 110-150 ppm range.[4][5]
Predicted ¹³C NMR Data Summary
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166.0 |
| C-3 | ~148.5 |
| C-1 | ~133.5 |
| C-5 | ~131.0 |
| C-2 | ~122.5 |
| C-6 | ~115.0 |
| C-4 | ~90.0 |
| -OCH₂CH₃ | ~61.0 |
| -OCH₂CH₃ | ~14.5 |
Detailed Signal Rationale
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and is expected to appear at the lowest field, around 166.0 ppm, consistent with other benzoate esters.[5]
-
Aromatic Carbons (C-1 to C-6):
-
C-3 (-NH₂): This carbon is attached to the electron-donating amino group. While the nitrogen atom is electronegative, its resonance effect is dominant, leading to a downfield shift for the attached carbon, predicted around 148.5 ppm.
-
C-4 (-I): The carbon bearing the iodine atom experiences a strong upfield shift due to the "heavy atom effect," a phenomenon common with halogens like bromine and iodine. This is the most shielded of the aromatic carbons, predicted to be around 90.0 ppm.
-
C-1 (-COOEt): The quaternary carbon attached to the ester group is deshielded and predicted to be around 133.5 ppm.
-
C-5, C-2, C-6: The remaining protonated carbons are assigned based on the combined electronic effects. C-5 is deshielded by the adjacent iodine and the para ester group. C-2 is deshielded by the ortho ester group. C-6 is strongly shielded by the ortho amino group, placing it at the most upfield position among the CH carbons.
-
-
Ethyl Ester Carbons (-OCH₂CH₃):
-
The methylene carbon (-OCH₂) is attached to an oxygen atom and appears around 61.0 ppm.
-
The terminal methyl carbon (-CH₃) is a typical aliphatic carbon and is expected at the highest field, around 14.5 ppm.
-
Part 3: Molecular Structure and Key NMR Correlations
A visual representation of the molecule with atom numbering helps correlate the predicted NMR data with the chemical structure.
Sources
solubility of ethyl 3-amino-4-iodobenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 3-amino-4-iodobenzoate in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This compound, a key building block in organic synthesis, presents a unique solubility profile governed by its distinct functional groups. This technical guide provides a comprehensive analysis of the molecular characteristics of this compound, explores the theoretical principles governing its solubility in various organic solvents, and furnishes a detailed experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this versatile intermediate.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. Its utility in cross-coupling reactions and further functionalization makes it a valuable precursor. However, the efficiency of its use in synthesis, purification (e.g., crystallization), and formulation is fundamentally tied to its solubility in organic solvents. A thorough understanding of its solubility behavior allows scientists to make informed decisions regarding solvent selection for reactions, extractions, and final product formulation, thereby optimizing yield, purity, and performance.
This guide moves beyond a simple data sheet to provide a first-principles analysis of the factors dictating the solubility of this compound. We will dissect its molecular structure to predict its behavior and provide a robust framework for experimental validation.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The arrangement of functional groups in this compound creates a molecule with varied polar and nonpolar characteristics.
The key structural features are:
-
Aromatic Ring: A largely nonpolar, hydrophobic core.
-
Amino Group (-NH₂): A polar, primary amine capable of acting as a hydrogen bond donor. This group also imparts basic character to the molecule.
-
Iodo Group (-I): A large, polarizable halogen atom that contributes to molecular weight and can participate in halogen bonding, though its primary effect is often steric and electronic.
-
Ethyl Ester Group (-COOCH₂CH₃): A polar group with a carbonyl oxygen that can act as a hydrogen bond acceptor. The ethyl chain adds a degree of lipophilicity.
The interplay of these groups dictates the molecule's overall polarity and its capacity for specific intermolecular interactions with solvent molecules.
| Property | Value | Source |
| CAS Number | 1261569-51-0 | [1] |
| Molecular Formula | C₉H₁₀INO₂ | [1][2] |
| Molecular Weight | 291.09 g/mol | [2] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [3] |
| Hydrogen Bond Acceptor Count | 3 (from -NH₂ and -COO-) | [3] |
| Topological Polar Surface Area | 52.3 Ų | [3] |
| XLogP3 (Predicted Lipophilicity) | 2.1 | [2][3] |
| Melting Point | 82.6-83.0 °C (for isomer 62875-84-7) | [3] |
Note: Some physical data, like melting point, is reported for the closely related isomer ethyl 4-amino-3-iodobenzoate (CAS 62875-84-7) and should be considered an approximation.
The XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that while it has polar features, it will not be freely soluble in water but should exhibit appreciable solubility in many organic solvents.[2][3] The presence of both hydrogen bond donors and acceptors is a critical factor for its interaction with protic and other polar solvents.[3]
Theoretical Principles and Solubility Prediction
The foundational principle for predicting solubility is "like dissolves like."[4] This means that solutes dissolve best in solvents that have similar intermolecular forces. We can categorize solvents and predict the solubility of this compound accordingly.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic ring and ethyl chain of the solute offer some nonpolar character, the polar amino and ester groups will limit solubility. Prediction: Low solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but do not have acidic protons to donate. They are effective at solvating polar solutes. The carbonyl oxygen of the ester and the nitrogen of the amine in this compound can be effectively solvated. Prediction: Good to high solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The -NH₂ group (donor) and the ester's carbonyl oxygen (acceptor) can engage in strong hydrogen bonding with these solvents. The general principle of "like dissolves like" suggests good solubility in polar solvents.[4][5] Prediction: Moderate to good solubility in alcohols. Low solubility in water due to the significant nonpolar scaffold.
The following diagram illustrates the potential intermolecular interactions between this compound and different solvent classes.
Predicted Solubility Profile Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Nonpolar | Hexane, Cyclohexane, Toluene | Poor | Van der Waals forces |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | Dipole-dipole interactions |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Excellent | Strong dipole-dipole, H-bond accepting |
| Polar Protic | Methanol, Ethanol | Good | Hydrogen bonding |
| Aqueous | Water | Very Poor | Dominated by hydrophobic effects |
Experimental Protocol for Solubility Determination
Theoretical predictions require empirical validation. The isothermal equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[5]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvent(s) (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve) to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).
The following workflow diagram illustrates this experimental process.
Factors Influencing Solubility
-
Temperature: The solubility of most solids in liquids increases with temperature.[5] Therefore, it is critical to control and report the temperature at which solubility is measured. For recrystallization procedures, understanding the temperature-solubility curve is essential for maximizing yield.
-
pH: The basicity of the amino group means that in acidic solutions, it can be protonated to form a salt. This salt form is ionic and typically exhibits significantly higher solubility in polar solvents, especially water, compared to the free base.[7][8] This principle is fundamental in extraction and purification processes.
-
Solvent Purity: The presence of impurities, particularly water, in an organic solvent can alter its polarity and significantly impact the measured solubility. Always use high-purity, dry solvents for accurate determinations.
Conclusion
While specific experimental data for the solubility of this compound is not widely published, a robust understanding of its solubility profile can be derived from its molecular structure and fundamental chemical principles. It is predicted to have low solubility in nonpolar solvents and good to excellent solubility in polar aprotic and polar protic organic solvents. For drug development and process chemistry, the isothermal equilibrium method provides a reliable means to obtain the precise quantitative data needed for solvent selection, process optimization, and formulation design. The insights and protocols presented in this guide offer a comprehensive framework for researchers to effectively work with this important chemical intermediate.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- ECHEMI. (n.d.).
- PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University Website.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University Website.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage.
- ChemicalBook. (2025).
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
- BLD Pharm. (n.d.).
- Semantic Scholar. (n.d.). Solubility of alkyl benzoates. II.
- CymitQuimica. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.ws [chem.ws]
- 5. m.youtube.com [m.youtube.com]
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- 8. www1.udel.edu [www1.udel.edu]
Introduction: The Strategic Importance of Ethyl 3-Amino-4-iodobenzoate
An In-depth Technical Guide to Alternative Synthetic Routes for Ethyl 3-Amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, an iodide, and an ethyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. The nucleophilic amino group, the ester functionality amenable to hydrolysis or amidation, and the iodine atom—a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)—provide multiple avenues for molecular elaboration. This guide offers a detailed exploration of the principal and alternative synthetic pathways to this valuable intermediate, providing field-proven insights into the causality behind experimental choices and self-validating protocols for practical application.
Route 1: The Nitration-Reduction Pathway from Ethyl 4-Iodobenzoate
This is arguably the most classical and reliable approach, leveraging a well-established sequence of electrophilic aromatic substitution followed by reduction. The strategy relies on the commercially available and relatively inexpensive starting material, ethyl 4-iodobenzoate.
Scientific Rationale & Mechanistic Insight
The synthesis begins with the nitration of ethyl 4-iodobenzoate. The iodine atom and the ethyl ester group are both deactivating towards electrophilic aromatic substitution and are ortho, para- and meta-directing, respectively. However, the directing effects are not in conflict. The position ortho to the iodine and meta to the ester is the C3 position. The iodine's deactivating effect is primarily inductive, while its lone pairs can participate in resonance, weakly activating the ortho and para positions. The ester group is a strong deactivator via both induction and resonance, strongly directing incoming electrophiles to the meta position. Consequently, nitration occurs selectively at the C3 position, yielding the key intermediate, ethyl 4-iodo-3-nitrobenzoate.
The subsequent step is the reduction of the nitro group to an amine. This transformation is one of the most fundamental and widely used reactions in organic synthesis. A variety of reagents can accomplish this, with the choice often depending on factors like scale, functional group tolerance, and cost. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or, more conveniently for lab-scale synthesis, metal-acid systems like tin(II) chloride (SnCl₂) or iron powder in acetic acid (Fe/AcOH). The latter is often preferred for its cost-effectiveness and milder conditions.[1]
Visualizing the Pathway
Caption: Workflow for the Nitration-Reduction synthesis route.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-iodo-3-nitrobenzoate
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add ethyl 4-iodobenzoate (10.0 g, 36.2 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete and the solid has dissolved, add a pre-cooled mixture of concentrated nitric acid (3.5 mL, ~83 mmol) and concentrated sulfuric acid (3.5 mL) dropwise using an addition funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield ethyl 4-iodo-3-nitrobenzoate. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, create a suspension of ethyl 4-iodo-3-nitrobenzoate (8.0 g, 24.9 mmol) and iron powder (7.0 g, 125 mmol) in a mixture of ethanol (80 mL) and glacial acetic acid (20 mL).[1]
-
Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate of reflux.
-
Maintain the reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate (100 mL) and neutralize carefully by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.
Route 2: Direct Electrophilic Iodination of Ethyl 3-Aminobenzoate
This approach is attractive due to its potential for being a more direct and atom-economical route, starting from the readily available ethyl 3-aminobenzoate.
Scientific Rationale & Mechanistic Insight
This synthesis relies on the principles of electrophilic aromatic substitution (EAS). The substrate, ethyl 3-aminobenzoate, possesses a powerful activating group (the amino group, -NH₂) and a deactivating group (the ethyl ester, -COOEt).
-
Directing Effects: The -NH₂ group is a strong ortho, para-director. The positions ortho to it are C2 and C4, and the position para is C6. The -COOEt group is a meta-director, directing to C5.
-
Regioselectivity: The activating -NH₂ group governs the regiochemical outcome. Iodination is expected to occur at one of the positions activated by the amine (C2, C4, C6). The target C4 position is ortho to the amine. Steric hindrance from the adjacent ester group might disfavor substitution at C2. The C4 position is electronically activated and sterically accessible, making it a likely site for substitution.
Various iodinating reagents can be employed, such as iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent like nitric acid or periodic acid. N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile is also a common choice for mild iodination.
Visualizing the Pathway
Caption: Workflow for the Direct Electrophilic Iodination route.
Detailed Experimental Protocol
-
Dissolve ethyl 3-aminobenzoate (5.0 g, 30.3 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.
-
Add molecular iodine (I₂) (3.8 g, 15.1 mmol) to the solution.
-
In a separate beaker, dissolve periodic acid dihydrate (H₅IO₆) (1.7 g, 7.5 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction's completion using TLC.
-
After cooling to room temperature, pour the mixture into a beaker containing a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the dark color will disappear).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to obtain this compound.
Route 3: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[2] This method offers an alternative way to introduce the iodine atom, often with high regioselectivity. A plausible route involves the diazotization of an aminobenzoate precursor followed by displacement with iodide.
Scientific Rationale & Mechanistic Insight
A logical application of the Sandmeyer reaction would start from ethyl 3,4-diaminobenzoate. However, a more practical and commonly employed strategy in multi-step synthesis is to use the Sandmeyer reaction to replace an amino group that has served its purpose as a directing group or is more accessible than the target position for direct halogenation.
In this context, we can adapt the logic from Route 1. We start with a different precursor, ethyl 4-aminobenzoate.
-
Nitration: Nitrate ethyl 4-aminobenzoate. The powerful activating and ortho, para-directing amino group will direct the nitro group to the C3 position. The amino group is typically protected as an acetamide first to prevent oxidation and control reactivity.
-
De-protection: Hydrolyze the acetamide to reveal the C4-amino group.
-
Sandmeyer Reaction: Convert the C4-amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group (N₂) to install the iodine at the C4 position.
-
Reduction: The final step is the reduction of the C3-nitro group to the target amine, as described in Route 1.
Visualizing the Pathway
Caption: Multi-step synthesis involving a key Sandmeyer reaction.
Detailed Experimental Protocol (Key Step)
Sandmeyer Reaction: Conversion of Ethyl 4-amino-3-nitrobenzoate to Ethyl 4-iodo-3-nitrobenzoate
-
Suspend ethyl 4-amino-3-nitrobenzoate (5.0 g, 23.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Cool the suspension to 0-5 °C in an ice-salt bath.
-
While stirring vigorously, add a solution of sodium nitrite (NaNO₂) (1.8 g, 26.2 mmol) in water (8 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) (7.9 g, 47.6 mmol) in water (20 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture and extract with ethyl acetate or diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with sodium thiosulfate solution (to remove residual iodine), then with brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude ethyl 4-iodo-3-nitrobenzoate can be purified by chromatography and then reduced as described in Route 1.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and safety considerations.
| Parameter | Route 1: Nitration-Reduction | Route 2: Direct Iodination | Route 3: Sandmeyer Pathway |
| Starting Material | Ethyl 4-iodobenzoate | Ethyl 3-aminobenzoate | Ethyl 4-aminobenzoate |
| Number of Steps | 2 | 1 | 4-5 |
| Overall Yield | Good to High | Moderate to Good | Moderate |
| Scalability | Excellent; well-established industrial processes. | Good; but may require optimization for regioselectivity on a large scale. | Moderate; handling diazonium salts on a large scale requires strict safety protocols. |
| Key Challenges | Handling of nitrating acids (corrosive). | Potential for isomeric impurities; requires careful control of reaction conditions. | Multiple steps; thermal instability of diazonium salts; use of protected intermediates. |
| Advantages | High regioselectivity, reliable, and uses a relatively cheap starting material. | Most direct route, high atom economy. | High regioselectivity, circumvents direct iodination issues. |
Conclusion and Expert Recommendation
For most laboratory and pilot-scale syntheses, Route 1 (Nitration-Reduction) represents the most robust and reliable pathway to this compound. Its high regioselectivity, predictable outcomes, and the wealth of literature precedent make it the preferred choice for ensuring a consistent supply of the target molecule.
Route 2 (Direct Iodination) is an elegant and concise alternative. It is highly appealing from a green chemistry perspective. However, it may require significant process development to optimize the reaction conditions and ensure high regioselectivity, potentially leading to challenging purification of isomeric byproducts.
Route 3 (Sandmeyer Pathway) , while longer, is a powerful demonstration of classical synthetic strategy. It is particularly useful if the required starting material for Route 1 is unavailable or prohibitively expensive, or if specific substitution patterns are needed that can only be achieved through this sequence. The primary drawback is the need to handle potentially unstable diazonium intermediates, which requires careful temperature control and safety precautions, especially at a larger scale.
Ultimately, the selection of the optimal synthetic route will be guided by a thorough evaluation of project-specific criteria, including cost, timeline, scale, and the synthetic chemist's expertise with the described transformations.
References
-
PubChem. Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 3-Amino-4-iodobenzoate
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents make it a preferred method for the construction of carbon-carbon bonds.[2] This is especially true for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules and functional materials.
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction specifically tailored for ethyl 3-amino-4-iodobenzoate. This substrate is of particular interest as the resulting 3-amino-4-arylbenzoate core is a valuable scaffold in medicinal chemistry. The presence of both an electron-donating amino group ortho to the iodine and an electron-withdrawing ethyl ester group meta to it presents a unique electronic and steric environment. This necessitates a careful selection of reaction parameters to achieve high efficiency and yield. The protocols and insights presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful application of this pivotal reaction.
Understanding the Mechanism: A Symphony of Catalysis
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) species. This step, often rate-limiting, involves the insertion of the palladium into the carbon-iodine bond, resulting in a square planar palladium(II) complex. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this reaction.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex. The choice of base is therefore critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic groups (the aryl group from this compound and the aryl group from the boronic acid) on the palladium(II) center are coupled and eliminated from the metal, forming the desired biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is important to note that while these protocols are based on established procedures for structurally similar substrates, such as ethyl 4-iodobenzoate and 4-amino-3-bromobenzoic acid, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal results.[4]
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is adapted from a general procedure for the coupling of aryl iodides and is particularly effective for challenging substrates.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly shorten reaction times and is a valuable tool for rapid reaction optimization.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Ethanol
-
Degassed deionized water
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, and cesium carbonate.
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst.
-
Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 3:1 ratio).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.
-
Workup and Purification: After cooling, work up the reaction as described in Protocol 1. Purify the product via column chromatography.
Data Presentation: Key Reaction Parameters
The choice of reaction components is critical for a successful Suzuki-Miyaura coupling. The following table summarizes key parameters and their rationale for the coupling of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G2) | Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precursors, respectively, that are activated in situ with a ligand. Pd(PPh₃)₄ is an air-stable Pd(0) source. Pre-formed catalysts offer convenience and high activity. |
| Ligand | Buchwald-type phosphines (SPhos, XPhos), dppf | Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling electron-rich aryl halides and can accelerate both oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base activates the boronic acid for transmetalation. The choice of base can depend on the solvent and the sensitivity of functional groups. K₃PO₄ and Cs₂CO₃ are generally effective with a wide range of substrates. |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water, Ethanol/Water | A mixture of an organic solvent and water is often optimal, as it helps to dissolve both the organic reactants and the inorganic base. Anhydrous conditions can also be employed with soluble bases. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific coupling partners and the solvent used. Microwave heating can allow for higher temperatures and shorter reaction times. |
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for performing the Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Scientific Insights
Even with a robust protocol, challenges can arise. Here are some common issues and scientifically-grounded solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of good quality and handled under an inert atmosphere to prevent decomposition. Consider using a pre-formed catalyst to ensure consistent activity.
-
Inefficient Oxidative Addition: The ortho-amino group in this compound is electron-donating, which can slow down the oxidative addition step. Using a more electron-rich and bulky ligand (e.g., SPhos, XPhos) can often overcome this.
-
Base Incompatibility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃) or ensuring a biphasic solvent system is well-mixed can help.
-
-
Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using anhydrous conditions or by ensuring the reaction proceeds at a reasonable rate. Running the reaction at a higher concentration may also be beneficial.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly if the reaction is not sufficiently deoxygenated. Thoroughly degassing the solvents and maintaining a strict inert atmosphere is crucial.
-
-
Product Purification Challenges:
-
The polarity of the 3-amino-4-arylbenzoate product will depend on the nature of the coupled aryl group. A systematic screening of solvent systems for column chromatography is recommended to achieve good separation from starting materials and byproducts.
-
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in Suzuki-Miyaura couplings (e.g., dioxane, toluene) are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and should be handled with care to avoid skin and eye contact.
-
Microwave Reactions: Microwave-assisted synthesis should only be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring to prevent vial rupture.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable 3-amino-4-arylbenzoate scaffolds. Success in this transformation hinges on a rational selection of the catalyst system, base, and solvent, guided by a sound understanding of the reaction mechanism. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently synthesize these important biaryl compounds, enabling further advancements in drug discovery and materials science.
References
- BenchChem. (2025).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- BenchChem. (2025).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
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- 5. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
Application Note & Protocol: Optimized Heck Reaction Conditions for the Synthesis of Ethyl 3-Amino-4-alkenylbenzoates
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract
This comprehensive guide details the application of the Mizoroki-Heck reaction for the C-C bond formation between ethyl 3-amino-4-iodobenzoate and various alkene coupling partners. As a versatile building block in pharmaceutical and materials science, efficient and robust protocols for the derivatization of this compound are of significant interest. This document provides an in-depth analysis of reaction parameters, a detailed experimental protocol, and insights into the underlying catalytic cycle, empowering researchers to achieve high-yield synthesis of substituted cinnamate analogues and other vinyl-substituted aminobenzoates.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the synthesis of complex organic molecules due to its reliability and broad functional group tolerance.[1] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, offering a powerful method for the construction of substituted alkenes.[1]
This compound is a particularly valuable substrate. The presence of three distinct functional handles—an amino group, an iodo group, and an ethyl ester—makes it a versatile scaffold for the synthesis of pharmaceutical intermediates and functional materials.[3] The iodo-substituent is highly reactive in the oxidative addition step of the Heck reaction, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[4][5] The amino group, being electron-donating, can influence the reactivity of the aryl iodide and potentially coordinate with the palladium catalyst. This guide provides a systematic approach to navigating these factors to achieve optimal reaction outcomes.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the Heck reaction. The generally accepted mechanism involves a sequence of key steps centered around the palladium catalyst.
Figure 2: Experimental Workflow for the Heck Reaction.
Materials
-
This compound (1.0 eq)
-
Alkene (e.g., ethyl acrylate) (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) (Optional, but recommended)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Add the alkene (e.g., ethyl acrylate, 1.2 eq) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the alkene. [6]6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-amino-4-alkenylbenzoate.
Summary of Optimized Conditions & Expected Outcomes
The following table summarizes recommended starting conditions for the Heck reaction with this compound. Yields are generally expected to be good to excellent, but will vary based on the specific alkene used.
| Parameter | Recommended Condition | Rationale & Remarks |
| Aryl Halide | This compound | Highly reactive iodide facilitates milder conditions. |
| Alkene | Electron-deficient (e.g., acrylates) | Typically provides higher yields and better regioselectivity. [1] |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Air-stable, reliable, and efficient precatalyst. [7] |
| Ligand | PPh₃ (2-4 mol%) | Stabilizes the catalyst; can be omitted in some cases (ligand-free). |
| Base | K₂CO₃ or Et₃N (2.0 eq) | Effective for catalyst regeneration. [1] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are generally optimal. [5] |
| Temperature | 80-120 °C | Dependent on the reactivity of the specific alkene. [2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the catalyst and phosphine ligand. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or trying a different ligand (e.g., a more electron-rich phosphine).
-
Formation of Palladium Black: This indicates catalyst decomposition. Ensure the reaction is under an inert atmosphere and consider increasing the ligand-to-palladium ratio.
-
Side Reactions: The primary side reaction is often the dehalogenation of the starting material. Using the minimum effective temperature can help mitigate this.
-
Amino Group Coordination: While the amino group can potentially coordinate to the palladium center, in many standard Heck conditions this is not a major inhibitory factor, especially with the highly reactive iodide.
By following the guidelines and protocols outlined in this document, researchers can confidently and efficiently utilize the Heck reaction for the derivatization of this compound, paving the way for the synthesis of novel compounds for a wide range of applications.
References
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Nikolaou, K., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Al-Masum, M., & Al-Muntaser, A. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
-
ResearchGate. (n.d.). Mizoroki–Heck coupling of aryl iodides with acrylic acid promoted by Pd.... [Link]
-
Xu, H.-J., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances. [Link]
-
Reddy, M., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
ChemInform Abstract. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
ResearchGate. (n.d.). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. [Link]
-
G. S. C. (2017). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.[Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
RSC Publishing. (2024, February 21). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupli. [Link]
-
ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. [Link]
-
ResearchGate. (n.d.). Heck coupling of iodobenzene and ethyl acrylate after 4 h.[Link]
-
ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. [Link]
-
ResearchGate. (n.d.). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. [Link]
-
PMC - NIH. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. [Link]
-
ResearchGate. (n.d.). Reaction of iodobenzene with ethyl acrylate using different solvents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
ACS Publications. (2021, November 2). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate.[Link]
-
ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
The Versatile Architect: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-Amino-4-iodobenzoate
Abstract
Ethyl 3-amino-4-iodobenzoate is a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing ester group ortho and meta to a reactive carbon-iodine bond, presents both opportunities and challenges in molecular construction. This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile substrate. We delve into the mechanistic nuances and provide field-proven, detailed protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the strategic and efficient synthesis of novel molecular architectures.
Introduction: The Strategic Importance of this compound
The strategic placement of the amino, iodo, and ethyl ester functionalities on the benzene ring makes this compound a highly valuable and versatile starting material. The carbon-iodine bond serves as a prime handle for palladium-catalyzed cross-coupling, a class of reactions renowned for its efficiency and functional group tolerance in forging new carbon-carbon and carbon-heteroatom bonds.[1] The amino group can act as a directing group, influence the electronic properties of the aryl iodide, and serve as a site for further functionalization, such as in the synthesis of benzimidazoles.[2][3][4][5][6] The ethyl ester, while also influencing the electronic landscape, provides a readily modifiable functional group for downstream transformations.
This guide will navigate the key considerations for successfully employing this compound in some of the most powerful palladium-catalyzed cross-coupling reactions. We will explore not just the "how" but also the "why" behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only follow protocols but also to troubleshoot and adapt them for their specific synthetic targets.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle. A general understanding of this cycle is crucial for rationalizing reaction outcomes and optimizing conditions. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
The choice of ligand (L) is paramount as it modulates the steric and electronic properties of the palladium center, influencing the rates of the individual steps and the overall efficiency and selectivity of the reaction.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from aryl halides and organoboron reagents.[7] For this compound, this reaction opens the door to a vast array of substituted 3-aminobiphenyl-4-carboxylic acid derivatives, which are prevalent motifs in pharmacologically active molecules.[1]
Mechanistic Considerations and Key Parameters
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the palladium source, ligand, base, and solvent system. The presence of the free amino group in the substrate can potentially coordinate to the palladium center, influencing its catalytic activity.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-catalysts like Pd(dppf)Cl2 or palladium acetate (Pd(OAc)2) in combination with a suitable phosphine ligand are commonly employed.
-
Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition and reductive elimination steps, particularly with sterically demanding or electron-rich coupling partners.
-
Base: An inorganic base is essential for the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and often needs to be empirically optimized.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 291 mg (1.0 mmol, 1.0 equiv) | Ensure high purity. |
| Phenylboronic acid | 146 mg (1.2 mmol, 1.2 equiv) | |
| Palladium(II) acetate (Pd(OAc)₂) | 4.5 mg (0.02 mmol, 2 mol%) | |
| SPhos | 16.4 mg (0.04 mmol, 4 mol%) | |
| Potassium carbonate (K₂CO₃) | 414 mg (3.0 mmol, 3.0 equiv) | Finely ground. |
| 1,4-Dioxane | 8 mL | Degassed. |
| Water | 2 mL | Degassed. |
| Ethyl acetate (EtOAc) | For work-up | |
| Brine | For work-up | |
| Anhydrous sodium sulfate (Na₂SO₄) | For drying | |
| Silica gel | For chromatography |
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 3-amino-4-phenylbenzoate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[8][9][10] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in medicinal chemistry and materials science due to their rigid, linear geometry.[8]
Mechanistic Insights and Key Parameters
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst activates the aryl iodide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[11]
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (typically CuI) is classic. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and act as the solvent.
-
Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.
-
Atmosphere: To prevent the oxidative homocoupling of the alkyne, the reaction should be carried out under an inert atmosphere.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a standard copper-co-catalyzed Sonogashira coupling.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 291 mg (1.0 mmol, 1.0 equiv) | |
| Phenylacetylene | 122 mg (1.2 mmol, 1.2 equiv) | |
| Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) | 14 mg (0.02 mmol, 2 mol%) | |
| Copper(I) iodide (CuI) | 7.6 mg (0.04 mmol, 4 mol%) | |
| Triethylamine (Et₃N) | 5 mL | Anhydrous and degassed. |
| Ethyl acetate (EtOAc) | For work-up | |
| Saturated aqueous NH₄Cl | For work-up | |
| Brine | For work-up | |
| Anhydrous sodium sulfate (Na₂SO₄) | For drying | |
| Silica gel | For chromatography |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Add anhydrous, degassed triethylamine.
-
Stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 2-6 hours. Gentle heating (e.g., to 40 °C) may be required for less reactive alkynes.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 3-amino-4-(phenylethynyl)benzoate.
Heck Reaction: Formation of Alkenyl Derivatives
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene, providing a direct route to substituted alkenes.[12][13] This transformation is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations.
Mechanistic Highlights and Key Parameters
The Heck reaction proceeds via a different pathway than the Suzuki and Sonogashira couplings. After oxidative addition, the palladium-aryl complex undergoes migratory insertion with the alkene, followed by β-hydride elimination to release the product and regenerate the palladium catalyst.
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are often used. For more challenging substrates, phosphine-free conditions or palladacycle catalysts may be employed.
-
Base: A base, typically an amine like triethylamine or an inorganic base like sodium acetate, is required to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or DMAc are commonly used.
Protocol: Heck Reaction of this compound with Ethyl Acrylate
This protocol outlines a typical Heck reaction to synthesize a cinnamate derivative.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 291 mg (1.0 mmol, 1.0 equiv) | |
| Ethyl acrylate | 150 mg (1.5 mmol, 1.5 equiv) | |
| Palladium(II) acetate (Pd(OAc)₂) | 4.5 mg (0.02 mmol, 2 mol%) | |
| Tri-o-tolylphosphine | 12.2 mg (0.04 mmol, 4 mol%) | |
| Triethylamine (Et₃N) | 202 mg (2.0 mmol, 2.0 equiv) | |
| N,N-Dimethylformamide (DMF) | 5 mL | Anhydrous. |
| Ethyl acetate (EtOAc) | For work-up | |
| Water | For work-up | |
| Brine | For work-up | |
| Anhydrous sodium sulfate (Na₂SO₄) | For drying | |
| Silica gel | For chromatography |
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri-o-tolylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and ethyl acrylate.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to obtain ethyl (E)-3-(2-amino-4-(ethoxycarbonyl)phenyl)acrylate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.[14] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.
Mechanistic Overview and Key Parameters
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of ligand and base is critical for achieving high yields and preventing side reactions.
-
Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) is typically required.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are generally used.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the coupling of a secondary amine.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| This compound | 291 mg (1.0 mmol, 1.0 equiv) | |
| Morpholine | 104 mg (1.2 mmol, 1.2 equiv) | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 9.2 mg (0.01 mmol, 1 mol% Pd) | |
| Xantphos | 11.6 mg (0.02 mmol, 2 mol%) | |
| Sodium tert-butoxide (NaOtBu) | 134 mg (1.4 mmol, 1.4 equiv) | Handle in a glovebox. |
| Toluene | 5 mL | Anhydrous and degassed. |
| Diethyl ether | For work-up | |
| Celite | For filtration | |
| Silica gel | For chromatography |
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry vial.
-
Add toluene, followed by this compound and morpholine.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford ethyl 3-amino-4-(morpholino)benzoate.
Best Practices and Troubleshooting
Successful cross-coupling reactions require attention to detail. Here are some key considerations and troubleshooting tips:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Impure reagents- Insufficiently inert atmosphere- Incorrect base or solvent | - Use a fresh catalyst or a more robust pre-catalyst.- Purify starting materials.- Ensure rigorous degassing of solvents and proper inert atmosphere techniques.- Screen different bases and solvents. |
| Formation of side products | - Homocoupling of the coupling partner- Dehalogenation of the starting material- N-arylation of the amino group (in Suzuki, Heck) | - For Sonogashira, consider copper-free conditions.- For Suzuki, ensure the absence of oxygen.- Use a less basic or non-aqueous base.- Consider protecting the amino group if it interferes with the desired reaction. |
| Catalyst deactivation (e.g., formation of palladium black) | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature.- Use a more stabilizing ligand (e.g., a bulky biaryl phosphine). |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of complex organic molecules. Through the strategic application of palladium-catalyzed cross-coupling reactions, researchers can efficiently construct novel biaryl, alkynyl, alkenyl, and arylamine scaffolds. This guide has provided a detailed overview of the key considerations and robust protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. By understanding the underlying mechanistic principles and adhering to best practices in experimental execution, scientists can unlock the full synthetic potential of this valuable starting material, accelerating innovation in drug discovery and materials science.
References
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(36), 7723–7727. [Link]
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Banik, B. K., Banik, I., & Becker, F. F. ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
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Gassman, P. G., & van Bergen, T. J. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
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Hyder, Z., Ruan, J., & Xiao, J. L. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 73(17), 6827–6830. [Link]
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Szabó, K. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2197. [Link]
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Kinney, W. A., et al. (2004). Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. Canadian Journal of Chemistry, 82(1), 114-119. [Link]
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PubChem. Ethyl 4-amino-3-iodobenzoate. [Link]
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Al-Said, S. A., et al. (2021). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[11][14]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of Their Reactions. American Journal of Organic Chemistry, 11(1), 1-10. [Link]
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Al-Ostath, A. I., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of the Iranian Chemical Society, 21(11), 1-19. [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Hyder, Z., Ruan, J., & Xiao, J. L. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 73(17), 6827–6830. [Link]
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Suzuki, A. (2010). Akira Suzuki - Nobel Lecture. [Link]
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Cativiela, C., et al. (2007). Synthesis of bis-armed amino acid derivatives via the alkylation of ethyl isocyanoacetate and the Suzuki-Miyaura cross-coupling reaction. Amino Acids, 32(3), 387-394. [Link]
- Reddy, M. S., et al. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
- Brennan, C., & Kesselman, M. (2012). Advanced drug development and manufacturing.
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Frolov, A. S., et al. (2019). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 55(10), 1018-1024. [Link]
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Application Notes & Protocols: The Strategic Utility of Ethyl 3-Amino-4-iodobenzoate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Building Block for Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Ethyl 3-amino-4-iodobenzoate has emerged as a highly strategic and versatile building block, prized for its unique trifecta of functional groups that offer orthogonal chemical reactivity.[1][2][3] This guide provides an in-depth exploration of its applications, underpinned by detailed protocols and mechanistic insights to empower researchers in the synthesis of next-generation therapeutics.
The inherent value of this compound lies in its distinct chemical handles:
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition with transition metal catalysts, making it an ideal substrate for a wide array of powerful cross-coupling reactions.[4]
-
The Amino Group: As a nucleophilic center and a handle for amide bond formation, the aniline moiety provides a direct route for scaffold elaboration and modulation of physicochemical properties.
-
The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering another key point for diversification and interaction with biological targets.
The ortho relationship between the amino and iodo groups is particularly advantageous, enabling the construction of complex heterocyclic systems and molecules with specific conformational constraints essential for potent and selective biological activity. This document serves as a comprehensive resource for leveraging the full synthetic potential of this valuable intermediate.
Physicochemical Properties and Safety Guidelines
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 62875-84-7 | [1][2] |
| Molecular Formula | C₉H₁₀INO₂ | [1][2][5] |
| Molecular Weight | 291.09 g/mol | [1][5] |
| Appearance | Pale-yellow to yellow to brown solid | |
| Melting Point | 82.6-83.0 °C | [2] |
| Boiling Point | 378.8 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 52.3 Ų | [1][2] |
| InChIKey | ICFCBYVKPRHTPR-UHFFFAOYSA-N |[1] |
Safety & Handling: this compound should be handled in accordance with standard laboratory safety procedures. It may cause skin and serious eye irritation.[6][7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7][8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6] In case of contact, wash skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[7][8]
Core Synthetic Applications in Medicinal Chemistry
The utility of this compound is most prominently displayed in its role as a substrate for transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their ability to construct the complex aryl and heteroaryl cores of many therapeutic agents.[9][10]
Palladium-Catalyzed C-C and C-N Bond Formation
The high reactivity of the C-I bond makes this building block an excellent partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse substituents at the 4-position.
Diagram 1: Synthetic Versatility of this compound
Caption: Versatility of this compound in key cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating biaryl scaffolds, which are prevalent in many classes of drugs, particularly kinase inhibitors.[4][11] The coupling of this compound with various aryl or heteroaryl boronic acids introduces substituents that can occupy key pockets in an enzyme's active site, enhancing potency and selectivity.
-
Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond via Sonogashira coupling produces arylalkynes.[12] This rigid, linear linker is a valuable pharmacophore in its own right, used to orient functional groups in a precise geometry for optimal target engagement.[12] Products derived from this reaction are often investigated as anticancer agents and receptor antagonists.[12][13][14]
-
Buchwald-Hartwig Amination: For the synthesis of complex diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination provides a direct route to C-N bond formation.[15] This allows for the introduction of diverse amine-containing side chains, which can be crucial for modulating solubility, basicity, and hydrogen-bonding interactions with a biological target.
Precursor for Radiolabeled Imaging Agents
The presence of a stable iodine atom makes this compound and its derivatives excellent precursors for radioiodination.[16] The iodine can be readily exchanged with radioactive isotopes such as ¹²³I, ¹²⁴I, or ¹³¹I. This strategy is employed to create diagnostic imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) or for targeted radionuclide therapy.[16]
Prosthetic groups like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) are synthesized from similar iodinated precursors and are used to label proteins and peptides.[17] The iodobenzoate core provides the site for radioiodination, while the succinimidyl ester reacts with primary amines (e.g., lysine residues) on the biomolecule, creating a stable covalent bond.[17][18]
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from established methods and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[19]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[4][19]
Diagram 2: General Experimental Workflow for Cross-Coupling
Caption: A typical step-by-step workflow for palladium-catalyzed cross-coupling reactions.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[12]
-
Solvent/Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (3%) | - | K₂CO₃ | Dioxane/H₂O | 90-100 |
| Suzuki-Miyaura | XPhos Pd G2 (2%) | - | K₃PO₄ | 2-MeTHF | 80 |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | TEA | THF | 25-50 |
| Sonogashira (Cu-free) | Pd(t-Bu₃P)₂ (2%) | - | Cs₂CO₃ | Dioxane | 60-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XantPhos (4%) | Cs₂CO₃ | Toluene | 110 |
Conclusion
This compound stands out as a building block of exceptional value in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a robust platform for generating molecular diversity through high-yielding and reliable cross-coupling chemistry. From the synthesis of kinase inhibitor cores to the development of novel bioimaging agents, its applications are both broad and impactful. The protocols and data presented herein offer a practical framework for researchers to harness the full potential of this versatile molecule in their drug discovery endeavors.
References
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King's College London Research Portal. (2021, January 25). Radiolabelling of nanomaterials for medical imaging and therapy. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Radiolabeling Strategies of Nanobodies for Imaging Applications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines. Retrieved from [Link]
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MDPI. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
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Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]
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PMC - NIH. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]
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PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block. Retrieved from [Link]
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ResearchGate. (2025, August 9). *Synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate: A radio-iodination agent for labeling internalizing proteins and peptides. Retrieved from [Link]
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Preprints.org. (2025, April 1). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
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PMC - PubMed Central. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]
-
PubMed Central. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of PET Ligands from Ethyl 3-Amino-4-Iodobenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals in PET Radiochemistry
Introduction: Strategic Utility of Ethyl 3-Amino-4-Iodobenzoate in PET Ligand Development
Positron Emission Tomography (PET) remains at the forefront of non-invasive molecular imaging, providing profound insights into biochemical processes in vivo. The development of novel PET radiotracers is a critical driver of innovation in neuroscience, oncology, and cardiology. The choice of the initial building block for a PET ligand is a strategic decision that dictates the synthetic route and the feasibility of introducing a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min), at a late stage of the synthesis.[1][2]
This compound is a versatile and strategically functionalized starting material for the synthesis of a diverse range of PET ligand precursors. Its key structural features – an aryl iodide, an amine, and an ester – provide multiple handles for synthetic elaboration. The aryl iodide is particularly valuable as it serves as a prime reaction site for palladium-catalyzed cross-coupling reactions and copper-mediated radiofluorination.[1][3] The amino group can be a key pharmacophoric element or a site for further functionalization, while the ethyl ester can be readily hydrolyzed or aminated to modulate the pharmacokinetic properties of the final tracer.
This comprehensive guide provides a detailed technical overview and actionable protocols for the synthesis of PET ligand precursors from this compound, with a focus on creating molecular scaffolds amenable to late-stage radiolabeling. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation and state-of-the-art radiofluorination techniques.
Core Synthesis Strategy: A Modular Approach
The overarching strategy for utilizing this compound is a modular one. The core scaffold is first elaborated using robust and high-yielding organic reactions to construct the desired non-radioactive ligand precursor. This precursor is then subjected to a final radiolabeling step to introduce the positron-emitting isotope. This late-stage radiolabeling is crucial for maximizing the specific activity of the final PET tracer, which is essential for minimizing mass effects and ensuring high-quality imaging data.
The synthetic journey can be visualized as a branching path, where the initial precursor is diversified through a series of key chemical transformations.
Figure 1: A generalized workflow for the synthesis of PET ligands from this compound.
Part 1: Synthesis of a Versatile Precursor via Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of a C(sp²)-C(sp) bond, which is a common structural motif in many biologically active molecules.[4] This protocol details the coupling of this compound with a terminal alkyne to generate a key intermediate that can be further elaborated or used directly as a radiolabeling precursor.
Protocol 1: Sonogashira Coupling of this compound
Objective: To synthesize ethyl 3-amino-4-((trimethylsilyl)ethynyl)benzoate.
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Material | This compound (1.0 eq) | The aryl iodide is the electrophilic partner in the coupling reaction. |
| Coupling Partner | Ethynyltrimethylsilane (1.2 eq) | The TMS-protected alkyne is used to prevent homo-coupling. The TMS group can be easily removed later if a terminal alkyne is desired. |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst for Sonogashira couplings. |
| Co-catalyst | Copper(I) iodide (CuI) (4-10 mol%) | Facilitates the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq) | Acts as a scavenger for the HI generated during the reaction and maintains a basic environment conducive to the catalytic cycle. |
| Solvent | Anhydrous, degassed THF or DMF | Aprotic polar solvents that solubilize the reactants and catalysts. Degassing is crucial to prevent oxidation of the catalyst. |
| Temperature | Room Temperature to 50 °C | The reaction is often facile at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (10 mL) followed by triethylamine (3.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Slowly add ethynyltrimethylsilane (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part 2: Precursor Modification for Radiolabeling
The product from the Sonogashira coupling can be further modified to introduce a suitable leaving group for radiolabeling. For example, the amino group can be converted to a more suitable precursor for ¹¹C-methylation, or the ester can be hydrolyzed to a carboxylic acid for further conjugation.
Part 3: Radiolabeling Protocols
The final step in the synthesis of a PET ligand is the incorporation of the radionuclide. The choice of isotope and labeling strategy depends on the structure of the precursor and the desired application of the tracer.
Protocol 2: Copper-Mediated ¹⁸F-Radiofluorination of an Aryl Iodide Precursor
This protocol is based on the well-established copper-mediated radiofluorination of aryl halides, which is a powerful method for the synthesis of [¹⁸F]fluoroarenes.[1][5]
Objective: To synthesize an ¹⁸F-labeled PET ligand from an aryl iodide precursor.
| Reagent/Parameter | Condition/Amount | Rationale |
| Precursor | Aryl Iodide Precursor (e.g., derivatized from Protocol 1) | The aryl iodide is the substrate for the radiofluorination reaction. |
| Fluoride Source | [¹⁸F]Fluoride/Kryptofix 2.2.2/K₂CO₃ complex | The activated, "naked" [¹⁸F]fluoride is a potent nucleophile. |
| Copper Source | (MeCN)₄CuOTf or similar Cu(I) salt | The copper(I) salt is the mediator of the fluorination reaction. |
| Solvent | Anhydrous DMF or DMSO | High-boiling, polar aprotic solvents are required for nucleophilic fluorination. |
| Temperature | 120-160 °C | High temperatures are typically required to drive the reaction to completion within the short half-life of ¹⁸F. |
| Reaction Time | 10-20 minutes | The reaction must be rapid to minimize radioactive decay. |
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water, and dried by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: A solution of the aryl iodide precursor and the copper(I) salt in anhydrous DMF or DMSO is added to the dried [¹⁸F]fluoride complex. The reaction vial is sealed and heated at the specified temperature for the designated time.
-
Quenching and Purification: The reaction is cooled and quenched by the addition of water. The crude reaction mixture is then purified by semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: The collected HPLC fraction containing the product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.
Figure 2: A detailed workflow for copper-mediated ¹⁸F-radiofluorination.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel PET ligands. Its strategic functionalization allows for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and copper-mediated radiofluorination, to construct a wide array of precursors for radiolabeling with ¹⁸F and ¹¹C. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of PET tracers for a variety of biomedical applications.
References
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Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 134(26), 10795–10798. [Link]
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Peko, A., & Scott, P. J. H. (2015). Cross-Coupling Reactions as a Valuable Tool for the Preparation of PET Radiotracers. Molecules, 20(7), 12861–12913. [Link]
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Haskali, M. B., & Scott, P. J. H. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
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Brooks, A. F., et al. (2020). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 142(34), 14373–14379. [Link]
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Konken, P. A., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(48), 30295-30304. [Link]
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Mathias, C. J., et al. (2004). Development of a PET/SPECT agent for amyloid imaging in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5549-5552. [Link]
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Sylla-Iyarreta Veitia, M., Bort, G., & Ferroud, C. (n.d.). Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura. Cnam. [Link]
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PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]
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Miller, P. W., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3521-3542. [Link]
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Application Notes and Protocols: Ethyl 3-Amino-4-Iodobenzoate in Advanced Materials Science
Introduction: Unlocking the Potential of a Versatile Building Block
Ethyl 3-amino-4-iodobenzoate is a unique aromatic compound that holds significant promise as a versatile building block in the realm of materials science. Its distinct molecular architecture, featuring an amine group, an ethyl ester, and an iodine atom on a benzene ring, offers multiple reactive sites for a variety of chemical transformations. This trifecta of functional groups allows for its strategic incorporation into advanced materials such as high-performance polyimides and functional metal-organic frameworks (MOFs). The presence of the bulky iodine atom can be leveraged to introduce specific physical properties, such as increased refractive index and reduced chain packing, while the amino and ester functionalities serve as key handles for polymerization and coordination chemistry.
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of advanced materials. The protocols detailed herein are grounded in established chemical principles and offer a starting point for researchers to explore the full potential of this intriguing molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀INO₂ | [1][2] |
| Molecular Weight | 291.09 g/mol | [1][2] |
| Appearance | Pale-yellow to yellow to brown solid | |
| Melting Point | 82.6-83.0 °C | [2] |
| Boiling Point | 378.8 °C at 760 mmHg | [2] |
| Solubility | Soluble in various organic solvents | [3] |
Application in the Synthesis of High-Performance Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[3] The introduction of this compound as a comonomer in polyimide synthesis can lead to novel materials with tailored properties. The bulky iodine atom can disrupt polymer chain packing, potentially leading to increased solubility and lower dielectric constants, which are desirable for applications in microelectronics.[4]
Synthetic Approach: A Two-Step Polycondensation
The synthesis of polyimides from aromatic diamines and dianhydrides is typically a two-step process.[4][5] First, a poly(amic acid) precursor is formed through the reaction of the diamine and dianhydride in a polar aprotic solvent. This is followed by a cyclodehydration (imidization) step, usually at elevated temperatures, to form the final polyimide.
Protocol 1: Synthesis of an Iodo-Functionalized Polyimide
This protocol describes a general procedure for the synthesis of a polyimide using a hypothetical diamine derived from this compound and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Step 1: Synthesis of the Diamine Monomer (Illustrative)
The ethyl ester of 3-amino-4-iodobenzoate would first need to be converted into a diamine. A plausible route would involve a coupling reaction, for instance, an Ullmann condensation, to link two molecules, followed by the reduction of a nitro group if introduced during the synthesis. For the purpose of this protocol, we will assume the successful synthesis of a diamine monomer derived from this starting material.
Step 2: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride (e.g., 6FDA) in powder form to the solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to allow for the formation of the poly(amic acid). The viscosity of the solution will increase significantly.
Step 3: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program:
-
100°C for 1 hour to remove the bulk of the solvent.
-
200°C for 1 hour to initiate imidization.
-
300°C for 1 hour to complete the cyclodehydration process.[4]
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Figure 1. Workflow for the synthesis of an iodo-functionalized polyimide.
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[6][7] Their high porosity and tunable structures make them promising for applications in gas storage, catalysis, and drug delivery.[6][8][9] this compound, after hydrolysis of the ethyl ester to a carboxylic acid, can serve as a functionalized organic linker for the synthesis of novel MOFs. The amino group can be further modified to introduce additional functionalities.
Synthetic Approach: Solvothermal Synthesis
Solvothermal synthesis is a common method for preparing MOFs, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel.
Protocol 2: Synthesis of a MOF using 3-Amino-4-Iodobenzoic Acid as a Linker
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent mixture, such as ethanol and water.
-
Add a stoichiometric amount of a base, like sodium hydroxide, and heat the mixture under reflux until the ester is completely hydrolyzed.
-
Acidify the solution to precipitate the 3-amino-4-iodobenzoic acid.
-
Filter, wash with water, and dry the product.
Step 2: Solvothermal MOF Synthesis
-
In a glass vial, dissolve 3-amino-4-iodobenzoic acid and a metal salt (e.g., zinc nitrate hexahydrate) in a solvent such as N,N-dimethylformamide (DMF).
-
Seal the vial and place it in an oven heated to a specific temperature (typically between 80-150°C) for a predetermined time (12-72 hours).
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Collect the crystals by filtration, wash them with fresh solvent, and dry them under vacuum.
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derivatization of the amino group in ethyl 3-amino-4-iodobenzoate
An In-Depth Technical Guide to the Derivatization of the Amino Group in Ethyl 3-amino-4-iodobenzoate
Introduction: The Strategic Importance of this compound
This compound is a highly valuable substituted aniline that serves as a critical building block in modern medicinal chemistry and drug development. Its unique trifunctional nature—possessing a nucleophilic amino group, an ester, and an aryl iodide—makes it a versatile scaffold for constructing complex molecular architectures. The strategic placement of these groups allows for sequential and regioselective modifications. Most notably, this compound is a key intermediate in the synthesis of Dabigatran etexilate, an oral direct thrombin inhibitor used as an anticoagulant.[1][2]
The derivatization of the primary amino group is often the initial step in multi-step syntheses, transforming it into amides, sulfonamides, or secondary/tertiary amines. This guide provides detailed application notes and protocols for several common and robust derivatization strategies, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₉H₁₀INO₂ | [3] |
| Molecular Weight | 291.09 g/mol | [3] |
| Appearance | Off-white to yellow or brown solid/powder | |
| Melting Point | 82.6-83.0 °C | [4] |
| CAS Number | 412947-54-7 (for methyl ester); specific CAS for ethyl ester can vary | [5][6] |
| Solubility | Soluble in dichloromethane, ethyl acetate, ethanol | [5][7] |
The nucleophilic character of the aromatic amino group allows for a variety of chemical transformations. We will focus on four principal classes of derivatization: Acylation, Sulfonylation, Reductive Amination, and N-Arylation.
Acylation: Amide Bond Formation
Acylation is one of the most fundamental reactions for derivatizing an amino group. It involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This transformation is crucial in modifying the electronic properties and steric profile of the molecule, and it is a key step in the synthesis of numerous pharmaceuticals.[8] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (HCl or carboxylic acid).
Experimental Protocol: Synthesis of Ethyl 3-acetamido-4-iodobenzoate
This protocol describes the N-acetylation using acetyl chloride.
Materials and Reagents:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedural Workflow:
Caption: Workflow for N-acetylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equiv) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 equiv) dropwise to the cooled solution over 15-20 minutes. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove excess acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-acetylated product.
Expertise & Causality:
-
Choice of Base: Triethylamine or pyridine is used as a non-nucleophilic base to scavenge the HCl produced during the reaction.[9] This prevents the protonation of the starting amine, which would render it unreactive.
-
Anhydrous Conditions: The reaction is sensitive to water, as acyl chlorides readily hydrolyze. Using anhydrous solvents and an inert atmosphere prevents this side reaction and maximizes yield.
-
Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic reaction between the highly reactive acyl chloride and the amine, preventing potential side reactions.
Sulfonylation: Sulfonamide Bond Formation
Analogous to acylation, sulfonylation involves reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to form a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry, famously found in sulfa drugs. The resulting sulfonamide nitrogen is significantly less basic than the parent amine due to the electron-withdrawing nature of the sulfonyl group.
Experimental Protocol: Synthesis of Ethyl 4-iodo-3-(phenylsulfonamido)benzoate
Materials and Reagents:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (acts as both base and solvent)
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in pyridine at 0 °C in a round-bottom flask.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and acidify with 1 M HCl to neutralize excess pyridine. Extract the product with DCM.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive Amination: Secondary Amine Formation
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[10] The process typically involves a one-pot reaction where the primary amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced in situ by a mild reducing agent.[11][12]
Experimental Protocol: Synthesis of Ethyl 3-(benzylamino)-4-iodobenzoate
This protocol describes the reaction with benzaldehyde using sodium borohydride as the reducing agent.
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedural Workflow:
Caption: Workflow for Reductive Amination.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in methanol. Stir the solution at room temperature for 1-2 hours. An acid catalyst (e.g., a drop of acetic acid) can be added to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes, controlling any effervescence.
-
Reaction Completion: After the addition, remove the ice bath and stir the reaction at room temperature for another 2-3 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating the solvent, purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expertise & Causality:
-
Choice of Reducing Agent: Mild hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[13] They are selective for the iminium ion intermediate and will not reduce the ester functional group, unlike stronger agents such as LiAlH₄. NaBH(OAc)₃ is often preferred as it is less basic and can be used in a true one-pot procedure without prior imine formation.
-
One-Pot Synthesis: This method is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[11][14]
N-Arylation: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-nitrogen bonds between an amine and an aryl halide.[15] This method is particularly useful for synthesizing triarylamines or other N-aryl compounds. The reaction typically requires high temperatures and a polar aprotic solvent.
Experimental Protocol: Synthesis of Ethyl 3-(phenylamino)-4-iodobenzoate
Materials and Reagents:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedural Workflow:
Caption: Workflow for Ullmann N-Arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), iodobenzene (1.2 equiv), copper(I) iodide (0.2 equiv), and finely ground potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 120-150 °C for 12-24 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Filter the combined organic extracts through a pad of Celite to remove insoluble copper species. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Expertise & Causality:
-
Catalyst and Base: Copper(I) is the active catalyst in the Ullmann reaction.[16] A base like K₂CO₃ is essential to deprotonate the amine, forming the active nucleophile.
-
High Temperature: Traditional Ullmann couplings require high temperatures to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.[15]
-
Modern Alternatives: For substrates sensitive to high temperatures, modern palladium-catalyzed Buchwald-Hartwig amination offers a milder alternative, often proceeding at lower temperatures (80-110 °C) with a broader substrate scope.
Conclusion
The amino group of this compound provides a versatile handle for a wide array of chemical modifications essential for drug discovery and development. The protocols for acylation, sulfonylation, reductive amination, and N-arylation described herein represent robust and reliable methods for creating diverse libraries of compounds from this key intermediate. The choice of derivatization strategy depends on the desired final product, with each method offering a distinct way to modulate the steric and electronic properties of the parent molecule, ultimately enabling the synthesis of complex and biologically active agents.
References
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry. Available from: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available from: [Link]
-
Reductive Amination. Chemistry Steps. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
DABIGATRAN PART 2/3. New Drug Approvals. Available from: [Link]
-
Synthesis of dabigatran etexilate mesylate. ResearchGate. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica. Available from: [Link]
- US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates. Google Patents.
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Ethyl 4-amino-3-iodobenzoate. PubChem. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Ethyl 4-amino-3-methylbenzoate. PMC - NIH. Available from: [Link]
-
Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf. The Royal Society of Chemistry. Available from: [Link]
-
Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available from: [Link]
-
Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. PubMed. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available from: [Link]
-
Evolution of amide bond formation. Request PDF - ResearchGate. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]
-
Derivatization scheme of amino acid with 4-(carbazole-9-yl)-benzyl... ResearchGate. Available from: [Link]
-
Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. PubMed. Available from: [Link]
-
Compound ethyl 4-[(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate. Mol-Instincts. Available from: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Mthis compound | 412947-54-7 [chemicalbook.com]
- 6. B25699.06 [thermofisher.com]
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- 8. researchgate.net [researchgate.net]
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- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 16. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Amino-Iodobenzoates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Sonogashira coupling of amino-iodobenzoate substrates. These molecules, which are common building blocks in medicinal chemistry, present unique challenges due to the electronic properties of the amino group and the potential for multiple reaction pathways. This document is designed to help you diagnose and resolve common side reactions and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My primary side product is the dimer of my terminal alkyne.
Question: I'm performing a Sonogashira coupling between an amino-iodobenzoate and a terminal alkyne, but my main isolated product is the butadiyne resulting from the homocoupling of my alkyne. What is causing this, and how can I prevent it?
Answer:
This common side reaction is known as Glaser-Hay coupling , which is the oxidative dimerization of terminal alkynes.[1][2] It is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically molecular oxygen.[3][4] The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidation to a copper(II) species, leading to the formation of the C(sp)-C(sp) bond between two alkyne units.[1]
Primary Causes:
-
Presence of Oxygen: The Sonogashira reaction is highly sensitive to oxygen when a copper co-catalyst is used. Oxygen promotes the oxidative dimerization pathway that leads to the Glaser product.[2][3]
-
High Copper(I) Concentration: While catalytic copper(I) is intended to accelerate the desired cross-coupling by facilitating the formation of a reactive copper acetylide intermediate for transmetalation to palladium, an excess can significantly increase the rate of homocoupling.[4][5]
-
Slow Transmetalation Step: If the transmetalation of the copper acetylide to the palladium complex is slow relative to the oxidative homocoupling, the Glaser side reaction will dominate. This can occur with sterically hindered or electronically deactivated aryl iodides.
Solutions:
-
Implement Rigorous Inert Atmosphere Techniques: This is the most critical first step. Ensure all solvents and reagents are thoroughly degassed. Use freeze-pump-thaw cycles for solvents and purge the reaction vessel with a high-purity inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.
-
Switch to Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[6][7] Copper-free Sonogashira reactions are well-established, though they may require higher temperatures, different ligands, or stronger bases to proceed efficiently.[3][8]
-
Reduce Copper Catalyst Loading: If a copper-catalyzed system is necessary, minimize the amount of CuI used. Typically, 1-5 mol% is sufficient. Titrate the loading to find the optimal balance between reaction rate and side product formation.
-
Use a Reductive Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (e.g., 5-10% H₂ in Argon) can help maintain the copper and palladium catalysts in their active, reduced oxidation states and suppress oxidative homocoupling.[9]
Issue 2: My starting amino-iodobenzoate is being converted back to the corresponding aminobenzoate.
Question: My mass spectrometry and NMR data show a significant peak corresponding to the aminobenzoate product, where the iodine atom has been replaced by hydrogen. What is this side reaction, and how do I stop it?
Answer:
This side reaction is known as hydrodehalogenation (or proto-deiodination). It is a reductive cleavage of the carbon-iodine bond, replacing the halogen with a hydrogen atom. This process can be catalyzed by the palladium(0) species present in the reaction mixture.[10][11]
Primary Causes:
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction medium, including the amine base, solvent (e.g., residual water), or the alkyne itself.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.[8]
-
Catalyst System: Certain palladium-ligand combinations can be more prone to promoting this side reaction. The formation of palladium hydride species is a key step in many proposed mechanisms.
Solutions:
-
Choice of Solvent and Base: Use anhydrous, high-purity solvents. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes act as hydride donors.[12] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ with a non-amine solvent like THF or dioxane.
-
Control Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or extended heating.[13]
-
Optimize the Palladium Catalyst/Ligand: The ligand can influence the propensity for hydrodehalogenation. Bulky, electron-rich phosphine ligands can sometimes stabilize the palladium center and disfavor the pathways leading to hydride formation.[14][15]
Issue 3: The reaction is sluggish or stalls completely, and I observe catalyst decomposition (palladium black).
Question: My reaction starts but then stops, leaving unreacted starting material. I also see a black precipitate forming. What's wrong with my catalyst?
Answer:
A sluggish or stalled reaction accompanied by the formation of a black precipitate (palladium black) is a classic sign of catalyst decomposition and inactivation.[15] The active Pd(0) catalyst is unstable and can aggregate into inactive palladium metal if not properly stabilized by its ligands.
Primary Causes:
-
Ligand Dissociation/Degradation: The phosphine ligands that stabilize the Pd(0) center can be oxidized (e.g., by trace oxygen) or dissociate from the metal, especially at higher temperatures.[16] Once the palladium atom is no longer coordinated, it rapidly precipitates as palladium black.
-
Inhibition by the Amino Group: The amino group on your substrate is a potential ligand and can coordinate to the palladium center.[17] This can inhibit the catalytic cycle by occupying a coordination site needed for the oxidative addition or transmetalation steps.
-
Poor Quality Reagents: Impurities in solvents, bases, or starting materials can poison the catalyst.[18]
Solutions:
-
Use Robust Ligands: Switch to more robust and strongly coordinating ligands. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are generally more stable and resistant to dissociation and oxidation.[4][19]
-
Ensure High-Purity Reagents: Use freshly distilled and degassed solvents and bases.[18] Ensure the palladium precatalyst and copper salt are from a reliable source and have been stored properly.
-
Adjust Catalyst Loading and Pd/Ligand Ratio: Sometimes, a slightly higher catalyst loading (e.g., 2-5 mol%) can help overcome slow reaction rates. For pre-catalysts that are not pre-formed with ligands, ensure an adequate ligand-to-palladium ratio (typically 1:1 to 1:2 for monodentate ligands) is used.[20]
-
Consider a Different Palladium Precatalyst: Pd(PPh₃)₄ is a common choice but can be sensitive. More stable precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ (which are reduced in situ to Pd(0)) might offer better results.[21]
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira cycle and the two most common competing side reactions.
Caption: The desired Sonogashira catalytic cycle.
Caption: The Glaser-Hay homocoupling side reaction.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. gessnergroup.com [gessnergroup.com]
- 20. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
preventing dehalogenation of ethyl 3-amino-4-iodobenzoate in cross-coupling
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of modern synthetic chemistry. Our goal is to provide you with not just protocols, but the underlying mechanistic insights required to troubleshoot and optimize your reactions effectively.
This edition focuses on a common yet challenging issue: preventing the undesired dehalogenation of ethyl 3-amino-4-iodobenzoate during palladium-catalyzed cross-coupling reactions. The presence of an electron-donating amino group ortho to the iodide significantly activates the C-I bond, making it susceptible to premature cleavage and reduction, a process often referred to as proto-dehalogenation or hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is causing the significant amount of dehalogenated aniline byproduct (ethyl 3-aminobenzoate) in my Suzuki reaction?
A1: The primary cause is a competitive side reaction known as reductive dehalogenation. In the context of a Pd-catalyzed cycle, this typically occurs when the oxidative addition product, Ar-Pd(II)-I, is intercepted and reduced before it can undergo transmetalation with the boronic acid partner. The electron-donating amino group on your substrate, this compound, enriches the electron density of the aromatic ring, which can facilitate this undesired reduction pathway. The source of the hydride (H-) for this reduction can be varied and is often solvent- or base-dependent. For instance, bases like alkoxides can undergo β-hydride elimination, or solvents like isopropanol can act as hydride donors.
Q2: I observe dehalogenation even before adding my coupling partner. What is happening?
A2: This points to a direct reaction with the catalyst system, often exacerbated by the base and solvent. If a Pd(0) species is present, it can insert into the C-I bond. In the absence of a coupling partner, this intermediate is more likely to encounter a hydride source in the reaction medium, leading to the dehalogenated product. Common culprits for hydride donation include certain solvents (e.g., alcohols), additives, or even the degradation of phosphine ligands.
Q3: Can my choice of palladium precursor influence the rate of dehalogenation?
A3: Absolutely. While most Pd(0) or Pd(II) precursors will generate the active Pd(0) catalyst in situ, the ligands they carry can be critical. For example, using a pre-formed catalyst with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often stabilize the Pd center and promote the desired cross-coupling pathway over the reductive dehalogenation side reaction. These ligands create a sterically hindered environment around the metal, which can disfavor the approach of small hydride donors while still allowing for the productive steps of the catalytic cycle.
Troubleshooting Guide: Mitigating Dehalogenation of this compound
This section provides a systematic approach to diagnosing and solving the dehalogenation issue. The core principle is to modulate the relative rates of the productive cross-coupling steps (oxidative addition, transmetalation, reductive elimination) to outcompete the dehalogenation pathway.
Issue 1: High Levels of Dehalogenation (>20%) with Standard Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O)
This is a very common starting point and, unfortunately, one that is often prone to dehalogenation with electron-rich aryl halides.
Caption: Systematic workflow for troubleshooting dehalogenation.
This protocol incorporates best practices for minimizing dehalogenation with your specific substrate.
-
Reagent Preparation:
-
Degas all solvents (e.g., 1,4-dioxane and water) by sparging with argon or nitrogen for at least 30 minutes.
-
Use a finely powdered, anhydrous base like K₃PO₄.
-
-
Reaction Assembly (under inert atmosphere):
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, prepare the catalyst solution: add Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2.2-4.4 mol%) to degassed dioxane. Stir for 5-10 minutes until a homogeneous solution forms.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent (dioxane/water mixture, typically 10:1 v/v).
-
-
Reaction Execution:
-
Begin stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every hour.
-
If the reaction is sluggish, gently warm to 40-50 °C. Avoid high temperatures (>80 °C) which can favor the dehalogenation pathway.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product mixture by ¹H NMR or GC-MS to quantify the ratio of desired product to the dehalogenated byproduct.
-
Issue 2: Dehalogenation Persists Even with Optimized Ligand/Base System
If dehalogenation is still a significant issue, further refinement is needed. This often involves scrutinizing the purity of reagents and the reaction environment.
| Parameter | Standard Conditions | Recommended Modification | Rationale for Change |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃, CsF | Less basic and less nucleophilic; reduces potential for base-mediated decomposition or hydride generation. |
| Solvent | DME, THF, Isopropanol | Dioxane, Toluene, CPME | Aprotic solvents are preferred. Alcohols can be a source of hydrides, promoting dehalogenation. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich Buchwald-type ligands accelerate the rate-limiting reductive elimination step. |
| Temperature | 80-110 °C | Room Temp to 60 °C | Lowering the thermal energy can disproportionately slow the undesired dehalogenation side reaction. |
| Additives | None | Consider adding a scavenger | In some cases, trace water or other impurities can be problematic. The use of molecular sieves can be beneficial. |
The mechanism of dehalogenation can be complex and may involve several pathways. Understanding these can help in devising a solution.
Caption: Pd-catalyzed cross-coupling cycle with a competing dehalogenation pathway.
As the diagram illustrates, the key is to accelerate the path from B to C to A while suppressing the path from B to E . The strategies outlined—using bulky ligands to speed up reductive elimination and choosing a base/solvent system that minimizes hydride availability—are designed to achieve exactly that.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Nucleophiles: A Mechanistic Perspective Source: Chemical Reviews URL: [Link]
-
Title: The Mechanism of the Suzuki-Miyaura Reaction Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Hydrodehalogenation of Aryl Halides by Palladium-Phosphine Catalysts Source: Organometallics URL: [Link]
-
Title: A New Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Journal of the American Chemical Society URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Source: Chemical Reviews URL: [Link]
-
Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Purification of Iodinated Aromatic Compounds
Welcome to the technical support center for the purification of iodinated aromatic compounds. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges associated with purifying these valuable synthetic intermediates. As Senior Application Scientists, we have compiled field-proven insights to help you navigate these complexities with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of iodinated aromatic compounds.
Q1: My purified iodinated aromatic compound has a pink or purple tint. What is the cause and how can I remove it?
A1: A pink, purple, or brown coloration in your sample is almost always due to the presence of elemental iodine (I₂).[1][2] This impurity can arise from the decomposition of the iodinated compound, especially upon exposure to light, heat, or certain reactive species.[3]
-
Simple Solution: A common and effective method to remove residual iodine is to wash the organic solution of your compound with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is typically used.[2][4] The thiosulfate reduces the colored elemental iodine to colorless iodide ions (I⁻), which are then partitioned into the aqueous layer.
Q2: I see a new, lower Rf spot on my TLC after leaving my "pure" compound on the bench for a few hours. What is happening?
A2: This is a classic sign of compound decomposition, specifically deiodination.[3][5][6] Iodinated aromatic compounds, particularly those with electron-rich aromatic systems or certain ortho-substituents, can be unstable and lose their iodine atom over time.[3] This process can be accelerated by exposure to light and heat.[3] The resulting deiodinated aromatic compound will have a different polarity and thus a different Rf value on a TLC plate.
Q3: My iodinated aromatic compound seems to be degrading on the silica gel column during chromatography. What are my options?
A3: Degradation on silica gel is a significant challenge, as silica can have acidic sites that promote the decomposition of sensitive compounds.[6] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by adding a small amount of a non-polar amine, such as triethylamine (Et₃N), to the slurry when packing the column and to the eluent (typically 0.1-1% v/v).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A flash chromatography setup is preferable to gravity chromatography.
-
Work at Lower Temperatures: If feasible, running the column in a cold room can help to slow down the rate of decomposition.
Q4: Can I use recrystallization to purify my iodinated aromatic compound?
A4: Yes, recrystallization can be an excellent purification method for solid iodinated aromatic compounds, especially for removing regioisomers and other by-products with different solubilities.[7] The key is to find a suitable solvent or solvent system in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. It is crucial to perform this process protected from light to prevent the formation of elemental iodine.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming persistent purification challenges.
Guide 1: Persistent Colored Impurities
If a simple wash with sodium thiosulfate is insufficient to remove colored impurities, you may be dealing with more complex colored by-products or significant ongoing decomposition.
Troubleshooting Workflow for Persistent Color
Caption: Troubleshooting workflow for removing persistent colored impurities.
Step-by-Step Protocol: Activated Carbon Treatment
-
Dissolve the Crude Product: Dissolve your crude iodinated aromatic compound in a suitable organic solvent.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the solution.
-
Stir: Stir the mixture at room temperature for 15-30 minutes.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Analyze: Analyze the filtrate by TLC and visual inspection to see if the colored impurity has been removed.
-
Concentrate: If successful, concentrate the filtrate to obtain your purified product.
Causality: Activated carbon has a high surface area and can adsorb colored organic impurities. This method is effective for removing highly conjugated, colored by-products that may not be removed by a simple chemical wash.
Guide 2: Co-eluting Impurities in Chromatography
Sometimes, impurities have very similar polarities to the desired iodinated aromatic compound, making separation by standard chromatography challenging.
Strategies for Resolving Co-eluting Compounds
| Strategy | Principle | When to Use |
| Solvent System Optimization | Change the selectivity of the separation by using solvents with different properties (e.g., switch from ethyl acetate/hexanes to dichloromethane/hexanes). | As a first step when co-elution is observed. |
| Use of Additives | Small amounts of additives like acetic acid or triethylamine can change the ionization state of compounds, altering their interaction with the stationary phase. | For acidic or basic compounds. |
| Alternative Chromatography Modes | Switch to a different separation mechanism, such as reverse-phase chromatography or argentation chromatography (for compounds with unsaturation). | When solvent optimization fails. |
| Preparative HPLC | High-performance liquid chromatography offers much higher resolution than flash chromatography.[8] | For difficult separations and when high purity is essential. |
Guide 3: Handling and Storage to Prevent Decomposition
Proper handling and storage are critical to maintaining the purity of iodinated aromatic compounds.
-
Light Protection: Store your compounds in amber vials or wrap the vials in aluminum foil.[3] Perform purification steps, such as chromatography and recrystallization, in a fume hood with the sash down to minimize light exposure.
-
Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Low Temperature: Store your purified compounds in a refrigerator or freezer to slow down the rate of decomposition.
-
Avoid Incompatible Solvents: Be mindful of the solvents used for storage. While many common laboratory solvents are acceptable, avoid prolonged storage in chlorinated solvents if possible.[9]
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography of an Iodinated Aromatic Compound
This protocol provides a general procedure for purifying an iodinated aromatic compound using flash column chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the elution of the compounds by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Flash Chromatography
Sources
- 1. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Palladium Catalyst Removal in Ethyl 3-Amino-4-Iodobenzoate Reactions
Welcome to the technical support guide for the purification of reaction mixtures containing ethyl 3-amino-4-iodobenzoate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges of removing residual palladium catalysts from your valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound particularly challenging?
The primary difficulty stems from the molecular structure of this compound itself. The amino group (-NH₂) is a Lewis base, which can coordinate or chelate strongly with the palladium catalyst. This interaction can form stable, soluble palladium complexes that are difficult to separate from the desired product using standard purification techniques like simple filtration or extraction.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, such as the International Council for Harmonisation (ICH), impose strict limits on elemental impurities in drug products. For palladium, a common catalyst in cross-coupling reactions, the permitted daily exposure (PDE) is 100 µ g/day .[2] This often translates to a concentration limit of 10 parts per million (ppm) for a drug with a daily dose of 10 grams.[2][3] Achieving these low levels is critical for the safety and quality of the final API.[3][4]
Q3: What are the most common methods for removing palladium catalysts?
Several strategies are employed to reduce palladium levels, each with its own advantages and limitations. The most common methods include:
-
Adsorption: This involves using a solid material that binds to the palladium, which is then removed by simple filtration. Common adsorbents are activated carbon and specialized palladium scavengers.[2][5]
-
Scavenging: This technique uses molecules, often bound to a solid support like silica or a polymer, that have a high affinity for palladium.[2][6] These scavengers selectively bind to the metal, facilitating its removal.[2]
-
Crystallization: Purifying the product through crystallization can be an effective method, as the palladium impurities may remain in the mother liquor.[1][2]
-
Chromatography: Column chromatography is a standard laboratory technique that can separate the product from the catalyst and other impurities.[7]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[1][7]
Q4: How do palladium scavengers work?
Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium.[2][6] Functional groups containing sulfur, such as thiols or thioureas, are particularly effective.[8] The scavenger is added to the crude reaction mixture, where it selectively chelates the palladium. The resulting solid scavenger-palladium complex is then easily and efficiently removed by filtration.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High palladium content remains in the product after initial purification attempts.
-
Possible Cause: Strong chelation of palladium to the amino group of your product is a likely culprit.[1] The specific form of the residual palladium (e.g., different oxidation states) may also be resistant to the chosen purification method.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Switch to a scavenger specifically designed for robust palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers have demonstrated high efficacy.[2][8]
-
Optimize Scavenging Conditions: Systematically experiment with the amount of scavenger (typically 3-10 equivalents relative to the palladium catalyst), the reaction temperature (ambient to 60 °C), and the stirring time (1 to 18 hours).[1][9]
-
Consider a Different Method: If scavenging proves insufficient, explore other techniques. Crystallization, potentially with additives to enhance the solubility of palladium species in the solvent, or preparative chromatography may be more effective.[1]
-
Issue 2: Significant loss of the final product during the purification process.
-
Possible Cause: Your product may have a non-specific affinity for the adsorbent being used (e.g., activated carbon or the scavenger itself), leading to co-removal with the palladium.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.[1]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required to meet your target palladium level. This reduces the surface area available for non-specific binding of your product.[1]
-
Adjust the Solvent: The choice of solvent can influence the binding characteristics of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may decrease its adsorption.[1]
-
Change the Purification Method: If product loss remains unacceptably high with adsorption-based methods, switching to crystallization or extraction may be necessary to improve yield.[1]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: The nature of the residual palladium species (e.g., Pd(0), Pd(II), colloidal palladium) may vary between reaction runs, affecting the efficiency of a given removal method.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step. This helps to minimize variability in the form of the residual palladium.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on trimercaptotriazine (TMT), are known to be effective against a wider range of palladium species.[1]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging could potentially convert various palladium species into a single, more easily removable form.[1]
-
Comparative Analysis of Palladium Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Metal Scavengers | Selective chelation of palladium onto a solid support.[2] | High selectivity, simple filtration removal, minimal product loss with proper selection.[6][10] | Can be more expensive than other methods.[8] |
| Activated Carbon | Adsorption of palladium onto a high-surface-area carbon matrix.[5][11] | Cost-effective, effective for a range of palladium species.[8] | Can lead to significant product loss due to non-specific adsorption.[10][12] |
| Crystallization | Separation of the product from impurities soluble in the mother liquor.[2] | Can be highly effective and scalable, yielding very pure product. | May require extensive optimization; some palladium species can co-crystallize.[10] |
| Chromatography | Differential partitioning of components between a stationary and mobile phase.[7] | Highly effective for separating complex mixtures. | Can be time-consuming, requires significant solvent volumes, and may be less cost-effective for large scales.[7] |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[1]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically 3-5 equivalents by weight relative to the initial mass of the palladium catalyst.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B), typically 0.2 to 2 times the weight of the crude product.[8] The optimal amount should be determined experimentally.
-
Stirring: Stir the slurry at a suitable temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[8]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that some fine carbon particles may pass through standard filter paper.
-
Washing: Thoroughly wash the celite pad with the solvent to recover the adsorbed product.
-
Concentration: Concentrate the filtrate to yield the purified product. Note that significant product loss can occur with this method.[12]
Visual Workflow: Selecting a Palladium Removal Strategy
The following diagram outlines a decision-making process for choosing an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium purification strategy.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Spectroscopy. [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
-
Recognising the Needs of the Pharmaceutical Industry. (n.d.). Johnson Matthey. [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Sarris, K., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2021). Organic Process Research & Development. [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2017). The Journal of Organic Chemistry. [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Coupling Reactions in Process Chemistry.
-
Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. sopachem.com [sopachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal Scavengers [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. biotage.com [biotage.com]
troubleshooting low yields in the synthesis of ethyl 3-amino-4-iodobenzoate
Welcome to the technical support center for the synthesis of ethyl 3-amino-4-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this important synthetic transformation. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the synthesis of this compound, typically prepared by the electrophilic iodination of ethyl 3-aminobenzoate, can arise from a number of factors including incomplete reactions, the formation of side products, and difficulties in product isolation. This section is structured to help you diagnose the likely cause of a suboptimal yield based on your observations and analytical data.
Issue 1: Reaction Appears Incomplete (Significant Starting Material Remains)
A common frustration is observing a large amount of unreacted ethyl 3-aminobenzoate in your post-reaction analysis (e.g., TLC, LC-MS, or NMR). This indicates that the electrophilic iodination has not proceeded to completion.
Potential Causes & Solutions:
-
Insufficiently Activated Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating or oxidizing agent to facilitate the reaction with moderately activated rings like ethyl 3-aminobenzoate.[1]
-
Solution 1: Use of N-Iodosuccinimide (NIS). NIS is an excellent source of electrophilic iodine ("I+") and is often effective under mild conditions, which helps to prevent side reactions.[2] It is generally the reagent of choice for this transformation.
-
Solution 2: Acid Catalysis. For less reactive substrates, the addition of a strong acid catalyst like trifluoromethanesulfonic acid or even sulfuric acid can activate NIS, making it a much stronger iodinating agent.[3][4]
-
Solution 3: Use of an Oxidant with I₂. If using molecular iodine, the addition of an oxidizing agent such as silver sulfate (Ag₂SO₄) can generate a more potent electrophilic iodine species in situ.[5]
-
-
Incorrect Solvent Choice: The solvent can play a critical role in solubilizing reagents and influencing the reactivity of the electrophile.
-
Solution: Acetonitrile (ACN) or Dichloromethane (DCM) are common and effective solvents for iodinations using NIS. For reactions involving iodine and an oxidant, ethanol is a viable choice.[5] Ensure your starting material is fully dissolved at the reaction temperature.
-
-
Sub-optimal Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.
-
Solution: Most iodinations with NIS are effective at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. However, be cautious, as excessive heat can promote side reactions.
-
Issue 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate or unexpected peaks in your GC/MS or LC/MS analysis points to the formation of undesired side products.
Potential Causes & Solutions:
-
Di-iodination: The primary byproduct in this reaction is often the di-iodinated product, ethyl 3-amino-2,4-diiodobenzoate or ethyl 3-amino-4,6-diiodobenzoate. The initial product, this compound, is still an activated aromatic ring and can undergo a second iodination.
-
Solution 1: Control Stoichiometry. Use of a precise stoichiometry (typically 1.0 to 1.1 equivalents) of the iodinating agent is critical. Adding the iodinating agent portion-wise can help maintain a low concentration, disfavoring a second reaction.
-
Solution 2: Lower Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity for the mono-iodinated product.
-
-
Oxidation of the Aniline: The amino group is susceptible to oxidation, which can lead to complex, often dark-colored, tarry mixtures.[6] This is more common with harsher iodinating systems.
-
Solution: Use a milder reagent like NIS, which is less prone to causing oxidation compared to systems like I₂/oxidant.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, low isolated yields can result from challenges during workup and purification.
Potential Causes & Solutions:
-
Emulsion during Extraction: The basicity of the amino group can lead to emulsions during aqueous workup, trapping the product.
-
Solution: Use a saturated brine (NaCl solution) wash to break up emulsions. If necessary, filter the entire biphasic mixture through a pad of Celite.
-
-
Co-elution during Chromatography: The desired product and the starting material or di-iodinated byproduct may have similar polarities, making separation by column chromatography difficult.
-
Solution 1: Optimize Solvent System. Systematically screen different solvent systems for column chromatography. A common starting point is a hexane/ethyl acetate gradient. Small amounts of a polar solvent like methanol or a basic modifier like triethylamine can sometimes improve separation.
-
Solution 2: Recrystallization. this compound is a solid.[7] Recrystallization can be a highly effective purification method to remove small amounts of impurities. Experiment with solvent/anti-solvent systems like ethanol/water or ethyl acetate/hexane.
-
Frequently Asked Questions (FAQs)
Q1: Why is the iodine installed at the 4-position (ortho to the amino group) and not the 2- or 6-position?
The regiochemical outcome is a result of the combined directing effects of the two substituents on the benzene ring: the amino (-NH₂) group and the ethyl ester (-COOEt) group.
-
-NH₂ Group: The amino group is a powerful activating and ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring to stabilize the carbocation intermediate (the sigma complex).
-
-COOEt Group: The ethyl ester group is a deactivating and meta-directing group.
The powerful ortho, para-directing effect of the amino group dominates. The iodine is directed to the positions ortho and para to the amine. The position para to the amine is already occupied by the ester. Of the two available ortho positions (2 and 4), the 4-position is sterically less hindered than the 2-position (which is flanked by both the amine and the ester). Therefore, electrophilic attack occurs preferentially at the 4-position.
Q2: My reaction mixture turns very dark. Is this normal and what should I do?
A significant darkening of the reaction mixture, especially to a dark brown or black color, often indicates oxidation of the aniline starting material. This can lead to the formation of polymeric, tar-like side products and a significant reduction in yield. While slight color changes are normal, intense darkening is a sign of a problematic reaction.
Solution:
-
Use a Milder Reagent: Switch to N-Iodosuccinimide (NIS) if you are using a harsher system (e.g., I₂ with a strong oxidant).[2]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C).
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere like nitrogen or argon to exclude atmospheric oxygen.
Q3: Can I use Iodine Monochloride (ICl) for this synthesis?
Iodine monochloride (ICl) is a potent iodinating agent. However, it is highly reactive and can lead to a lack of selectivity, often resulting in significant amounts of the di-iodinated byproduct.[3] For a substrate that is already activated like ethyl 3-aminobenzoate, ICl is generally too reactive and difficult to control. N-Iodosuccinimide offers a much better balance of reactivity and selectivity for this transformation.[2]
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
On a TLC plate, spot your starting material (ethyl 3-aminobenzoate) as a reference.
-
Spot the reaction mixture next to it.
-
As the reaction progresses, you should see the starting material spot diminish in intensity and a new, typically lower Rf spot corresponding to the more polar product (this compound) appear and intensify.
-
The reaction is complete when the starting material spot is no longer visible.
-
Experimental Protocols & Data
Recommended Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is optimized for selectivity and yield, minimizing common side reactions.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-aminobenzoate (1.0 eq) in anhydrous acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Adding the NIS slowly helps to control the reaction rate and prevent over-iodination.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine species. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.
Troubleshooting Summary Table
| Symptom / Observation | Potential Cause | Recommended Action |
| Incomplete Reaction | Low reactivity of iodinating agent | Use NIS; consider adding an acid catalyst for difficult substrates.[3] |
| (Starting material remains) | Sub-optimal temperature | Stir at room temperature or warm gently (40 °C). |
| Multiple Products on TLC | Di-iodination | Use precise stoichiometry (1.0-1.05 eq NIS); add NIS portion-wise; lower reaction temp to 0 °C. |
| Dark, Tarry Mixture | Oxidation of aniline | Use milder NIS reagent; run under inert atmosphere; lower reaction temperature. |
| Low Isolated Yield | Emulsion during workup | Use brine wash; filter through Celite. |
| (Reaction was complete) | Poor chromatographic separation | Screen different solvent systems for column; attempt recrystallization. |
Visualizing the Process
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The amino group activates the ring and directs the incoming electrophile (I⁺).
Caption: The SEAr mechanism for the iodination of ethyl 3-aminobenzoate.
Troubleshooting Decision Workflow
This diagram provides a logical path to diagnose and solve issues with your synthesis.
Sources
impact of base selection on Suzuki coupling with ethyl 3-amino-4-iodobenzoate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of ethyl 3-amino-4-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry. However, its successful application in Suzuki-Miyaura coupling is not always straightforward. The molecule presents a unique set of challenges due to its electronic properties and the presence of multiple functional groups:
-
The Electron-Rich System: The amino group is a strong electron-donating group, which can increase the electron density at the carbon bearing the iodine. This can make the initial oxidative addition step of the palladium catalyst more challenging compared to electron-deficient aryl halides.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.
-
Base-Sensitive Ester Group: The ethyl ester functionality is susceptible to hydrolysis under basic conditions, a common requirement for the Suzuki-Miyaura reaction. This can lead to the formation of the corresponding carboxylic acid, complicating purification and potentially affecting the reaction outcome.
This guide will provide you with the knowledge to anticipate and overcome these challenges through rational selection of reaction parameters, with a particular focus on the critical role of the base.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
This is one of the most common issues and can stem from several factors related to the catalytic cycle.
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The electron-rich nature of the substrate can hinder the oxidative addition of the Pd(0) catalyst to the C-I bond.
-
Solution 1: Ligand Selection. Employ electron-rich, bulky phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IMes.[1] These ligands stabilize the electron-rich palladium center and promote oxidative addition.
-
Solution 2: Catalyst Choice. While Pd(PPh₃)₄ is a common catalyst, it may not be active enough for this substrate.[2] Consider using more active pre-catalysts like Pd₂(dba)₃ with a suitable ligand or pre-formed Pd(II) catalysts that are reduced in situ.
-
-
Catalyst Inhibition by the Amino Group: The amino group can act as a Lewis base and coordinate to the palladium catalyst, reducing its activity.
-
Solution 1: Use of a Milder Base. Strong bases can deprotonate the amino group, increasing its nucleophilicity and its tendency to coordinate to the palladium. Using a weaker base like K₂CO₃ or even KF might mitigate this issue.
-
Solution 2: Protection of the Amino Group. While often undesirable due to extra synthetic steps, protecting the amino group as a carbamate (e.g., Boc) or an amide can prevent catalyst inhibition.[3]
-
-
Ineffective Base: The chosen base may not be strong enough or soluble enough to efficiently promote the transmetalation step.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions.
Common Side Products & Their Mitigation:
-
Dehalogenation (Hydrodehalogenation): Replacement of the iodine atom with a hydrogen atom, resulting in ethyl 3-aminobenzoate.
-
Cause: This can occur if the oxidative addition is slow, allowing for competing pathways. It can also be promoted by certain bases or impurities in the reaction mixture.
-
Solution:
-
Optimize Catalyst and Ligand: A more active catalyst system that favors rapid oxidative addition can outcompete the dehalogenation pathway.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can be a proton source for dehalogenation.
-
Base Selection: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, consider screening different bases.
-
-
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid coupling to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze homocoupling.
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes lead to homocoupling.
-
-
-
Hydrolysis of the Ethyl Ester: Formation of 3-amino-4-(aryl)benzoic acid.
-
Cause: The use of strong bases (e.g., NaOH, KOH) or prolonged heating in the presence of weaker bases and water can lead to saponification of the ester.[6]
-
Solution:
-
Use a Milder Base: Opt for bases like K₂CO₃, Na₂CO₃, or KF, which are less likely to cause ester hydrolysis.[1]
-
Minimize Water Content: While some water is often beneficial for Suzuki couplings, an excessive amount can promote hydrolysis. Use a biphasic solvent system with a controlled amount of water (e.g., toluene/water or dioxane/water).
-
Reduce Reaction Time and Temperature: If possible, optimize the reaction to proceed at a lower temperature or for a shorter duration.
-
-
Frequently Asked Questions (FAQs)
Q1: Which base is the best starting point for the Suzuki coupling of this compound?
For this specific substrate, a mild inorganic base is generally the best starting point to balance the need for activating the boronic acid while minimizing side reactions like ester hydrolysis.
-
Recommended Starting Point: Potassium carbonate (K₂CO₃) is an excellent initial choice. It is effective for a wide range of Suzuki couplings and is less basic than hydroxides, reducing the risk of ester cleavage.[4][7]
-
Alternative Options:
-
Sodium carbonate (Na₂CO₃): Similar to K₂CO₃, it is a cost-effective and efficient base.[5]
-
Potassium phosphate (K₃PO₄): This is a stronger, non-nucleophilic base that can be very effective, particularly for challenging couplings.[8] However, its higher basicity might increase the risk of ester hydrolysis, so careful monitoring is advised.
-
Cesium carbonate (Cs₂CO₃): Often provides excellent yields, especially with difficult substrates, due to its higher solubility in organic solvents. However, it is more expensive.
-
Potassium fluoride (KF): A very mild base that can be effective in activating the boronic acid without promoting the hydrolysis of base-labile groups like esters.[1]
-
Q2: Can I use strong bases like NaOH or KOH?
While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective in some Suzuki couplings, they are generally not recommended for substrates containing base-sensitive functional groups like esters. The high concentration of hydroxide ions will likely lead to the saponification of the ethyl ester to the corresponding carboxylic acid.[4]
Q3: How does the choice of base affect the transmetalation step?
The base plays a crucial role in the transmetalation step by activating the boronic acid. The generally accepted mechanism involves the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1]
Caption: Role of the base in activating the boronic acid for transmetalation.
A stronger base will lead to a higher concentration of the active boronate species, which can accelerate the transmetalation step. However, for this compound, the base strength must be carefully balanced to avoid unwanted side reactions.
Q4: My reaction turns black. Is this normal?
The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst to Pd(0) metal. While a slight darkening of the reaction mixture is common, the formation of a significant amount of black precipitate is a sign of catalyst deactivation and will likely result in a low yield.
Causes of Palladium Black Formation:
-
Inefficient Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their agglomeration and precipitation.
-
High Temperatures: Excessive heat can promote catalyst decomposition.
-
Presence of Oxygen: As mentioned earlier, oxygen can interfere with the catalytic cycle and lead to the formation of inactive palladium species.
Solutions:
-
Use a more robust ligand.
-
Ensure the reaction is run under a strictly inert atmosphere.
-
Optimize the reaction temperature.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, ligand, solvent, and temperature may be necessary for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), finely ground
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and finely ground K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki coupling reaction.
Data Summary: Impact of Base Selection
| Base | Typical Conditions | Advantages | Potential Issues for this Substrate |
| K₂CO₃ | 2-3 equiv, Dioxane/H₂O, 80-100 °C | Good reactivity, cost-effective, mild. | Low risk of side reactions. A good starting point. |
| Na₂CO₃ | 2-3 equiv, DMF/H₂O, 80-100 °C | Similar to K₂CO₃, widely used. | Low risk of side reactions. |
| Cs₂CO₃ | 2-3 equiv, Dioxane, 80-100 °C | High solubility, often gives higher yields. | Higher cost. |
| K₃PO₄ | 2-3 equiv, Toluene/H₂O, 80-110 °C | Strong, non-nucleophilic, good for challenging substrates. | Increased risk of ester hydrolysis. |
| KF | 2-3 equiv, THF, RT-60 °C | Very mild, protects base-sensitive groups. | May be too weak for less reactive partners. |
| NaOH/KOH | 2-3 equiv, Aqueous solvent | Strong, can be effective. | High risk of ester hydrolysis. Generally not recommended. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound hinges on a careful and rational selection of reaction conditions, with the choice of base being a paramount consideration. By understanding the potential pitfalls of this multifunctional substrate—namely, the challenges of oxidative addition to an electron-rich system, potential catalyst inhibition by the amino group, and the lability of the ester functionality—researchers can devise strategies to mitigate these issues. A systematic approach to troubleshooting, beginning with the selection of a mild base like potassium carbonate and an appropriate ligand, will pave the way for high-yielding and clean transformations.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Liotta, C. L., et al. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 2017 , 41, 15420-15432. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Reddit. Ester Hydrolysis under Suzuki/Buchwald Conditions. [Link]
-
Doucet, H., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Molecules, 2017 , 22 (7), 1166. [Link]
-
Schotten, C., et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 2018 , 8 (1), 25. [Link]
-
ResearchGate. The effect of various bases on the Suzuki coupling reaction. [Link]
-
Szostak, M., et al. Suzuki–Miyaura Cross-Coupling of Amides and Esters at Room Temperature: Correlation with Barriers to Rotation around C–N and C–O Bonds. Angewandte Chemie International Edition, 2016 , 55 (40), 12443-12447. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. [Link]
-
Snieckus, V., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024 , 14, 14527-14532. [Link]
-
Bel-Abbes, R., et al. Synthesis of bis-armed amino acid derivatives via the alkylation of ethyl isocyanoacetate and the Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 2007 , 63 (28), 6595-6603. [Link]
-
ResearchGate. Transition-metal-free carbonylative Suzuki reactions of aryl iodides... [Link]
-
ResearchGate. Kinetic study of hydrolysis of benzoates... [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Wang, J., et al. Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ChemRxiv, 2020 . [Link]
-
Szostak, M., et al. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 2020 , 22 (11), 4253–4258. [Link]
-
ResearchGate. ChemInform Abstract: Copper-Catalyzed Carbonylative Suzuki Coupling of Aryl Iodides with Arylboronic Acids... [Link]
-
ResearchGate. The proposed dual roles of K3PO4... [Link]
-
Royal Society of Chemistry. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. [Link]
-
ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-amino-4-iodobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 3-amino-4-iodobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of this versatile building block. Our goal is to move beyond simple protocol recitation and delve into the mechanistic reasoning—the "why"—behind solvent selection to empower you to optimize your reactions effectively.
PART 1: Foundational Principles of Solvent Effects
Before troubleshooting specific reactions, it's crucial to understand how solvents influence chemical transformations at a molecular level. The choice of solvent is not merely about dissolution; it is a powerful tool for controlling reaction kinetics, selectivity, and catalyst stability.
FAQ 1: Beyond solubility, what are the primary ways a solvent affects my reaction?
Answer: Solvents impact your reaction through several key properties:
-
Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, measures its ability to stabilize charges.[1][2] Polar solvents are adept at solvating charged intermediates and transition states, which can dramatically accelerate reactions that involve charge separation or accumulation.[1] For instance, the oxidative addition step in many palladium-catalyzed reactions proceeds through a polar transition state and is often faster in polar solvents.[3]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) possess O-H or N-H bonds and can act as hydrogen bond donors.[4] Aprotic solvents (e.g., THF, DMF, Toluene) lack these bonds. This distinction is critical for reactions involving strong bases or nucleophiles. Protic solvents can form a "cage" around anionic nucleophiles through hydrogen bonding, reducing their reactivity, which is often detrimental in SN2 or Buchwald-Hartwig reactions.[5] Conversely, polar aprotic solvents solvate the accompanying cation but leave the anion "naked" and highly reactive.[5]
-
Coordinating vs. Non-coordinating Ability: Coordinating solvents (e.g., DMF, THF, acetonitrile) possess lone pairs of electrons (typically on oxygen or nitrogen) that can coordinate to metal centers, such as the palladium catalyst.[6][7] This coordination can stabilize the catalyst, but can also compete with ligands or substrates, potentially inhibiting the reaction if the solvent binds too strongly.[7] Non-coordinating solvents (e.g., toluene, hexane) interact much more weakly with the catalyst.[7] The choice between them can fundamentally alter the nature of the active catalytic species.[8]
Diagram 1: Initial Solvent Selection Logic
This flowchart provides a basic decision-making framework for initial solvent screening based on the reaction type.
Caption: A simplified decision tree for initial solvent selection in reactions involving aryl halides.
PART 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of Pd-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. However, solvent choice is paramount for success.
A. Suzuki-Miyaura Coupling
Issue 1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion.
Answer: This is a common issue that can often be traced back to the solvent system.
-
Check Reagent Solubility: First, ensure all components—particularly your boronic acid and base—have at least partial solubility. Aprotic solvents like 1,4-dioxane or THF in a mixture with water (e.g., 4:1 to 10:1) are common starting points because the aqueous phase helps dissolve inorganic bases like K₂CO₃ or K₃PO₄, which is crucial for activating the boronic acid for transmetalation.[9]
-
Consider Iodide Inhibition: Aryl iodides, while reactive in oxidative addition, can be a double-edged sword. The iodide anion generated during the reaction can coordinate strongly to the palladium center, sometimes forming inactive bridged palladium dimers, which slows down or poisons the catalyst.[10][11]
-
Troubleshooting Step: Switch to a less polar, non-coordinating solvent like toluene . In a biphasic toluene/water system, the iodide salt byproduct (e.g., KI) has lower solubility in the organic phase, minimizing its interaction with the catalyst and mitigating this inhibition.[12]
-
-
Evaluate Catalyst Stability: The choice of solvent can affect catalyst stability.[6] In some cases, highly coordinating solvents like DMF can compete with the necessary phosphine ligands, leading to catalyst decomposition or the formation of less active species. If you suspect this, switching to a less coordinating solvent like THF or toluene may improve catalyst lifetime.
Issue 2: I am observing significant amounts of dehalogenation (replacement of iodine with hydrogen).
Answer: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[11]
-
Identify the Hydride Source: The hydrogen atom often comes from the solvent or additives. Protic solvents, especially alcohols like isopropanol or ethanol, can act as hydride donors. While sometimes used to good effect, they can exacerbate dehalogenation.
-
Solvent-Based Solution: If dehalogenation is a major problem, switch to a strictly aprotic solvent system such as dioxane/water or toluene/water. Ensure your reagents are anhydrous if running a fully non-aqueous system.
-
Base Considerations: Certain bases or their decomposition products can also be a hydride source. While not a direct solvent effect, the solvent's interaction with the base is key. A solvent that promotes base stability and efficacy without encouraging side reactions is ideal.
B. Buchwald-Hartwig Amination
Issue 3: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is sluggish.
Answer: For C-N couplings, solvent choice is critical to manage both the base and potential catalyst inhibition.
-
Avoid Protic Solvents: As a general rule, protic solvents are detrimental to Buchwald-Hartwig aminations. They can protonate the amine nucleophile, rendering it inactive, and can solvate the anionic base (e.g., NaOtBu), reducing its efficacy.
-
Favor Non-Polar Aprotic Solvents: For aryl iodides, non-polar aprotic solvents like toluene or dioxane are often superior to more polar options like THF.[13] The rationale is similar to that in Suzuki couplings: the iodide byproduct is less soluble and less likely to inhibit the palladium catalyst. Toluene is frequently favored for reactions with aryl iodides for this reason.[13]
-
Ligand and Catalyst Compatibility: The solvent must be compatible with your chosen ligand. Bulky, electron-rich phosphine ligands are standard for this reaction.[14] The solvent should not coordinate so strongly as to displace these essential ligands from the palladium center.
Diagram 2: The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cycle where solvent choice has a direct impact.
PART 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
While less common for this substrate than cross-coupling due to the electron-donating amino group, SNAr reactions are possible with very strong nucleophiles. The solvent is arguably the most critical parameter for this reaction class.
Issue 4: My SNAr reaction with a strong nucleophile (e.g., an alkoxide) is not proceeding. What is the best solvent?
Answer: The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate known as a Meisenheimer complex. Stabilizing this intermediate is key to the reaction's success.
-
Use Polar Aprotic Solvents: Highly polar aprotic solvents like DMSO or DMF are the gold standard for SNAr reactions.[15][16] Their high polarity effectively stabilizes the charged Meisenheimer complex, lowering the activation energy of the reaction.[1]
-
Crucially, Avoid Protic Solvents: Protic solvents (water, alcohols) are extremely detrimental. They will strongly solvate the anionic nucleophile via hydrogen bonding, drastically reducing its nucleophilicity and preventing it from attacking the aromatic ring.[5] This "caging" effect can completely shut down the reaction.
Table 1: Summary of Solvent Recommendations by Reaction Type
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Potential Pitfalls |
| Suzuki-Miyaura Coupling | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene: Minimizes iodide inhibition.[12] Dioxane/THF: Good general-purpose solvents, good solubility for many organics.[17] The aqueous phase is crucial for dissolving the inorganic base.[9] | Protic Solvents (Alcohols): Risk of dehalogenation.[11] DMF: Can sometimes inhibit catalyst by strong coordination.[6] |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Toluene: Excellent for aryl iodides to prevent catalyst inhibition by iodide salts.[13] Dioxane: A reliable alternative. | Protic Solvents: Deactivates amine and base. Highly Coordinating Solvents: May compete with phosphine ligand. |
| Heck Reaction | DMF, Acetonitrile (MeCN) | Highly polar aprotic solvents stabilize the ionic intermediates common in the Heck catalytic cycle.[6] High boiling points allow for elevated reaction temperatures. | Solvent must be rigorously degassed to prevent catalyst oxidation. |
| Nucleophilic Aromatic Sub. | DMSO, DMF | Excellent stabilization of the negatively charged Meisenheimer intermediate.[16] Maximizes the reactivity of the "naked" anionic nucleophile.[5] | Protic Solvents: Will completely inhibit the reaction by solvating the nucleophile.[5] |
PART 4: Experimental Protocols
To provide a practical context, here is a comparative protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
Solvent System (See below)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add the chosen solvent system (e.g., 5 mL per mmol of aryl iodide). The solvent should be degassed beforehand by bubbling with Argon for 15-20 minutes.
-
System A (Toluene-based): Toluene/Water (5:1 v/v)
-
System B (Dioxane-based): 1,4-Dioxane/Water (4:1 v/v)
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this protocol is validated by the consumption of the starting material and the formation of the desired biaryl product, confirmed by analytical techniques. Comparing the outcomes from System A and System B will directly demonstrate the impact of solvent choice on reaction efficiency and byproduct formation for your specific setup.
References
-
Sherwood, J., Clark, J. H., & Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Elias, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1701. Royal Society of Chemistry. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Abu-Omar, M. M. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Stewart, S. M. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube. [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
-
Scott, J. P., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]
-
Ho, H. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2022). Dielectric Constant. Chemistry LibreTexts. [Link]
-
El-Atawy, M. A., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Sridharan, V., et al. (1974). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A, 80(4), 186-192. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic analysis of impurities in ethyl 3-amino-4-iodobenzoate
An advanced guide to the , designed for researchers, scientists, and professionals in drug development. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.
Introduction: The Critical Role of Impurity Profiling
Ethyl 3-amino-4-iodobenzoate is a key building block in pharmaceutical synthesis. Ensuring its purity is paramount, as even trace-level impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate a thorough understanding of any impurity present at or above a specified threshold.[1] This guide serves as a technical resource for the spectroscopic identification and quantification of such impurities, leveraging techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2]
Potential Impurities in this compound
Understanding the synthetic route and potential degradation pathways is the first step in effective impurity profiling. Impurities are typically categorized as starting materials, intermediates, by-products, or degradation products.
| Impurity Type | Potential Structure | Chemical Name | Notes |
| Starting Material | (Structure of precursor) | Ethyl 3-aminobenzoate | Resulting from incomplete iodination. |
| Isomeric By-product | (Structure of isomer) | Ethyl 3-amino-2-iodobenzoate | Arises from non-selective iodination. |
| Intermediate | (Structure of intermediate) | Ethyl 4-iodo-3-nitrobenzoate | If synthesis involves reduction of a nitro group.[3] |
| Hydrolysis Product | (Structure of acid) | 3-Amino-4-iodobenzoic acid | Degradation due to moisture or pH instability. |
| Oxidation Product | (Structure of oxidized form) | Various | The aromatic amine is susceptible to oxidation. |
Troubleshooting & FAQs: Spectroscopic Analysis
This section addresses common issues encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse for separating and quantifying impurities in routine quality control.[2]
Q1: I'm observing significant peak tailing for the main this compound peak. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like aromatic amines is a classic problem in reversed-phase HPLC.[4]
-
Causality: The primary cause is the interaction between the basic amino group and acidic residual silanol groups on the silica-based column packing. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. Adding a buffer to maintain a pH between 3 and 4 will protonate the amine, but more importantly, it will suppress the ionization of the silanol groups, minimizing the secondary interaction.[5]
-
Use of an "End-Capped" Column: Modern, high-purity silica columns are "end-capped" to shield most residual silanols. Ensure you are using such a column.
-
Competitive Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this can sometimes affect column longevity.
-
Lower Analyte Concentration: Column overloading can exacerbate tailing. Try injecting a more dilute sample to see if the peak shape improves.[5]
-
Q2: My retention times are drifting from one injection to the next. What should I check?
A2: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or hardware.
-
Causality: The partitioning of the analyte between the stationary and mobile phases is highly dependent on consistent conditions. Any fluctuation will alter the time it takes for the analyte to travel through the column.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural elucidation of unknown impurities once they are isolated or sufficiently concentrated.[6] It provides direct information on the carbon-hydrogen framework of a molecule.[7]
Q1: My ¹H NMR spectrum has broad, poorly resolved peaks. What's wrong?
A1: Peak broadening in NMR can be sample-related or instrument-related. For impurity analysis, it's often a sample preparation issue.[8]
-
Causality & Solutions:
-
Particulate Matter: Undissolved solids in the NMR tube disrupt the magnetic field homogeneity. Always filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[9]
-
Paramagnetic Impurities: The most common culprit is trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware. These metals cause rapid relaxation of nearby nuclei, leading to severe peak broadening.[8]
-
Diagnosis: If even the deuterated solvent peaks are broad, paramagnetic contamination is highly likely.
-
Solution: Pass the sample solution through a short plug of silica gel or a specialized resin designed to chelate metals. Ensure all glassware is scrupulously clean.
-
-
Sample Concentration: Very high sample viscosity can also lead to broader lines. While you need sufficient concentration to see impurities, avoid creating a syrupy solution.
-
Q2: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to my compound. How do I identify them?
A2: These are likely common laboratory contaminants. Identifying them is a process of elimination.
-
Causality: Contamination can come from solvents used in purification, grease from glassware, or moisture from the air.
-
Identification Strategy:
-
Check the Solvent: The most intense signals often come from the residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃).
-
Check for Water: The chemical shift of water is highly variable and depends on the solvent and temperature. In CDCl₃, it's typically around 1.56 ppm; in DMSO-d₆, it's a broader peak around 3.33 ppm.[10]
-
Consult a Reference Table: There are standard tables of common NMR impurities. Compare the chemical shifts of your unknown peaks to these references.[10]
-
| Common Impurity | ¹H Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl ether | 3.48, 1.21 | quartet, triplet |
| Ethyl Acetate | 4.12, 2.05, 1.26 | quartet, singlet, triplet |
| Hexane | 1.25, 0.88 | multiplet, multiplet |
| Toluene | 7.27-7.17, 2.36 | multiplet, singlet |
| Source: Adapted from Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. |
Mass Spectrometry (MS)
MS is a highly sensitive technique used to determine the molecular weight of impurities, providing crucial data for proposing molecular formulas.[11][12] When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated compound.[13]
Q1: I'm using LC-MS with Electrospray Ionization (ESI) but I'm not seeing a clear molecular ion for my impurity. What should I try?
A1: ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. If the signal is weak or absent, troubleshooting should focus on ionization efficiency.[14]
-
Causality: The efficiency of ESI depends on the analyte's ability to accept a proton (positive mode) or lose a proton (negative mode) and form a stable ion in the gas phase.
-
Troubleshooting Steps:
-
Switch Ionization Mode: this compound has a basic amine, so it should ionize well in positive mode ([M+H]⁺). However, if an impurity has an acidic functional group (e.g., the hydrolysis product 3-amino-4-iodobenzoic acid), it will ionize much better in negative mode ([M-H]⁻). Run the analysis in both modes.
-
Modify the Mobile Phase: The presence of an acid (like 0.1% formic acid) in the mobile phase provides a source of protons and greatly enhances ionization in positive mode. Conversely, a base (like 0.1% ammonium hydroxide) enhances negative mode ionization. Ensure your mobile phase is compatible with MS (i.e., uses volatile buffers).
-
Check for Adducts: Look for peaks corresponding to [M+Na]⁺ (22 Da higher than [M+H]⁺) or [M+K]⁺ (38 Da higher). These are common if there are trace sodium or potassium salts in your sample or mobile phase.
-
Q2: How can I confirm that a detected impurity contains iodine using mass spectrometry?
A2: The presence of a halogen like iodine (or chlorine/bromine) gives a characteristic isotopic signature in the mass spectrum.[15]
-
Causality: Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it will not produce an [M+2] peak. However, its presence is confirmed by the accurate mass and fragmentation patterns. The key confirmation comes from high-resolution mass spectrometry (HRMS).
-
Identification Strategy:
-
Accurate Mass Measurement (HRMS): An instrument like a Q-TOF or Orbitrap can measure mass to within a few parts per million (ppm). This allows you to calculate a precise elemental formula. If the only plausible formula that fits the measured mass includes an iodine atom, this provides very strong evidence.
-
Fragmentation (MS/MS): In an MS/MS experiment, the parent ion is isolated and fragmented. A characteristic loss for an iodo-aromatic compound would be the loss of the iodine radical (a neutral loss of 127 Da). Observing this fragmentation provides further structural confirmation.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for separating this compound from its potential non-polar and polar impurities.
-
System: UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector.[16]
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 254 nm and 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile at approximately 0.5 mg/mL.
Protocol 2: NMR Sample Preparation for Impurity Identification
This protocol ensures a high-quality sample for detailed structural analysis.
-
Isolate Impurity (if necessary): If an impurity is present at <1%, it may need to be isolated by preparative HPLC for unambiguous analysis.
-
Choose Solvent: Select a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. DMSO-d₆ or CDCl₃ are common choices.[17]
-
Dissolve Sample: Weigh approximately 5-10 mg of the sample (or the isolated impurity) into a clean, dry vial. Add ~0.7 mL of the deuterated solvent.
-
Filter: Take a Pasteur pipette and place a small, tight plug of clean glass wool in the constriction. Use this pipette to transfer the sample solution from the vial to a high-quality NMR tube (e.g., Norell 507-HP or equivalent). This removes any particulate matter.[9]
-
Acquire Spectra:
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum.
-
If structure is unknown, acquire 2D spectra like COSY (for H-H correlations) and HSQC/HMBC (for C-H correlations) to piece together the molecular structure.[6]
-
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying and characterizing an unknown impurity.
Caption: A typical workflow for impurity identification.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
Agilent Technologies. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. [Link]
-
LCGC International. (n.d.). Effective monitoring of organic impurities using mass-selective detection. [Link]
-
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
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LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
Williams, A. (Ed.). (n.d.). Ionization Methods in Organic Mass Spectrometry. Royal Society of Chemistry. [Link]
-
Görög, S. (2005). Mass spectrometry in impurity profiling. ResearchGate. [Link]
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Pharmaceutical Technology. (n.d.). Organic Impurities in Chemical Drug Substances. [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. [Link]
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ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (2022). HPLC Troubleshooting Guide. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Yale CBIC. (2013). Basic NMR Sample Preparation. YouTube. [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
-
Royal Society of Chemistry. (2016). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines. [Link]
-
MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. [Link]
-
ResearchGate. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-Amino-4-iodobenzoate vs. Ethyl 3-Amino-4-bromobenzoate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount to the successful synthesis of complex molecules. This guide provides an in-depth technical comparison of the reactivity of ethyl 3-amino-4-iodobenzoate and ethyl 3-amino-4-bromobenzoate, two key building blocks in medicinal chemistry. The focus will be on their performance in palladium-catalyzed cross-coupling reactions, supported by fundamental chemical principles and experimental data.
Introduction: The Halogen's Role in Reactivity
This compound and ethyl 3-amino-4-bromobenzoate are valuable scaffolds in the synthesis of a wide array of pharmacologically active compounds. Their utility largely stems from the presence of a halogen atom, which serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The choice between the iodo- and bromo-analogs is often a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is inherently weaker and longer than the C-Br bond, making it more susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.[1][2][3][4]
Theoretical Underpinnings: A Look at Bond Energies
The fundamental difference in reactivity between the two compounds lies in their respective carbon-halogen bond strengths. The bond dissociation energy for a C-I bond is approximately 240 kJ/mol, whereas for a C-Br bond, it is around 270 kJ/mol.[2] This lower BDE for the C-I bond means that less energy is required to break it, facilitating the initial and often rate-determining oxidative addition of the aryl halide to the palladium(0) catalyst.[1][5]
This crucial first step in many cross-coupling catalytic cycles, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, involves the insertion of the palladium catalyst into the C-X bond.[6] The ease of this step directly influences the overall reaction kinetics, with the more reactive aryl iodide generally leading to faster reaction times and allowing for the use of milder reaction conditions.
Experimental Data: A Head-to-Head Comparison
The theoretical advantage of aryl iodides often translates into practical benefits in the laboratory. The following table summarizes quantitative data from various studies, directly comparing the performance of aryl iodides and bromides in key cross-coupling reactions.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [7] |
| Suzuki-Miyaura | DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [7] |
| Suzuki-Miyaura | Aryl Iodide | Phenylboronic acid | Pd(OAc)₂ | Water, RT | >95% | [8] |
| Suzuki-Miyaura | Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ | Water, RT | >95% | [8] |
| Buchwald-Hartwig | Aryl Bromide | Various Amines | TrixiePhos/t-BuOLi or XPhos/t-BuONa | Toluene | Good to Excellent | [9] |
| Buchwald-Hartwig | Aryl Iodide | Various Amines | t-BuXPhos | Toluene | Good to Excellent | [9] |
Analysis of Experimental Data:
-
Suzuki-Miyaura Coupling: The data clearly illustrates the superior reactivity of the aryl iodide in the DNA-conjugated Suzuki-Miyaura reaction, affording a significantly higher yield under identical, mild conditions.[7] However, under certain ligand-free conditions in water, both aryl iodides and bromides can provide excellent yields.[8] It is worth noting that some studies have reported poor reactivity of aryl iodides at lower temperatures with traditional Pd/PPh₃ catalyst systems, in contrast to efficient coupling with aryl bromides.[10]
-
Buchwald-Hartwig Amination: In the context of C-N bond formation, both aryl bromides and iodides are effective substrates.[6][11] However, the choice of ligand and base is crucial for achieving high yields.[9] Interestingly, while the general reactivity trend often favors iodides, in Buchwald-Hartwig aminations, aryl bromides can sometimes be preferred as the iodide anion formed during the reaction can have an inhibitory effect on the catalyst.[12][13]
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction are provided below for both this compound and ethyl 3-amino-4-bromobenzoate.
Protocol: Suzuki-Miyaura Coupling of Ethyl 3-amino-4-halobenzoate
Materials:
-
This compound or Ethyl 3-amino-4-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-amino-4-halobenzoate, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualization
The enhanced reactivity of this compound is best understood by visualizing the catalytic cycle of a cross-coupling reaction. The following diagram illustrates the key steps of the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The diagram clearly shows that the initial oxidative addition step is faster for the aryl iodide (Ar-I) compared to the aryl bromide (Ar-Br), leading to a more efficient overall catalytic turnover.
Conclusion and Practical Recommendations
-
This compound is generally the more reactive substrate, often leading to higher yields, faster reaction times, and the ability to use milder conditions. This makes it an excellent choice for challenging couplings or when reaction efficiency is the primary concern.
-
Ethyl 3-amino-4-bromobenzoate , while less reactive, is typically more cost-effective and readily available. For many standard cross-coupling reactions, particularly with robust catalyst systems, it can provide excellent results and may be the more economical option for large-scale synthesis.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired reaction scale, and economic considerations. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable substrate and reaction conditions for their particular application.
References
-
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing). Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Cross-coupling reactions of various aryl halides and aryl boric acids catalyzed by a Ni(ii)-α-diimine-based porous organic polymer. ResearchGate. Available at: [Link]
-
Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. Available at: [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides. Organometallics. Available at: [Link]
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. National Institutes of Health. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
-
A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. SynOpen. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. PubMed. Available at: [Link]
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Explain the difference in the bond dissociation energies for the followin... Filo. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Bond Dissociation Energy. Bartleby.com. Available at: [Link]
-
Synthesis of ethyl 2-amino-4-bromobenzoate. PrepChem.com. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Rank each of the indicated bonds in order of increasing bond dissociation energy. YouTube. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]
-
Ethyl 4-amino-3-bromobenzoate. PubChem. Available at: [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link]
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Ethyl 4-amino-3-iodobenzoate. PubChem. Available at: [Link]
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Bond dissociation energy. Wikipedia. Available at: [Link]
-
Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. Available at: [Link]
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Bond Dissociation Energies & Initiation. YouTube. Available at: [Link]
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Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf. The Royal Society of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Aryl Halide Performance in Suzuki-Miyaura Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2][3] Its power lies in the palladium-catalyzed union of an organoboron species with an organic halide or pseudohalide.[2] While the choice of catalyst, base, and solvent are critical, the identity of the leaving group on the aromatic ring—the aryl halide—fundamentally dictates the reaction's feasibility, efficiency, and required conditions. This guide provides a comparative analysis of common aryl halides and triflates, grounded in mechanistic principles and supported by experimental insights, to empower chemists in selecting the optimal electrophile for their synthetic campaigns.
The Decisive Step: Oxidative Addition
The efficacy of an aryl halide in the Suzuki-Miyaura coupling is overwhelmingly determined by its performance in the reaction's first and often rate-determining step: oxidative addition.[2][4] In this crucial phase, the active Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) complex.[1][2] The ease with which this occurs is inversely related to the strength of the C-X bond. A weaker bond is more readily cleaved, leading to a faster reaction. This fundamental principle establishes the general reactivity trend for aryl halides.
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", label="Figure 1: The Suzuki-Miyaura Catalytic Cycle", labelloc=b, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4"]; ArPdX [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335"]; ArPdOR [label="Ar-Pd(II)L₂-OR", fillcolor="#FBBC05"]; ArPdArB [label="[Ar-Pd(II)L₂-Ar']+", fillcolor="#34A853"]; ArAr [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout Base [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#202124"]; ArX [label="Aryl Halide (Ar-X)", shape=plaintext, fontcolor="#202124"]; ArB [label="Boronic Acid (Ar'-B(OH)₂) ", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> ArPdX [label=" Oxidative\n Addition"]; ArPdX -> ArPdOR [label=" Ligand\n Exchange"]; ArPdOR -> ArPdArB [label=" Transmetalation"]; ArPdArB -> Pd0 [label=" Reductive\n Elimination"];
// Input/Output Edges ArX -> Pd0 [style=dashed]; Base -> ArPdX [style=dashed]; ArB -> ArPdOR [style=dashed]; ArPdArB -> ArAr [style=dashed]; }
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Reactivity: A Hierarchy of Performance
The relative reactivity of aryl electrophiles in Suzuki-Miyaura coupling follows a well-established hierarchy, governed by the carbon-leaving group bond dissociation energy (BDE).[5]
Reactivity Order: I > Br > OTf > Cl >> F [2][4]
Caption: Relative reactivity of aryl halides in Suzuki coupling.
Aryl Iodides (Ar-I)
With the lowest C-X bond dissociation energy, aryl iodides are the most reactive electrophiles for Suzuki coupling.[5]
-
Advantages: Their high reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and a broader range of palladium catalysts, including traditional systems like Pd(PPh₃)₄.[6] Reactions often proceed efficiently at room temperature or with gentle heating.
-
Disadvantages: Aryl iodides are typically more expensive and less commercially available than their bromide and chloride counterparts. Their higher reactivity can sometimes be a drawback in complex molecules with multiple potential reaction sites, leading to challenges in chemoselectivity. Surprisingly, under certain conditions with traditional Pd/PPh₃ catalysts at lower temperatures (~50 °C), aryl iodides can show unexpectedly poor reactivity compared to bromides, a phenomenon attributed to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[6]
Aryl Bromides (Ar-Br)
Aryl bromides represent the workhorse of Suzuki-Miyaura coupling, offering a well-balanced profile of reactivity and stability.
-
Advantages: They are sufficiently reactive to couple under a wide range of conditions, often with excellent yields.[7] They are more stable and cost-effective than iodides, making them a popular choice for both laboratory-scale synthesis and industrial applications. A vast array of catalyst systems have been optimized for aryl bromides.
-
Disadvantages: While highly versatile, they generally require more forcing conditions (higher temperatures, more active catalysts) than aryl iodides. For particularly challenging or sterically hindered substrates, specialized ligands may be necessary to achieve high conversion.
Aryl Triflates (Ar-OTf)
Aryl triflates (trifluoromethanesulfonates) are not halides but serve as excellent "pseudohalide" electrophiles. They are readily prepared from widely available phenols.[8]
-
Advantages: Their reactivity is generally comparable to or slightly less than aryl bromides.[2][4] This provides a synthetically valuable alternative, especially when the corresponding aryl halide is difficult to access. The ability to convert a phenol to a triflate allows for orthogonal reactivity in molecules containing other halides.
-
Disadvantages: The primary competing side reaction is hydrolysis of the triflate group, which can be exacerbated by the basic and sometimes aqueous conditions of the coupling.[8] Furthermore, the cost of triflic anhydride, used in their preparation, can be a consideration.
Aryl Chlorides (Ar-Cl)
Due to their strong C-Cl bond, aryl chlorides are the most challenging class of aryl halides to activate.
-
Advantages: Their primary appeal is economic; aryl chlorides are the least expensive and most abundant class of aryl halides, making them highly desirable for large-scale industrial synthesis.[4]
-
Disadvantages: Their inertness toward oxidative addition means that traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective.[9] Activating aryl chlorides requires specialized, highly active catalyst systems. The breakthrough in this area came from the development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like XPhos and SPhos) and N-heterocyclic carbenes (NHCs).[4][9][10] These ligands promote the formation of a more electron-rich, coordinatively unsaturated Pd(0) species that is capable of cleaving the robust C-Cl bond.[4] Consequently, reactions with aryl chlorides almost always demand higher temperatures, higher catalyst loadings, and carefully selected, often proprietary, ligands.[11][12]
Quantitative Performance Comparison
The choice of aryl halide directly impacts typical reaction parameters. The following table summarizes representative conditions and outcomes, illustrating the increasing demands for activating less reactive halides.
| Feature | Aryl Iodide | Aryl Bromide | Aryl Triflate | Aryl Chloride |
| Relative Reactivity | Very High | High | Moderate-High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂/PCy₃ | Pd₂(dba)₃ + Bulky Ligand |
| Ligand Requirement | Often not required | Often beneficial | Often beneficial | Essential |
| Typical Temp. | 25 - 80 °C | 70 - 100 °C | 80 - 110 °C | 100 - 150 °C |
| Catalyst Loading | 0.1 - 2 mol% | 1 - 5 mol% | 1 - 5 mol% | 2 - 10 mol% |
| Key Challenge | Cost, Lower Selectivity | None (Balanced) | Hydrolysis Side Reaction | Activation (Oxidative Add.) |
| Reference Example | [13] | [14] | [10] | [9][15] |
Note: This data is illustrative and specific conditions are highly substrate-dependent.
Standard Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a representative, self-validating procedure for a standard Suzuki-Miyaura reaction. All steps are designed to ensure reproducibility by controlling the reaction atmosphere and reagent stoichiometry.
Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 11.2 mg)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly weigh and add the Pd(OAc)₂ and PCy₃. Add these solids to the Schlenk tube. Causality Note: Pre-mixing the catalyst and ligand is avoided here to prevent uncontrolled catalyst decomposition. The bulky, electron-rich PCy₃ ligand is chosen to stabilize the Pd(0) species and facilitate oxidative addition.
-
Atmosphere Inerting: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize and deactivate the catalyst.
-
Solvent Addition: Add the degassed toluene and water via syringe. Causality Note: The biphasic solvent system is common and often beneficial. Water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methylbiphenyl.
Conclusion
The selection of an aryl halide is a strategic decision in the design of a Suzuki-Miyaura coupling. While aryl iodides offer the highest reactivity, their cost and potential for side reactions necessitate careful consideration. Aryl bromides provide a robust and reliable option for a majority of applications. The ability to generate aryl triflates from phenols adds a valuable tool to the synthetic chemist's arsenal. Finally, the challenge of activating aryl chlorides has been largely met through the development of sophisticated catalyst systems, paving the way for more economical and sustainable large-scale syntheses. A thorough understanding of the principles of oxidative addition and the specific requirements of each halide class is paramount to achieving success in this cornerstone C-C bond-forming reaction.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
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ResearchGate. (2024, December). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
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National Center for Biotechnology Information. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Thieme. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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ResearchGate. Comparison of reactivity of different aryl halides. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. [Link]
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National Center for Biotechnology Information. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Organic Letters. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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ResearchGate. Activation of aryl chlorides for the Suzuki-Miyaura cross-coupling.... [Link]
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ResearchGate. (2023, November 1). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. [Link]
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ResearchGate. (2025, August 5). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Publications. (2021, April 7). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
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ResearchGate. The Suzuki coupling reaction of aryl chlorides. [Link]
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ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
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University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
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Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
-
ACS Publications. (2021, June 15). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid. [Link]
-
ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite. [Link]
-
Harvard University. The Suzuki Reaction. [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]
-
ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
AIP Publishing. (1980, January 15). Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. [Link]
-
Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
ResearchGate. (2025, August 5). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]
-
CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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A Comparative Guide to Palladium Catalysts for the Functionalization of Ethyl 3-Amino-4-iodobenzoate
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Ethyl 3-amino-4-iodobenzoate is a valuable building block, featuring an electron-donating amino group and an electron-withdrawing ester group on an iodinated benzene ring. This unique electronic profile, combined with the presence of multiple functional groups, presents both opportunities and challenges for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. The choice of the palladium catalyst is paramount to navigating these challenges and achieving high efficiency and selectivity in cross-coupling reactions.
This guide provides an in-depth, objective comparison of the performance of various palladium catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound. By synthesizing field-proven insights with experimental data from analogous systems, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific synthetic needs.
The Strategic Importance of Catalyst Selection
The reactivity of the C-I bond in this compound is influenced by the opposing electronic effects of the amino and ester substituents. The electron-donating amino group can increase electron density at the iodine-bearing carbon, potentially slowing the rate-determining oxidative addition step in many catalytic cycles. Conversely, the electron-withdrawing ester group can facilitate this step. Furthermore, the amino group can act as a coordinating ligand to the palladium center, which can either be beneficial or detrimental depending on the primary ligand system. Therefore, a judicious choice of catalyst, particularly the ligand, is crucial to overcome these electronic and steric hurdles.
We will explore three classes of palladium catalysts:
-
Traditional Phosphine Ligands: Featuring catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Bulky Biaryl Phosphine Ligands: Modern ligands such as XPhos and SPhos, known for promoting high turnover numbers.
-
N-Heterocyclic Carbene (NHC) Ligands: Represented by the highly stable and active PEPPSI-IPr precatalyst.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The choice of ligand significantly impacts the efficiency of coupling with sterically hindered or electronically challenging substrates.
Performance Comparison for Suzuki-Miyaura Coupling
While direct comparative data for this compound is not extensively published, we can infer performance from studies on electronically similar aryl iodides.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Traditional Phosphine | 2-5 | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Good to Excellent | Readily available and cost-effective, but can be sensitive to air and may require higher catalyst loadings.[1] |
| Pd(OAc)₂ / SPhos | Bulky Biaryl Phosphine | 1-2 | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 | Highly effective for a broad range of aryl halides, including those with electron-donating groups.[2] |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl Phosphine | 1-2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | Generally provides high yields for hindered substrates.[2] |
| PEPPSI-IPr | N-Heterocyclic Carbene | 1-3 | K₂CO₃ | THF | 60 | 4-8 | High | Air and moisture stable precatalyst, often allowing for lower reaction temperatures and shorter reaction times.[3] |
Expertise & Experience: For a substrate like this compound, the electron-donating amino group can make oxidative addition more challenging. Bulky, electron-rich phosphine ligands like SPhos and XPhos are designed to accelerate this step and promote the subsequent reductive elimination, making them superior choices over Pd(PPh₃)₄ for achieving high yields with lower catalyst loadings.[2] The PEPPSI-IPr catalyst, with its strong σ-donating NHC ligand, offers excellent stability and high activity, making it a robust option for a wide array of functionalized substrates.[3]
Representative Suzuki-Miyaura Protocol
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid using a bulky biaryl phosphine ligand system.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a reliable method for coupling aryl halides with terminal alkynes. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.
Performance Comparison for Sonogashira Coupling
The choice of catalyst and the inclusion of a copper co-catalyst can significantly affect the outcome of the Sonogashira coupling of this compound.
| Catalyst System | Cu(I) Co-catalyst | Typical Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | 2-4 | Et₃N | THF | 25-60 | 4-12 | 85-95 | The classical and widely used system; copper can lead to alkyne homocoupling (Glaser coupling).[4] |
| Pd(PPh₃)₄ | None | 3-5 | Cs₂CO₃ | Toluene | 80-110 | 8-16 | 80-88 | Copper-free conditions avoid Glaser side products but may require higher temperatures.[4] |
| Pd(OAc)₂ / Bulky Phosphine | None | 1-2 | Amine Base | DMSO | 25-60 | 2-6 | >90 | Bulky, electron-rich phosphines can facilitate copper-free couplings under milder conditions.[5][6] |
| PEPPSI-IPr | CuI | 1-3 | Amine Base | THF | 25-50 | 2-4 | High | The stable precatalyst is highly active, often leading to rapid conversions at low temperatures. |
Expertise & Experience: For substrates prone to side reactions, such as the homocoupling of terminal alkynes, a copper-free protocol is often advantageous.[6] Modern catalyst systems based on bulky phosphine ligands or NHCs can effectively promote the catalytic cycle without the need for a copper co-catalyst, often under milder conditions than traditional copper-free methods.[5][6] The amino group on the substrate can coordinate to copper, potentially interfering with the catalytic cycle, making a copper-free approach particularly attractive for this compound.
Representative Sonogashira Protocol (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Piperidine (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and SPhos.
-
Add the anhydrous, degassed DMF, followed by piperidine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycles for the Sonogashira reaction.
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing arylamine bonds. The reaction is highly sensitive to the choice of ligand, base, and solvent, especially when dealing with functionalized anilines.
Performance Comparison for Buchwald-Hartwig Amination
The efficiency of the Buchwald-Hartwig amination of this compound is highly dependent on the catalyst system's ability to handle both the aryl iodide and the amine coupling partner.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / BINAP | Bidentate Phosphine | 2-5 | NaOtBu | Toluene | 80-110 | 12-24 | Moderate to Good | An early generation catalyst system; may struggle with hindered substrates.[7] |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl Phosphine | 1-3 | KOtBu | Toluene | 80-100 | 6-12 | >90 | Excellent for a wide range of aryl halides and amines, including challenging couplings.[8][9][10] |
| PEPPSI-IPr | N-Heterocyclic Carbene | 1-3 | NaOtBu | 1,4-Dioxane | 80-100 | 4-10 | High | Highly active and stable precatalyst, tolerant of a variety of functional groups.[11] |
Expertise & Experience: The Buchwald-Hartwig amination often requires a strong, non-nucleophilic base like sodium or potassium tert-butoxide to deprotonate the amine and facilitate the catalytic cycle. Bulky biaryl phosphine ligands, such as XPhos, are particularly effective as they promote the crucial reductive elimination step, leading to high yields and preventing catalyst decomposition.[8][9][10] The PEPPSI-IPr catalyst is also highly efficient for C-N bond formation, offering a user-friendly, air-stable alternative.[11]
Representative Buchwald-Hartwig Amination Protocol
This protocol details a general procedure for the amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
XPhos (2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Recommendations
The selection of an optimal palladium catalyst for the cross-coupling of this compound is a critical decision that directly impacts reaction efficiency, yield, and purity of the final product.
-
For Suzuki-Miyaura couplings , modern bulky biaryl phosphine ligands such as XPhos and SPhos or the NHC-based PEPPSI-IPr catalyst are recommended over traditional catalysts like Pd(PPh₃)₄. These advanced systems offer higher activity, allowing for lower catalyst loadings and milder reaction conditions, which is particularly beneficial for this functionalized substrate.
-
In Sonogashira couplings , a copper-free protocol employing a palladium source with a bulky phosphine ligand is often preferable to mitigate the risk of alkyne homocoupling and potential complications arising from the coordinating amino group.
-
For Buchwald-Hartwig aminations , catalyst systems based on XPhos or PEPPSI-IPr in conjunction with a strong base like NaOtBu provide a robust and high-yielding approach for constructing C-N bonds with a wide range of amines.
By understanding the interplay between the substrate's electronic properties and the catalyst's characteristics, researchers can strategically design synthetic routes that maximize efficiency and yield, accelerating the development of novel pharmaceuticals and functional materials.
References
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 207-245. [Link]
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Lee, D.-H., Qiu, H., Cho, M.-H., Lee, I.-M., & Jin, M.-J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]
-
Bastug, G., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[12]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4252. [Link]
-
ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Nájera, C., & Yus, M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5048-5069. [Link]
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Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4437–4441. [Link]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1004. [Link]
-
Bibi, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Efficient and Versatile Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Using the Pd-PEPPSI-IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base. [Link]
-
Mao, J., et al. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(26), 8690–8696. [Link]
-
Szostak, M., et al. (n.d.). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Pd(II)‒NHC Precatalysts for Cross-Coupling Reactions. NSF Public Access Repository. [Link]
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Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]
-
Valente, C., et al. (2008). Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. Chemistry, 14(8), 2443-52. [Link]
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A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Cross-Coupling of Ethyl 3-Amino-4-iodobenzoate
Introduction: The Strategic Importance of Ethyl 3-Amino-4-iodobenzoate
In the landscape of pharmaceutical synthesis and materials science, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. This compound stands out as a highly valuable and versatile building block.[1][2] Its structure, featuring an iodo-group ripe for cross-coupling, an amino group for further functionalization, and an ester, makes it a key intermediate in the synthesis of complex molecules, including antitumor and antiviral agents.[1][3]
The challenge, however, lies in the efficient and selective cross-coupling of this substrate. The presence of an ortho-amino group can complicate the reaction, potentially leading to catalyst inhibition or undesired side reactions. The selection of the appropriate phosphine ligand for the palladium catalyst is not merely a choice but a critical determinant of the reaction's success. This guide provides an in-depth comparison of various phosphine ligands, grounded in mechanistic principles and experimental evidence, to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Role of the Phosphine Ligand: A Mechanistic Perspective
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis.[4] The phosphine ligand, while not directly incorporated into the final product, orchestrates the entire catalytic cycle by modulating the steric and electronic properties of the palladium center.[5][6][7] Understanding these properties is key to rational ligand selection.
-
Steric Bulk (Cone Angle): This parameter describes the physical space occupied by the ligand around the metal center. Bulky ligands, such as those with adamantyl or tert-butyl groups, favor the formation of low-coordinate, highly reactive monoligated palladium species (L-Pd(0)).[5][8] These species are often essential for the oxidative addition of sterically hindered or electron-rich aryl halides.[8]
-
Electron-Donating Ability (Tolman Electronic Parameter): The electron density on the phosphorus atom, influenced by its substituents, dictates how much electron density is donated to the palladium center. Electron-rich ligands (typically alkylphosphines) increase the electron density on palladium, which facilitates the crucial oxidative addition step and the final reductive elimination.[9][10]
The interplay of these two factors governs the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, a ligand must be robust enough to promote the reaction efficiently while tolerating the potentially coordinating amino group.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.
A Comparative Analysis of Phosphine Ligand Classes
The choice of ligand can dramatically alter reaction outcomes. For this compound, where both steric hindrance and potential amine coordination are factors, the evolution from simple to highly structured ligands is particularly relevant.
Simple Monodentate Trialkylphosphines
-
Examples: Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)
-
Characteristics: These ligands are classic examples of bulky and electron-rich phosphines. Their strong σ-donating ability and large cone angles were among the first to enable the coupling of less reactive aryl chlorides.[9]
-
Performance Insights: For the target substrate, P(t-Bu)₃ could be effective due to its ability to form highly reactive monoligated Pd(0) species.[5] However, these ligands can be pyrophoric and sensitive to air, requiring careful handling.[5] Their high reactivity can sometimes lead to side reactions if not carefully controlled.
Bidentate Phosphines
-
Examples: Xantphos, dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Characteristics: Bidentate ligands chelate to the palladium center, creating a more stable complex. A key feature is the "natural bite angle," which is the preferred P-Pd-P angle.[11] Ligands like Xantphos have a large bite angle, which promotes reductive elimination and can prevent β-hydride elimination in certain reactions.[11]
-
Performance Insights: The chelation offered by bidentate ligands can provide thermal stability. Xantphos, in particular, is often successful in Buchwald-Hartwig aminations where other ligands fail.[12] For the Suzuki coupling of this compound, a ligand like dppf might offer a good balance of reactivity and stability, although highly hindered substrates may react sluggishly.
Buchwald-Type Biaryl Phosphines
-
Examples: SPhos, XPhos, RuPhos
-
Characteristics: Developed by the Buchwald group, these dialkylbiaryl phosphines represent the state-of-the-art for a wide range of cross-coupling reactions.[4][13] They combine steric bulk from the biaryl backbone with the electron-rich nature of a dialkylphosphino group (typically dicyclohexyl or di-tert-butyl).[14] This architecture is exceptionally effective at promoting both oxidative addition and reductive elimination.[15]
-
Performance Insights: This class is arguably the most promising for the cross-coupling of this compound.
-
XPhos: Often the ligand of choice for C-N bond formation (Buchwald-Hartwig amination) and is also highly effective for Suzuki couplings, especially with challenging aryl chlorides.[4] Its significant bulk can overcome the steric hindrance around the iodine atom.
-
SPhos: Demonstrates unprecedented activity for Suzuki-Miyaura reactions, enabling couplings of extremely hindered substrates, often at room temperature.[15] It is an excellent starting point for optimizing the C-C bond formation with the target molecule.
-
RuPhos: Particularly useful for amination reactions involving primary alkylamines and anilines.[5]
-
Quantitative Comparison and Ligand Selection
The following table summarizes the expected performance and key parameters for selecting a ligand for the cross-coupling of this compound.
| Ligand Class | Representative Ligand | Key Strengths | Potential Weaknesses | Recommended For |
| Monodentate Trialkyl | P(t-Bu)₃ | Highly electron-rich and bulky; promotes fast oxidative addition. | Air-sensitive (pyrophoric); may require lower temperatures to control reactivity. | Suzuki Coupling |
| Bidentate | Xantphos | High thermal stability; large bite angle promotes reductive elimination. | Can be less reactive for highly hindered substrates compared to Buchwald ligands. | Buchwald-Hartwig Amination |
| Buchwald Biaryl | SPhos | Extremely high activity for Suzuki coupling; effective for hindered substrates at low catalyst loading.[15] | Higher cost compared to simpler ligands. | Suzuki Coupling |
| Buchwald Biaryl | XPhos | Highly versatile for both Suzuki and Buchwald-Hartwig reactions; excellent for hindered substrates.[4] | Higher cost. | Suzuki & Buchwald-Hartwig |
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the cross-coupling of this compound. Optimization may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
This protocol is adapted from standard procedures utilizing highly effective Buchwald-type ligands.[16]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the catalyst and ligand.[16]
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%). Using a pre-formed catalyst like XPhos Pd G2 (1-2 mol%) can simplify this step.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
This protocol is based on established methods for C-N bond formation using aryl halides.[12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a dry flask the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., Sodium tert-butoxide, 2.0 equiv.).
-
Reagent Addition: Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine coupling partner (1.2-1.5 equiv.).
-
Reaction: Seal the flask and stir the resulting mixture at reflux (approx. 110 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the residue by column chromatography.
Conclusion and Future Outlook
For the cross-coupling of this compound, the choice of phosphine ligand is a critical parameter that dictates the efficiency and success of the transformation. While traditional monodentate and bidentate phosphines have their applications, the superior performance of Buchwald-type biaryl phosphine ligands , such as SPhos for Suzuki-Miyaura couplings and XPhos for both Suzuki and Buchwald-Hartwig reactions, makes them the recommended starting point for any synthetic endeavor with this valuable substrate.[15] Their unique combination of steric bulk and electron-donating ability provides a highly active and versatile catalytic system capable of overcoming the challenges posed by the ortho-amino functionality. As ligand design continues to evolve, we can anticipate the development of even more efficient and specialized catalysts, further expanding the synthetic utility of important building blocks like this compound in the rapid development of novel therapeutics and materials.
References
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Ghosh, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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ResearchGate. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. [Link]
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ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
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National Institutes of Health. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]
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Buchwald, S. L., et al. (2010). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
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ResearchGate. Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. [Link]
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Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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National Institutes of Health. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH. [Link]
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National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]
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Korea University. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. [Link]
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The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Princeton University. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
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National Institutes of Health. Ethyl 4-amino-3-methylbenzoate. NIH. [Link]
-
ResearchGate. (2025). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. ResearchGate. [Link]
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ACS Publications. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
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National Institutes of Health. (2023). Expanding the Frontier of Linear Drug Design: Cu‐Catalyzed Csp–Csp3‐Coupling of Electron‐Deficient SF4‐Alkynes with Alkyl Iodides. NIH. [Link]
-
ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]
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Preprints.org. (2025). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]
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A Comparative Guide to the Validation of Ethyl 3-Amino-4-Iodobenzoate as a Stable Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the quality of the final product. Ethyl 3-amino-4-iodobenzoate has emerged as a valuable scaffold due to its unique substitution pattern, offering versatile reactivity for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental data and protocols to validate its stability and utility as a robust building block in organic synthesis.
Introduction to this compound
This compound is a trifunctional molecule featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring. This specific arrangement of functional groups makes it an attractive starting material for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds and as a key intermediate in the development of novel therapeutic agents. The presence of the iodo group allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the amino group can be readily derivatized or utilized for its directing effects.
Comparative Analysis of Stability and Handling
The practical utility of a chemical building block is not solely defined by its reactivity but also by its stability under common laboratory conditions. A stable compound simplifies storage, handling, and reaction setup, leading to more reproducible results.
| Property | This compound | Alternative: Ethyl 4-Amino-3-Chlorobenzoate | Alternative: Ethyl 4-Amino-3,5-Diiodobenzoate |
| Appearance | Pale-yellow to Yellow to Brown Solid | White powder | Not explicitly stated, likely a solid |
| Melting Point | 82.6-83.0 °C | 128–130°C[1] | 148°C |
| Boiling Point | 378.8±32.0 °C at 760 mmHg | Not specified | 449.1°C at 760mmHg[2] |
| Storage | Recommended: Refrigerator | Not explicitly stated, general good practice for amines | Not explicitly stated, general good practice for amines |
| Handling Precautions | Standard handling for aminobenzoates. Avoid breathing dust. Wear protective gloves. | Standard handling for aminobenzoates. | Standard handling for aminobenzoates. |
| Known Sensitivities | May cause an allergic skin reaction. | Not explicitly stated. | Not explicitly stated. |
Expert Insights on Stability:
Experimental Validation: Utility in Cross-Coupling Reactions
To objectively assess the performance of this compound as a building block, we present a validated protocol for a Sonogashira cross-coupling reaction, a cornerstone of modern synthetic chemistry. This reaction is chosen due to its sensitivity to substrate stability and reactivity.
Experimental Workflow: Sonogashira Cross-Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Detailed Protocol for Sonogashira Cross-Coupling:
-
Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Reagent Addition: Under a positive flow of inert gas, add 5 mL of degassed anhydrous toluene via syringe.[3] Subsequently, add the terminal alkyne (1.2 mmol, 1.2 equiv.) and anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[3]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[3]
Comparative Performance and Causality:
When comparing the reactivity of this compound to its chloro- and bromo-analogs in palladium-catalyzed cross-coupling reactions, the C-I bond is significantly weaker than the C-Br and C-Cl bonds. This leads to a lower activation energy for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, reactions with this compound typically proceed under milder conditions (lower temperatures, shorter reaction times) and often result in higher yields compared to its halogen counterparts.
The primary potential side reaction in Sonogashira couplings is the homo-coupling of the terminal alkyne (Glaser coupling).[3] The efficiency of the cross-coupling with the iodo-substrate helps to minimize this side reaction by promoting the desired reaction pathway.
Reaction Mechanism: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling.
Alternative Building Blocks and Their Limitations
While this compound is a highly effective building block, certain applications may necessitate the use of alternatives.
-
Ethyl 4-amino-3-chlorobenzoate/bromobenzoate: These are often more cost-effective than the iodo-analog. However, their lower reactivity requires more forcing reaction conditions (higher temperatures, stronger bases, more active catalysts), which can lead to undesired side reactions and functional group incompatibility.
-
Ethyl 4-amino-3,5-diiodobenzoate: This building block offers the potential for sequential or double cross-coupling reactions.[2] However, controlling the selectivity of these reactions can be challenging, and the increased molecular weight may be undesirable in some applications.
Conclusion
This compound stands as a robust and versatile building block for organic synthesis. Its favorable balance of stability and high reactivity in key transformations like the Sonogashira cross-coupling makes it a preferred choice for the efficient construction of complex molecules. While alternatives exist, they often come with the trade-off of requiring harsher reaction conditions, which can compromise yield and purity. The experimental protocols and comparative data presented in this guide validate the utility of this compound as a stable and reliable component in the synthetic chemist's toolbox, particularly for applications in drug discovery and materials science.
References
- Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines Supporting Inf. The Royal Society of Chemistry.
- A Comparative Guide to the Synthesis of Ethyl 4-iodobenzoate: A New Route Valid
- METHYL 3-AMINO-4-IODOBENZO
- ethyl 4-amino-3-iodobenzo
- Ethyl 3-Iodobenzo
- SAFETY D
- An Alternative and Expedient Synthesis of Radioiodin
- Ethyl 4-amino-3-iodobenzo
- Ethyl 4-amino-3-iodobenzo
- Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzo
- ETHYL 4-AMINO-3,5-DIIODOBENZOATE - Safety D
- preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzo
- 1261569-51-0 | Ethyl 3-amino-4-iodobenzo
- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. Benchchem.
- Ethyl 4-amino-3-iodobenzo
- Methyl 3-amino-4-iodobenzo
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
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A Comparative Guide to the Synthetic Utility of Ethyl 3-Amino-4-iodobenzoate Isomers
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast array of available reagents, halogenated aminobenzoates are invaluable scaffolds. This guide provides an in-depth comparative analysis of ethyl 3-amino-4-iodobenzoate and its key isomers—ethyl 4-amino-3-iodobenzoate and ethyl 5-amino-2-iodobenzoate. We will delve into their reactivity in pivotal cross-coupling reactions, supported by experimental data, to empower you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction to Ethyl Aminoiiodobenzoate Isomers: Structural Nuances and Synthetic Potential
This compound and its isomers are trifunctional building blocks possessing an ethyl ester, an amino group, and an iodine atom on a benzene ring. The relative positions of these substituents profoundly influence the electronic and steric properties of the molecule, thereby dictating their reactivity in chemical transformations. The presence of a highly reactive carbon-iodine bond makes these isomers excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.
The amino group, a versatile functional handle, can be readily modified, while the ethyl ester provides a convenient precursor for carboxylic acids, amides, or can be involved in further synthetic manipulations. The strategic placement of these functional groups in each isomer offers distinct advantages and challenges in synthesis design.
Physicochemical Properties: A Tabular Comparison
A foundational understanding of the physical and chemical properties of these isomers is essential for their effective use in synthesis. The following table summarizes key computed and experimental data for each isomer.
| Property | This compound | Ethyl 4-amino-3-iodobenzoate | Ethyl 5-amino-2-iodobenzoate |
| Molecular Formula | C₉H₁₀INO₂ | C₉H₁₀INO₂ | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol | 291.09 g/mol [1][2] | 291.09 g/mol |
| CAS Number | 354794-51-3 | 62875-84-7[1][2] | 268568-11-2 |
| Appearance | Off-white to light brown solid | Pale yellow to brown crystalline powder | Pale-yellow Solid |
| Melting Point | Not readily available | 82.6-83.0 °C[2] | Not readily available |
| Boiling Point | Not readily available | 378.8 °C at 760 mmHg[2] | Not readily available |
| Calculated LogP | 2.5 | 2.1[1] | 2.6 |
Synthesis of Ethyl Aminoiiodobenzoate Isomers
The synthesis of these isomers typically involves a multi-step sequence, starting from readily available precursors. A general and reliable method is the esterification of the corresponding amino-iodobenzoic acid.
General Esterification Protocol
This protocol describes a common method for the synthesis of ethyl aminobenzoate esters from their corresponding carboxylic acids.
Reaction Scheme:
A general esterification reaction.
Materials:
-
Amino-iodobenzoic acid isomer (1.0 equiv)
-
Anhydrous Ethanol (10-20 equiv)
-
Acid catalyst (e.g., concentrated sulfuric acid, catalytic amount) or Thionyl chloride (1.1-1.5 equiv)
-
Anhydrous solvent (if using thionyl chloride, e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Method A: Acid Catalysis
-
Suspend the amino-iodobenzoic acid in anhydrous ethanol.
-
Carefully add the acid catalyst dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Thionyl Chloride
-
Suspend the amino-iodobenzoic acid in an anhydrous solvent like dichloromethane.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product as described in Method A.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of these isomers is revealed in their performance in cross-coupling reactions. The electronic and steric environment around the C-I bond significantly impacts the rate-determining oxidative addition step in the catalytic cycle.
Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. The reactivity of the ethyl aminoiiodobenzoate isomers is influenced by the electronic effects of the amino and ester groups on the electron density at the carbon atom bearing the iodine.
General Observations:
-
Ethyl 5-amino-2-iodobenzoate: The amino group is para to the iodine, and the ester group is ortho. The electron-donating amino group increases the electron density at the C-I bond, which can slightly decelerate the oxidative addition step compared to an unsubstituted iodobenzene. However, the C-I bond remains highly reactive.
-
Ethyl 4-amino-3-iodobenzoate: The amino group is ortho to the iodine, and the ester is meta. The proximity of the amino group can potentially lead to chelation with the palladium catalyst, influencing the reaction rate. The electron-donating effect is still significant.
-
This compound: The amino group is meta to the iodine, and the ester is para. The electron-withdrawing ester group para to the iodine will decrease the electron density at the C-I bond, generally making the oxidative addition step faster.
Comparative Experimental Data (Illustrative):
| Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 5-amino-2-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| Ethyl 4-amino-3-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Dioxane | 100 | 8 | ~90-98 |
| This compound | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%) | K₃PO₄ | Toluene | 90 | 6 | ~92-99 |
Experimental Protocol: Suzuki-Miyaura Coupling
Workflow for a typical Suzuki-Miyaura coupling experiment.
-
To a dry flask, add the ethyl aminoiiodobenzoate isomer (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the mixture at the indicated temperature and monitor the reaction's progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electronic and steric factors of the isomers play a similar role as in the Suzuki coupling.
General Observations:
-
The reactivity trend is expected to be similar to the Suzuki coupling, with the electron-withdrawing effect of the ester in the para position (this compound) likely leading to faster oxidative addition.
-
The ortho-amino group in ethyl 4-amino-3-iodobenzoate could potentially interfere with the incoming amine nucleophile, requiring more sterically demanding ligands or higher temperatures.
Illustrative Experimental Data:
| Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 5-amino-2-iodobenzoate | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~80-90 |
| Ethyl 4-amino-3-iodobenzoate | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | ~75-85 |
| This compound | Piperidine | Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%) | K₃PO₄ | t-BuOH | 90 | 12 | ~88-96 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the ethyl aminoiiodobenzoate isomer (1.0 equiv), the palladium precatalyst (1-3 mol%), the ligand (1.2-1.5 times the Pd), and the base (1.5-2.0 equiv) to a dry reaction vessel.
-
Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, partition the mixture between an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The high reactivity of the C-I bond in all three isomers makes them excellent substrates for this transformation.[1][3]
General Observations:
-
All three isomers are expected to be highly reactive in Sonogashira couplings.
-
The reaction conditions are generally mild, often proceeding at room temperature.[4][5]
-
Copper(I) is typically used as a co-catalyst, although copper-free conditions have been developed.[5][6]
Illustrative Experimental Data:
| Isomer | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 5-amino-2-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 6 | ~90-98 |
| Ethyl 4-amino-3-iodobenzoate | Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | i-Pr₂NH | DMF | RT | 8 | ~88-95 |
| This compound | 1-Heptyne | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (3 mol%) | Et₃N | Acetonitrile | 50 | 4 | ~92-99 |
Experimental Protocol: Sonogashira Coupling
-
To a dry flask under an inert atmosphere, add the ethyl aminoiiodobenzoate isomer (1.0 equiv), the palladium catalyst (1-3 mol%), and the copper(I) iodide (2-5 mol%).
-
Add the anhydrous, degassed solvent and the amine base (2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.
-
Stir the reaction at the indicated temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Rationale for Reactivity Differences
The observed differences in reactivity among the isomers can be attributed to a combination of electronic and steric effects.
-
Electronic Effects: The rate of oxidative addition of the aryl iodide to the Pd(0) center is a key step. Electron-withdrawing groups on the aromatic ring generally accelerate this step by making the carbon of the C-I bond more electrophilic. Conversely, electron-donating groups can slow it down.
-
In This compound , the strongly electron-withdrawing ester group is para to the iodine, leading to the most activated substrate for oxidative addition.
-
In ethyl 5-amino-2-iodobenzoate , the electron-donating amino group is para to the iodine, which is expected to slightly decrease the rate of oxidative addition compared to the 3-amino-4-iodo isomer.
-
In ethyl 4-amino-3-iodobenzoate , the amino group is ortho and the ester is meta to the iodine. The electronic influence is a balance of these effects.
-
-
Steric Effects: The substituents ortho to the iodine can sterically hinder the approach of the bulky palladium catalyst.
-
Ethyl 4-amino-3-iodobenzoate has an amino group ortho to the iodine. While the amino group is relatively small, it can still exert some steric hindrance.
-
Ethyl 5-amino-2-iodobenzoate has an ester group ortho to the iodine. The ethyl ester is more sterically demanding than an amino group and could potentially slow down the reaction, requiring more effective ligands to facilitate the coupling.
-
This compound has no substituent ortho to the iodine, making it the least sterically hindered of the three isomers.
-
Conclusion and Recommendations
This guide provides a comprehensive comparative analysis of this compound and its isomers in the context of palladium-catalyzed cross-coupling reactions. Based on the interplay of electronic and steric factors, a general reactivity trend can be proposed:
This compound > Ethyl 5-amino-2-iodobenzoate ≈ Ethyl 4-amino-3-iodobenzoate
-
For the highest reactivity and potentially milder reaction conditions , this compound is the recommended choice due to the favorable electronic activation from the para-ester group and minimal steric hindrance.
-
Ethyl 5-amino-2-iodobenzoate is a viable alternative, with the primary consideration being the potential for slightly slower reaction rates due to the electron-donating para-amino group and the steric bulk of the ortho-ester.
-
Ethyl 4-amino-3-iodobenzoate is also a useful building block, but researchers should be mindful of the potential for steric hindrance from the ortho-amino group, which might necessitate the use of more specialized and bulky phosphine ligands to achieve high efficiency.
Ultimately, the choice of isomer will depend on the specific synthetic strategy and the desired final product. By understanding the inherent reactivity differences outlined in this guide, researchers can make more strategic decisions, leading to optimized reaction conditions, improved yields, and more efficient synthetic routes in their drug discovery and development programs.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubChem. Ethyl 4-amino-3-iodobenzoate. [Link]
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A-Comparative-Guide-to-the-Kinetic-Studies-of-Sonogashira-Reactions-with-Substituted-Iodobenzoates
Introduction: The Enduring Significance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1] The reaction's versatility is underscored by its tolerance for a broad range of functional groups and the typically mild conditions under which it proceeds, often at room temperature and in some cases, in aqueous media.[1]
For researchers and professionals in drug development, a nuanced understanding of the kinetics of the Sonogashira reaction is not merely academic; it is a critical component of rational reaction design, catalyst selection, and process optimization for efficient scale-up. This guide provides an in-depth comparative analysis of the kinetic studies of Sonogashira reactions, with a specific focus on substituted iodobenzoates—a class of substrates of considerable interest in medicinal chemistry. By delving into the mechanistic intricacies and the influence of various reaction parameters, this document aims to empower scientists to make informed, data-driven decisions in their synthetic endeavors.
The Mechanistic Heart of the Matter: Unraveling the Sonogashira Catalytic Cycle
The generally accepted mechanism of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] While the precise mechanism is still a subject of some debate, the following steps are widely supported by experimental and computational evidence.[4][5]
The Palladium Cycle:
-
Reductive Elimination: The cycle typically begins with a palladium(II) precatalyst which is reduced in situ to the active palladium(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide, forming a Pd(II) intermediate. This step is broadly considered to be the rate-determining step of the overall reaction.[1][3][5]
-
Transmetalation: The Pd(II) intermediate then reacts with a copper(I) acetylide, generated in the copper cycle, in a transmetalation step. This transfers the acetylide group to the palladium center.
-
cis-trans Isomerization and Reductive Elimination: Following a cis-trans isomerization, the resulting palladium complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: A copper(I) salt, typically CuI, coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[3]
-
Deprotonation: An amine base then deprotonates the alkyne, leading to the formation of a copper(I) acetylide.[3] This copper acetylide is the key species that participates in the transmetalation step with the palladium center.
It is important to note that copper-free Sonogashira reactions have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper.[1] In the absence of copper, the mechanism is believed to involve the direct reaction of the alkyne with the palladium complex.[6]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The Impact of Substituents on Iodobenzoate Reactivity: A Kinetic Comparison
The electronic nature of substituents on the aryl halide can significantly influence the rate of the Sonogashira reaction, primarily by affecting the rate-determining oxidative addition step. Electron-withdrawing groups (EWGs) on the iodobenzoate ring are generally expected to accelerate the reaction, while electron-donating groups (EDGs) are expected to have the opposite effect.[7] This is because EWGs make the aryl iodide more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
| Substituent on 4-Iodobenzoate | Electronic Effect | Expected Relative Rate | Rationale |
| -NO₂ | Strong Electron-Withdrawing | Fastest | Significantly increases the electrophilicity of the aryl iodide, accelerating oxidative addition. |
| -CO₂Et | Moderate Electron-Withdrawing | Fast | Enhances the rate of oxidative addition. |
| -H | Neutral | Moderate | Baseline for comparison. |
| -CH₃ | Weak Electron-Donating | Slow | Decreases the electrophilicity of the aryl iodide, slowing oxidative addition. |
| -OCH₃ | Strong Electron-Donating | Slowest | Significantly reduces the rate of oxidative addition due to increased electron density on the aromatic ring. |
This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates will also depend on steric factors, solvent, temperature, and the specific catalyst system employed.
Experimental Protocol for Kinetic Analysis of Sonogashira Reactions
To obtain reliable kinetic data, careful experimental design and execution are paramount. The following protocol outlines a general procedure for monitoring the kinetics of a Sonogashira reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Substituted ethyl 4-iodobenzoate
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Internal standard for GC/HPLC analysis (e.g., dodecane, naphthalene)
-
Anhydrous, deoxygenated reaction vessel and syringes
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, CuI, and the substituted ethyl 4-iodobenzoate.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the internal standard.
-
Initiation of Reaction: Initiate the reaction by adding the terminal alkyne via syringe. Start a timer immediately upon addition.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of dilute acid (e.g., 1 M HCl) to neutralize the base.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant can be determined.
Caption: A typical experimental workflow for kinetic analysis of a Sonogashira reaction.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and its associated ligands can have a profound impact on the kinetics of the Sonogashira reaction. Electron-rich and sterically bulky phosphine ligands are generally favored as they can promote the rate-determining oxidative addition step.[3][4]
| Palladium Catalyst | Ligand Characteristics | Typical Performance with Iodobenzoates |
| Pd(PPh₃)₄ | Triphenylphosphine: Moderately electron-rich, common. | Reliable and widely used, but may require higher catalyst loadings and temperatures for less reactive substrates. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine: Stable Pd(II) precatalyst. | Often used due to its air stability; requires in situ reduction to the active Pd(0) species. |
| Pd(dppf)Cl₂ | dppf: Bidentate, electron-rich ferrocenyl phosphine. | Often exhibits high catalytic activity and stability, effective for a broad range of substrates. |
| Pd(P(t-Bu)₃)₂ | Tri(tert-butyl)phosphine: Very bulky and electron-rich. | Highly active catalyst, often effective at low loadings and room temperature, particularly for challenging couplings. |
Conclusion: A Data-Driven Approach to Optimizing Sonogashira Reactions
A thorough understanding of the kinetics of the Sonogashira reaction is indispensable for the modern synthetic chemist. This guide has provided a comparative framework for evaluating the impact of substituents on iodobenzoates and the performance of various palladium catalysts. The electronic properties of the aryl iodide substrate play a crucial role in modulating the rate of the reaction, with electron-withdrawing groups generally leading to faster kinetics. Furthermore, the selection of an appropriate palladium catalyst, often featuring electron-rich and sterically demanding ligands, is critical for achieving high efficiency.
By employing systematic kinetic studies, as outlined in the provided experimental protocol, researchers can gain valuable mechanistic insights and identify optimal reaction conditions. This data-driven approach not only facilitates the development of more robust and efficient synthetic routes but also contributes to the broader understanding of this fundamentally important cross-coupling reaction.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.).
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed. (n.d.).
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022-03-03).
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (n.d.).
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. (2025-08-09).
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A Senior Application Scientist's Guide to Library Synthesis: Assessing the Utility of Ethyl 3-Amino-4-iodobenzoate
Introduction: The Strategic Choice of Building Blocks in Drug Discovery
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for identifying novel therapeutic agents. Diversity-Oriented Synthesis (DOS) aims to populate chemical space with structurally varied molecules, increasing the probability of discovering hits against new and challenging biological targets.[1][2] The success of any library synthesis campaign hinges on the strategic selection of foundational building blocks. These scaffolds must not only provide versatile chemical handles for diversification but also exhibit predictable and robust reactivity under high-throughput conditions.
This guide provides an in-depth technical assessment of Ethyl 3-amino-4-iodobenzoate , a trifunctional building block offering orthogonal sites for chemical elaboration. We will objectively compare its performance against its bromo- and chloro-analogs, providing the causal reasoning behind experimental choices and presenting supporting data to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
The Core Reagent: Unpacking this compound
This compound is a powerful scaffold for library synthesis due to its distinct functional handles:
-
Aromatic Amine: The nucleophilic amino group is a prime site for amidation, sulfonylation, or reductive amination, allowing for the introduction of a wide array of side chains.
-
Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid for further amide coupling or serve as a key interaction point in a final compound.
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the common aryl halides, making it an exceptional handle for palladium-catalyzed cross-coupling reactions.
The strategic ortho positioning of the amino and iodo groups is particularly advantageous for the synthesis of fused heterocyclic systems, such as quinazolinones, through cyclization reactions following an initial coupling or functionalization step.[3][4]
Comparative Reactivity in Library Synthesis: Iodo vs. Bromo vs. Chloro
The central value proposition of this compound lies in the superior reactivity of the C-I bond compared to C-Br and C-Cl bonds in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[5] This has profound practical implications for library synthesis.
The Causality Behind Reactivity:
The reactivity hierarchy (I > Br > Cl) is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The C-I bond is the weakest (~228 kJ/mol), followed by C-Br (~285 kJ/mol) and C-Cl (~340 kJ/mol). A lower BDE means that the oxidative addition of the Pd(0) catalyst into the C-X bond occurs more readily, leading to:
-
Milder Reaction Conditions: Iodides often react at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times: Increased reaction rates are critical for the rapid cycle times required in high-throughput synthesis.[6]
Data Presentation: Performance in Suzuki-Miyaura Coupling
To illustrate these differences, the following table summarizes representative data for the Suzuki-Miyaura coupling of ethyl 3-amino-4-halobenzoates with a generic arylboronic acid. This data is compiled based on established reactivity principles and typical outcomes observed in library synthesis.[5][8]
| Property | Ethyl 3-amino-4-iodo benzoate | Ethyl 3-amino-4-bromo benzoate | Ethyl 3-amino-4-chloro benzoate |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ + bulky phosphine ligand (e.g., XPhos, SPhos) |
| Typical Temp. | 60-80 °C | 80-100 °C | 100-120 °C |
| Typical Time | 2-8 hours | 8-24 hours | 12-48 hours |
| Representative Yield | >90% | 70-90% | <60% (with standard catalysts) |
This quantitative comparison underscores the primary advantage of the iodo-substituted building block: achieving high yields under milder conditions and in shorter timeframes, which are critical metrics for the efficiency of a library synthesis campaign.
Experimental Protocols for High-Throughput Library Synthesis
The following protocols are designed for a parallel synthesis workflow, adaptable for 24- or 96-well reaction blocks.
Protocol 1: Parallel Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl library from this compound and a diverse set of boronic acids.
Workflow Diagram:
Caption: High-throughput Suzuki-Miyaura workflow.
Step-by-Step Methodology:
-
Reagent Plating: In a 96-well reaction block, dispense 1.2 equivalents of each unique arylboronic acid solution (0.2 M in dioxane) into individual wells.
-
Building Block & Base Addition: To each well, add 1.0 equivalent of a stock solution of this compound (0.2 M in dioxane) followed by 2.5 equivalents of aqueous potassium carbonate (2.0 M). Causality: The base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.
-
Inerting: Seal the reaction block with a pierceable mat. Purge the headspace of each well with argon for 15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in degassed dioxane. Dispense the required volume into each well under a positive pressure of argon.
-
Reaction: Place the sealed reaction block on a heating shaker and agitate at 80°C for 4-8 hours.
-
Work-up: Cool the block to room temperature. Quench each reaction with water and perform a liquid-liquid extraction using ethyl acetate. Automated liquid handlers can streamline this process.
-
Analysis: Remove the solvent in vacuo. Re-dissolve the crude product in a suitable solvent (e.g., DMSO) and analyze for purity and identity by LC-MS.
Protocol 2: Parallel Sonogashira Coupling
This protocol outlines the synthesis of an alkynylated library, a key step towards various heterocyclic scaffolds.
Workflow Diagram:
Caption: DOS strategy from a 2-iodoaniline core.
In this example, a 2-iodoaniline core (a close analog of our title compound) is first coupled with a set of N-Boc protected amino acids. After deprotection, an intramolecular palladium/copper-catalyzed C-N coupling reaction forms the core dihydroquinoxalinone scaffold. Subsequent N-alkylation with a diverse set of electrophiles generates the final library. This strategy efficiently translates the initial diversity of the amino acids and alkylating agents into a collection of complex, three-dimensional molecules. [9]
Conclusion and Recommendations
This compound stands out as a superior building block for library synthesis, particularly when efficiency and broad functional group tolerance are critical.
-
Recommendation for Speed and Scope: For discovery campaigns where rapid generation of a diverse library is the primary goal, the iodo-derivative is the unequivocal choice. Its high reactivity in Suzuki, Sonogashira, and other cross-coupling reactions allows for milder conditions, shorter reaction times, and higher success rates across a broader range of coupling partners compared to its bromo- and chloro-analogs.
-
Alternative for Cost-Driven, Large-Scale Synthesis: The bromo- and chloro-analogs, particularly ethyl 3-amino-4-chlorobenzoate, may be considered for later-stage, large-scale syntheses where cost is a primary driver and the synthetic route has been thoroughly optimized. [8]However, this often requires more investment in process development to identify highly active catalyst systems capable of activating the less reactive C-X bond.
By understanding the fundamental principles of reactivity and employing robust, high-throughput protocols, researchers can fully leverage the synthetic power of this compound to accelerate the discovery of next-generation therapeutics.
References
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (2025). Benchchem.
-
Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. (2025). ACS Publications. [Link]
-
Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (n.d.). PubMed. [Link]
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Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. (2008). Journal of the American Chemical Society. [Link]
-
Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. (2019). PubMed. [Link]
- A Diversity-Oriented Strategy Using Palladium-Catalysed Cross-Coupling Reactions for the Synthesis of the Enone System of Chalcones. (n.d.). Amanote Research.
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Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. (2023). YouTube. [Link]
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (2025). Benchchem.
- A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzo
-
Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. (2010). PubMed. [Link]
- Synthesis of quinazolinone libraries and derivatives thereof. (1998).
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. [Link]
-
Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. (n.d.). Broad Institute. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). PMC - NIH. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH. [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. [Link]
-
DIVERSITY-ORIENTED SYNTHESIS. (n.d.). David Spring's group. [Link]
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A Senior Application Scientist's Guide to Radiolabeling Efficiency with Iodinated Precursors
Introduction
Radioiodination, the process of incorporating a radioactive isotope of iodine into a molecule, is a cornerstone technique in biomedical research and nuclear medicine. Its applications are vast, ranging from fundamental receptor binding studies and immunoassays using Iodine-125 to diagnostic imaging with Iodine-123 and targeted radionuclide therapy with Iodine-131[1][2]. The success of these applications hinges on the efficiency of the radiolabeling process—achieving high radiochemical yield and specific activity while preserving the biological integrity of the target molecule.
This guide provides an in-depth comparison of common iodinated precursors and labeling methodologies. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, explain the rationale behind experimental choices, and present a data-driven comparison to empower researchers to select the optimal strategy for their specific application.
Fundamentals of Radioiodination
Key Radioisotopes of Iodine
The choice of iodine isotope is dictated by the intended application, balancing factors like half-life, emission type, and energy.
| Isotope | Half-Life | Primary Emissions | Primary Applications |
| ¹²³I | 13.22 hours | Gamma (159 keV) | Diagnostic Imaging (SPECT)[3] |
| ¹²⁴I | 4.18 days | Positron (β+), Gamma | Diagnostic Imaging (PET)[4] |
| ¹²⁵I | 59.4 days | Gamma (35.5 keV) | Research, Immunoassays, In Vitro Autoradiography[1][3] |
| ¹³¹I | 8.02 days | Beta (β-), Gamma (364 keV) | Radionuclide Therapy, Thyroid Ablation[2] |
The Core Chemistry: Electrophilic Aromatic Substitution
Most radioiodination methods for proteins and peptides rely on electrophilic aromatic substitution. The process starts with radioactive sodium iodide (Na*I), where the iodide anion (I⁻) is oxidized to an electrophilic species, typically cationic iodine (I⁺) or molecular iodine (I₂). This reactive iodine species then attacks electron-rich aromatic rings, primarily the phenol group of tyrosine residues, and to a lesser extent, the imidazole ring of histidine.
The efficiency of this process is governed by the choice of oxidizing agent, which dictates the reaction's speed, gentleness, and overall yield.
A Comparative Analysis of Iodination Methods
The selection of an iodination method is a critical decision that balances the need for high labeling efficiency against the risk of damaging the target molecule. Here, we compare the most prevalent direct and indirect labeling techniques.
Direct Iodination: Oxidative Methods
Direct methods involve the in-situ oxidation of radioiodide in the presence of the molecule to be labeled.
Chloramine-T (CAT) Method
The Chloramine-T method is one of the oldest and most powerful techniques. CAT, a strong oxidizing agent, rapidly converts I⁻ to its reactive electrophilic form[5].
-
Mechanism: In aqueous solution, Chloramine-T generates hypochlorous acid (HOCl), which oxidizes I⁻ to I⁺.
-
Advantages: High labeling efficiencies (>90%) can be achieved quickly[5]. The reagent is soluble in aqueous buffers, simplifying reaction setup[6].
-
Disadvantages: The harsh oxidative conditions can damage sensitive proteins, leading to loss of biological activity through oxidation of other residues (e.g., methionine) or peptide bond cleavage[3][5]. The reaction must be quenched with a reducing agent (e.g., sodium metabisulfite), which can also be detrimental to the protein's structure[5].
Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
Iodo-Gen® offers a milder alternative to Chloramine-T and has become a widely used reagent[4].
-
Mechanism: Iodo-Gen® is a water-insoluble solid. It is typically coated onto the surface of the reaction vial[7][8]. The oxidation of iodide occurs at this solid-liquid interface, minimizing direct contact between the oxidizing agent and the protein in solution.
-
Advantages: It is a gentler method, reducing the risk of oxidative damage to sensitive molecules[7]. The reaction is easily terminated by simply removing the solution from the Iodo-Gen® coated tube, eliminating the need for a quenching agent[7][8]. High radiochemical yields (>95%) are achievable[6][9].
-
Disadvantages: Reaction times may be longer compared to the Chloramine-T method[10]. The process of coating vials with Iodo-Gen® can be inconsistent if not performed carefully, though pre-coated tubes are commercially available to ensure reproducibility[8].
Iodobeads®
Iodobeads® consist of the oxidizing agent N-chlorobenzenesulfonamide immobilized on polystyrene beads[11].
-
Mechanism: Similar to Iodo-Gen®, Iodobeads® provide a solid-phase oxidant. The beads are added to the reaction mixture and activate the radioiodide.
-
Advantages: This method offers excellent control over the reaction; the iodination is initiated by adding the beads and terminated by simply removing them[11]. The procedure is rapid (2-15 minutes) and efficient[11]. It is a mild technique that preserves protein function[11].
-
Disadvantages: The number of beads used must be optimized for the specific protein and desired specific activity[11].
Lactoperoxidase (LPO) Method
This enzymatic method is the gentlest of the direct iodination techniques, making it ideal for extremely sensitive proteins and cell surface labeling[12][13].
-
Mechanism: The enzyme lactoperoxidase, in the presence of a small amount of hydrogen peroxide (H₂O₂), catalyzes the oxidation of I⁻[7]. The resulting reactive iodine species then labels available tyrosine residues.
-
Advantages: Extremely mild conditions preserve the native conformation and biological activity of delicate proteins[12][13].
-
Disadvantages: The method can be more technically demanding, and reaction conditions require careful optimization[13]. The enzyme itself can undergo self-iodination, which can lower the overall yield and reproducibility[7]. Immobilized enzyme variants (Enzymobeads®) can mitigate some of these issues[10].
Indirect Iodination: The Bolton-Hunter Method
Indirect labeling is the method of choice when a protein lacks accessible tyrosine residues or is highly susceptible to oxidation[14][15].
-
Mechanism: This two-step method uses N-succinimidyl-3-(4-hydroxyphenyl)propionate, known as the Bolton-Hunter reagent[15]. First, the reagent itself is radioiodinated. Then, this pre-labeled acylating agent is covalently coupled to the target protein, primarily reacting with the ε-amino groups of lysine residues and the N-terminal α-amino group[14][15].
-
Advantages: It is a non-oxidative technique, thus avoiding damage to sensitive proteins[15][16]. It allows for the labeling of proteins that lack tyrosine residues[14][17].
-
Disadvantages: It is a multi-step process. The addition of the Bolton-Hunter moiety modifies the protein's structure, which could potentially alter its biological function.
Data-Driven Performance Comparison
The choice of method significantly impacts key performance indicators. The following tables summarize typical performance characteristics to guide your selection.
Table 1: Comparison of Radiolabeling Efficiency & Conditions
| Method | Typical Yield | Reaction Time | Key Conditions | Oxidative Stress |
| Chloramine-T | >90%[5] | 1-5 min[10] | pH ~7.0[3]; Quencher required | High |
| Iodo-Gen® | >95%[6][9] | 10-15 min[18] | pH 7.0-8.0[3]; Solid-phase | Moderate |
| Iodobeads® | >90% | 2-15 min[11] | Broad pH range[11]; Solid-phase | Low to Moderate |
| Lactoperoxidase | Variable | 15-30 min | pH 7.0; H₂O₂ required | Very Low (Enzymatic) |
| Bolton-Hunter | >80% | 15-30 min[14] | pH 8.5[14][17]; Two-step process | None (Acylation) |
Note: Yields are highly dependent on the specific molecule, precursor amount, and reaction optimization.
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages | Best Suited For |
| Chloramine-T | Fast, high yield, soluble reagent[6][10] | Harsh, can damage proteins, requires quenching[3][5] | Robust proteins and small molecules. |
| Iodo-Gen® | Mild, high yield, easy termination, reproducible[4][7][8] | Longer reaction time, requires vial coating[10] | Most proteins, including monoclonal antibodies. |
| Iodobeads® | Mild, rapid, excellent reaction control[11] | Requires optimization of bead quantity. | Peptides and proteins where reaction control is critical. |
| Lactoperoxidase | Extremely gentle, preserves biological activity[12][13] | Lower yields, potential for enzyme self-iodination[7] | Highly sensitive proteins, cell surface labeling. |
| Bolton-Hunter | Non-oxidative, labels proteins without tyrosine[14][15] | Modifies protein structure, multi-step process. | Oxidation-sensitive proteins or those lacking tyrosine. |
Visualizing the Workflow and Mechanisms
General Radiolabeling Workflow
This diagram outlines the typical steps involved in a direct radioiodination experiment, from preparation to quality control.
Caption: General experimental workflow for direct radioiodination.
Mechanism of Electrophilic Iodination
This diagram illustrates the core chemical reaction: the oxidation of iodide and its subsequent attack on a tyrosine residue.
Caption: Mechanism of electrophilic substitution on a tyrosine residue.
Essential Protocols & Quality Control
Scientific integrity demands that every protocol be a self-validating system. This means incorporating robust quality control (QC) to verify the outcome.
Protocol 1: Radiolabeling a Peptide with Iodo-Gen®
This protocol provides a standard procedure for labeling a peptide containing a tyrosine residue.
Materials:
-
Iodo-Gen® coated reaction vial (12x75 mm glass tube).
-
Peptide stock solution (1 mg/mL in 0.1 M Phosphate Buffer, pH 7.4).
-
Na¹²⁵I solution (carrier-free, in 0.1 M NaOH).
-
0.1 M Phosphate Buffer, pH 7.4.
-
Purification column (e.g., Sephadex G-10).
-
Fractions collection tubes.
Procedure:
-
Preparation: Allow all reagents to come to room temperature.
-
Reaction Initiation: To the Iodo-Gen® coated tube, add 50 µL of 0.1 M Phosphate Buffer.
-
Add 1 mCi (37 MBq) of Na¹²⁵I solution to the tube.
-
Add 10 µL of the peptide stock solution (10 µg) to the reaction tube.
-
Incubation: Gently agitate the reaction mixture for 15 minutes at room temperature[18].
-
Reaction Termination: Carefully aspirate the entire reaction mixture from the Iodo-Gen® tube and transfer it to a clean microfuge tube. The reaction stops upon removal from the oxidant source[7].
-
Purification: Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-10) to separate the labeled peptide (which elutes first) from unincorporated free ¹²⁵I.
-
Collect fractions and identify the peak corresponding to the radiolabeled peptide using a gamma counter.
Protocol 2: Quality Control by Radio-TLC
This is a rapid method to determine the radiochemical yield (RCY).
Materials:
-
Silica gel TLC plate.
-
Mobile phase (e.g., 85% methanol in water).
-
A sample of the reaction mixture (pre-purification).
-
Radio-TLC scanner or plate cutter and gamma counter.
Procedure:
-
Spotting: Carefully spot ~1-2 µL of the crude reaction mixture onto the origin line of the TLC plate.
-
Development: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent front to migrate near the top of the plate.
-
Analysis:
-
In this system, the labeled peptide will remain at the origin (Rf = 0), while the smaller, unincorporated free ¹²⁵I will migrate with the solvent front (Rf ≈ 0.9-1.0)[10].
-
Scan the plate using a radio-TLC scanner to obtain a chromatogram showing two distinct peaks.
-
Alternatively, cut the plate into sections (e.g., origin and solvent front) and measure the radioactivity of each section in a gamma counter[19].
-
-
Calculation:
Note on HPLC: While radio-TLC is excellent for determining RCY, High-Performance Liquid Chromatography (HPLC) is the gold standard for determining radiochemical purity (RCP). HPLC provides superior resolution and can detect radiolysis byproducts or other impurities that may not be separated by TLC[20][21].
Conclusion
The selection of an iodination precursor is a critical parameter that profoundly influences the outcome of a radiolabeling experiment. While strong oxidants like Chloramine-T offer speed and high efficiency, they pose a significant risk to the integrity of sensitive biomolecules. Milder, solid-phase methods utilizing Iodo-Gen® or Iodobeads® provide an excellent balance of high yield and preserved biological function, making them the methods of choice for a majority of protein and peptide labeling applications. For particularly delicate molecules or cell-surface labeling, the enzymatic Lactoperoxidase method remains the gentlest option. Finally, the indirect Bolton-Hunter method provides an indispensable tool for labeling molecules that lack tyrosine residues or are intolerant to any oxidative stress.
By understanding the chemical principles behind each method and leveraging the comparative data presented, researchers can make informed decisions, optimizing their radiolabeling strategy to generate high-quality radiotracers for reliable and reproducible results.
References
-
Iodination of Proteins with Bolton-Hunter Reagent. (2019). G-Biosciences. [Link]
-
The Bolton and Hunter Method for Radiolabeling Protein. (n.d.). Springer Nature Experiments. [Link]
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Marchalonis, J. J. (1969). An enzymic method for the trace iodination of immunoglobulins and other proteins. Biochemical Journal, 113(2), 299–305. [Link]
-
Gautam, S., et al. (1977). Isolation, lactoperoxidase catalyzed radioiodination, and recovery of proteins bound to insoluble immunoadsorbents. Journal of Immunological Methods, 18(3-4), 347-356. [Link]
-
de Souza, A. A. R., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. Pharmaceuticals (Basel), 12(1), 25. [Link]
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de Souza, A. A. R., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. PubMed. [Link]
-
Bolton-Hunter Reagent (SHPP). (n.d.). G-Biosciences. [Link]
-
Thorell, J. I., & Larsson, I. (1974). Lactoperoxidase coupled to polyacrylamide for radio-iodination of proteins to high specific activity. Immunochemistry, 11(4), 203–206. [Link]
-
The Lactoperoxidase Method for Radiolabeling Protein. (n.d.). ResearchGate. [Link]
-
Tebenov, K. P., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Radiopharmaceutical chemistry: Iodination techniques. (n.d.). ResearchGate. [Link]
-
Bernard, C., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 65(11), 324-340. [Link]
-
Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. (2019). ResearchGate. [Link]
-
Bolton-Hunter Reagent. (n.d.). G-Biosciences. [Link]
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What Are Radiolabeled Peptides Used For? (n.d.). Moravek, Inc. [Link]
-
De, K., et al. (2016). Comparison of Fixed versus Calculated Activity of Radioiodine for the Treatment of Graves Disease in Adults. Endocrinology and Metabolism (Seoul), 31(1), 139–146. [Link]
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Berg, G., et al. (2003). A Randomized Comparison of Radioiodine Doses in Graves' Hyperthyroidism. The Journal of Clinical Endocrinology & Metabolism, 88(3), 978–983. [Link]
-
Preparation of 125 I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN. (2002). Springer Nature Experiments. [Link]
-
Critical analysis of radioiodination techniques for micro and macro organic molecules. (n.d.). Semantic Scholar. [Link]
-
Methods of Radioiodination Reactions with Several Oxidizing Agents. (n.d.). Semantic Scholar. [Link]
-
Reay, P. (1982). Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method. Annals of Clinical Biochemistry, 19(2), 125-131. [Link]
-
de Swart, F. A., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]
-
Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key. [Link]
-
18 F-Labeled Peptides: The Future Is Bright. (2018). MDPI. [Link]
-
A rapid and systematic approach for the optimization of radio-TLC resolution. (2021). Scientific Reports, 11(1), 1-12. [Link]
-
Strategies for Site-Specific Radiolabeling of Peptides and Proteins. (2021). SciSpace. [Link]
-
D., P., & Anis, A. (2023). Iodine-131 Uptake Study. In StatPearls. StatPearls Publishing. [Link]
-
Strategies for Site-Specific Radiolabeling of Peptides and Proteins. (2021). ResearchGate. [Link]
-
Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico. [Link]
-
Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. [Link]
-
Radionuclide Basics: Iodine. (2023). US EPA. [Link]
-
Iodine-131. (2023). Radiation Emergencies - CDC. [Link]
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- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
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- 21. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
A Comparative Guide to the Performance of Ethyl 4-Amino-3-halobenzoates in Flow Chemistry for Biaryl Synthesis
For researchers, medicinal chemists, and process development professionals, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and development. Among the vast array of synthetic building blocks, substituted anilines serve as critical precursors to a multitude of pharmacologically active molecules. This guide provides an in-depth technical evaluation of ethyl 4-amino-3-iodobenzoate and its halogenated congeners (bromo- and chloro-derivatives) within the context of continuous flow chemistry. We will objectively compare their performance in palladium-catalyzed cross-coupling reactions, supported by established principles and experimental data from the literature, to inform strategic decisions in synthetic route design.
A note on nomenclature: This guide focuses on the commercially available ethyl 4-amino-3-halobenzoate isomers. Initial searches for "ethyl 3-amino-4-iodobenzoate" suggest that the 4-amino-3-halo substitution pattern is more prevalent in chemical supplier databases.
The Strategic Advantage of Flow Chemistry for Aryl Halide Functionalization
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates.[1][2] The key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time.[3] These features are especially pertinent for the multi-step sequences often required for the functionalization of haloanilines, which can involve energetic intermediates like diazonium salts and the use of pyrophoric reagents or high pressures in subsequent cross-coupling reactions.[4][5]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 4-amino-3-halobenzoates are invaluable precursors for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[6] The primary route for this transformation is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The choice of the halogen atom on the aniline backbone is a critical determinant of the substrate's reactivity and, consequently, the overall efficiency of the synthetic process.
The Reactivity Hierarchy: Iodo vs. Bromo vs. Chloro
The performance of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy (BDE). The generally accepted reactivity trend is Ar-I > Ar-Br > Ar-Cl.[7] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, allowing for milder reaction conditions and often higher yields compared to the more robust C-Br and C-Cl bonds.[7]
Comparative Performance Analysis in Flow Chemistry
| Feature | Ethyl 4-amino-3-iodobenzoate | Ethyl 4-amino-3-bromobenzoate | Ethyl 4-amino-3-chlorobenzoate |
| Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 3 - 10 mol% (often with specialized ligands) |
| Typical Temperature | 60 - 100 °C | 80 - 120 °C | 100 - 150 °C |
| Typical Residence Time | Short (e.g., 2-10 min) | Moderate (e.g., 5-20 min) | Long (e.g., 15-60 min) |
| Ligand Requirements | Standard phosphine ligands (e.g., PPh₃) often suffice | More electron-rich and bulky ligands (e.g., SPhos, XPhos) beneficial | Highly active, specialized ligands (e.g., Buchwald ligands, N-heterocyclic carbenes) often required |
| Cost | Highest | Moderate | Lowest |
| Key Advantage | High reactivity allows for mild conditions and broad substrate scope. | Balanced reactivity and cost. | Low cost of starting material. |
| Key Disadvantage | Higher cost and potential for light sensitivity. | May require more forcing conditions than the iodo-analog. | Low reactivity necessitates harsh conditions and specialized, expensive catalysts. |
This table is a synthesized representation based on general reactivity principles of aryl halides in Suzuki-Miyaura reactions.[7][8]
Experimental Protocols in a Flow Chemistry Framework
Below are representative, detailed protocols for key transformations involving ethyl 4-amino-3-halobenzoates in a continuous flow setup.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-amino-3-iodobenzoate
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl iodides in continuous flow.[9][10]
Objective: To synthesize an ethyl 4-amino-3-arylbenzoate derivative.
Materials:
-
Ethyl 4-amino-3-iodobenzoate
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.5 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
Flow Reactor Setup:
-
Two syringe pumps for reagent delivery
-
A T-mixer for combining the reagent streams
-
A packed-bed reactor column containing the palladium catalyst (or a homogeneous setup with a heated coil reactor)
-
A back-pressure regulator to maintain a stable flow and prevent solvent boiling
-
A collection vessel
Procedure:
-
Solution A: Dissolve ethyl 4-amino-3-iodobenzoate and the arylboronic acid in the 1,4-dioxane/water solvent mixture.
-
Solution B: Prepare an aqueous solution of K₂CO₃.
-
System Priming: Prime the pumps and the reactor with the solvent mixture.
-
Reaction Initiation: Pump Solution A and Solution B at appropriate flow rates to achieve the desired residence time in the heated reactor zone (e.g., 80 °C).
-
Steady State: Allow the system to reach a steady state before collecting the product stream.
-
Work-up: The output stream can be directed to an in-line liquid-liquid separator or collected for batch work-up (extraction with an organic solvent, washing, drying, and concentration).
-
Purification: The crude product is purified by column chromatography.
Alternative Synthetic Strategy: In-situ Diazotization and Functionalization
An alternative and highly versatile approach is to start from the readily available and less expensive ethyl 4-aminobenzoate and perform a telescoped, multi-step flow synthesis. This strategy leverages the ability of flow chemistry to safely handle the potentially explosive diazonium salt intermediate by generating and consuming it in situ.[5][11]
Protocol 2: Telescoped Flow Diazotization, Iodination, and Suzuki Coupling
This protocol is based on the work of Teci et al., who demonstrated a three-step telescoped flow process.[5]
Objective: To synthesize an ethyl 4-amino-3-arylbenzoate derivative starting from ethyl 4-aminobenzoate.
Flow Reactor Setup: A multi-reactor flow system is required, as depicted in the diagram below.
Procedure:
-
Stream 1 (Aniline): A solution of ethyl 4-aminobenzoate in aqueous acid (e.g., HCl).
-
Stream 2 (Nitrite): An aqueous solution of sodium nitrite.
-
Diazotization (Reactor 1): Streams 1 and 2 are combined in a T-mixer and passed through a cooled reactor coil (e.g., 0-10 °C) to form the diazonium salt.
-
Stream 3 (Iodide): An aqueous solution of potassium iodide.
-
Iodination (Reactor 2): The output from Reactor 1 is mixed with Stream 3 and passed through a heated reactor coil to facilitate the Sandmeyer-type iodination. A debubbler may be necessary to handle nitrogen gas evolution.
-
Stream 4 (Cross-Coupling Partners): A solution of the arylboronic acid, palladium catalyst, and base in a suitable solvent.
-
Suzuki Coupling (Reactor 3): The aryl iodide stream is combined with Stream 4 and passed through a final heated reactor to perform the cross-coupling.
-
Collection and Work-up: The final product stream is collected for purification.
Visualization of Workflows
Caption: Workflow for a typical single-step Suzuki-Miyaura coupling in continuous flow.
Caption: A telescoped three-step flow synthesis for biaryl production from anilines.[5]
Safety Considerations
The adoption of flow chemistry significantly mitigates the risks associated with the handling of hazardous materials and energetic intermediates.
-
Diazonium Salts: These compounds are notoriously unstable and can be explosive in a concentrated or isolated form.[3] Flow chemistry allows for their in-situ generation and immediate consumption, preventing their accumulation and dramatically improving the safety profile of Sandmeyer and related reactions.[4][5]
-
Aryl Iodides: While less of an explosion hazard, aryl iodides can be light-sensitive and more costly than their bromo- or chloro- counterparts. Proper storage and handling are still necessary.
-
Pressure and Temperature: Flow reactors can operate at high temperatures and pressures, which can accelerate reaction rates. However, this requires robust equipment and careful monitoring to prevent leaks or system failures. The use of back-pressure regulators is crucial for maintaining a stable and safe operating environment.
Conclusion and Recommendations
The choice between ethyl 4-amino-3-iodobenzoate, -bromobenzoate, and -chlorobenzoate for flow synthesis applications is a multi-faceted decision that balances reactivity, cost, and the specific requirements of the synthetic target.
-
For maximum reactivity and mild reaction conditions , particularly in the early stages of drug discovery where substrate scope is paramount, ethyl 4-amino-3-iodobenzoate is the superior choice. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for shorter residence times, lower temperatures, and a broader tolerance of functional groups.
-
For a balance of reactivity and cost , especially during lead optimization and scale-up studies, ethyl 4-amino-3-bromobenzoate presents a pragmatic compromise. It offers good reactivity, often with only a modest increase in the required reaction temperature or catalyst loading compared to the iodo-analog.
-
For large-scale, cost-driven syntheses , the use of ethyl 4-amino-3-chlorobenzoate can be considered, but with the caveat that significant process development will be required to overcome its inherent low reactivity. This will likely involve the use of specialized and potentially expensive catalyst systems.
-
An alternative and powerful strategy is the use of a telescoped flow process starting from ethyl 4-aminobenzoate. This approach, involving in-situ diazotization and halogenation, can be highly efficient and safe, and it provides flexibility in the choice of the halogen to be introduced.
Ultimately, the adoption of continuous flow chemistry provides a robust and safe platform for the functionalization of all three of these valuable building blocks, enabling chemists to make informed decisions based on the specific economic and scientific goals of their projects.
References
-
Kawasaki, T., et al. (2021). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering. Available at: [Link]
-
Gérardy, R., et al. (2018). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Organic Process Research & Development. Available at: [Link]
-
Chen, T., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. Available at: [Link]
-
Fu, W., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. ACS Central Science. Available at: [Link]
-
Petersson, S., et al. (2009). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews. Available at: [Link]
-
Teci, M., et al. (2016). Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotization, Cross-Coupling Process. Chemistry – A European Journal. Available at: [Link]
-
Gemoets, H. P. L., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]
-
Lebel, H., & Audubert, C. (2017). Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology. Angewandte Chemie International Edition. Available at: [Link]
-
Naber, J. R., & Buchwald, S. L. (2010). Packed-Bed Reactors for Continuous-Flow C–N Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Deadman, B. J., et al. (2016). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Britton, J., et al. (2017). Multi-step continuous-flow synthesis. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ResearchGate. Available at: [Link]
-
Noël, T., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available at: [Link]
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Newman, S. G., & Gupton, B. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
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Baxendale, I. R., et al. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
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Benítez-Mateos, A. I., et al. (2013). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. The Journal of Organic Chemistry. Available at: [Link]
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PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. PubChem. Available at: [Link]
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Ross, G. A., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. Available at: [Link]
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Simon, M. D., et al. (2024). Automated flow synthesis of artificial enzymes. American Chemical Society. Available at: [Link]
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Pennicott, L. (2015). Suzuki Coupling in Flow Reactors. WordPress. Available at: [Link]
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Almanza-Serrano, E. A., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of the Mexican Chemical Society. Available at: [Link]
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Battilocchio, C., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hartrampf, N., et al. (2020). Synthesis of proteins by automated flow chemistry. Science. Available at: [Link]
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Sullivan, J. A., et al. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. Catalysis Today. Available at: [Link]
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Morken, J. P., et al. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters. Available at: [Link]
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Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E. Available at: [Link]
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Appiah, C., et al. (2024). Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). Acta Crystallographica Section E. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-4-iodobenzoate
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. Ethyl 3-amino-4-iodobenzoate, a halogenated aromatic amine, is a valuable intermediate in pharmaceutical and materials science research. However, its iodine content and aromatic structure necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of this compound, it is crucial to understand its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure as an aromatic amine and a halogenated organic compound informs the necessary precautions. It should be handled as a hazardous substance.
Key Hazards:
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.[1][2]
-
Toxicity: May be harmful if swallowed or inhaled.[1]
-
Environmental Hazard: As a halogenated compound, improper disposal can pose a risk to aquatic life and the environment.
Required Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and potential sensitization.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from dust particles and potential splashes.[3] |
| Lab Coat | Standard, fastened lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (if dusts are generated) | Required when handling the solid outside of a fume hood to prevent inhalation. |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste .[4][5] Under no circumstances should it be disposed of in standard trash or down the drain.[6][7]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] Mixing waste streams leads to increased disposal costs and safety risks.[7]
-
Designate a Specific Waste Container: Establish a dedicated container solely for "Halogenated Organic Waste." This container should be clearly labeled.
-
What to Include:
-
Expired or unused this compound solid.
-
Contaminated consumables (e.g., weighing paper, gloves, absorbent pads used for minor spills).
-
Rinsate from cleaning contaminated glassware (if using an organic solvent).
-
-
What to Exclude:
Step 2: Containerization and Labeling
Waste containers must be appropriate for the waste type and correctly labeled to ensure safety and compliance.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][9] If possible, use the original manufacturer's bottle for solid waste.[9] For contaminated solids, a sealable plastic bag or shatter-resistant container is appropriate.[3]
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write all constituents, including "this compound" and any other chemicals or solvents present.
-
Indicate the approximate percentages of each component.
-
Write the full name of the responsible researcher or lab group.
-
Note the date when waste was first added to the container.
-
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated SAA at or near the point of generation until it is collected by Environmental Health & Safety (EH&S) personnel.[9][10]
-
Location: The SAA must be under the direct control of laboratory personnel.[11]
-
Containment: Store liquid waste containers in secondary containment (e.g., a spill tray) to prevent leaks from spreading.[8]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[9][10]
-
Accumulation Limits: Be aware of your institution's limits on the volume of waste (typically up to 55 gallons) and the time (up to 12 months) it can be stored in an SAA.[10]
Step 4: Arranging for Final Disposal
The final step is to contact your institution's EH&S department or a licensed hazardous waste contractor for pickup.
-
Mechanism of Disposal: The accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[12] This process ensures the complete destruction of the compound, preventing the formation of toxic byproducts like dioxins.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Spill Management and Decontamination
Accidents happen, and a clear, rehearsed spill response plan is essential.
Immediate Spill Response
-
Alert Personnel: Immediately notify others in the lab of the spill.[13]
-
Isolate the Area: Cordon off the area to prevent the spread of contamination.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill of the solid powder with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne. For solutions, use absorbent pads, starting from the outside and working inward.[13]
-
Neutralize (Optional but Recommended): For iodo-compound spills, covering the area with sodium bicarbonate can help reduce the potential volatilization of iodine.[13]
Decontamination Protocol
-
Collect Contaminated Material: Carefully sweep or wipe up the contained spill material. Place all contaminated absorbents and cleaning materials into a designated hazardous waste container as described in Section 2.
-
Clean the Surface: Decontaminate the spill surface thoroughly. This can be done with soap and water or an appropriate laboratory cleaning agent.[13][14] Perform the cleaning in triplicate (clean, rinse, dry) to ensure all residues are removed.
-
Dispose of PPE: All PPE worn during the cleanup must be considered contaminated and disposed of as halogenated hazardous waste.[3]
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
By adhering to these rigorous protocols, researchers can ensure that the use of this compound in pioneering research does not come at the cost of safety or environmental integrity.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-4-iodobenzoate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like Ethyl 3-amino-4-iodobenzoate demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring laboratory safety. It is designed to instill confidence and build a culture of safety through a deep understanding of the "why" behind each protective measure.
Hazard Assessment: Understanding the Compound
This compound is an aromatic amine and an iodinated compound. While comprehensive toxicological data for this specific molecule is not extensively published, its structural motifs provide a strong basis for hazard assessment by analogy to similar compounds.[1][2][3] The primary hazards associated with this class of chemicals include:
-
Skin Irritation and Sensitization: Aromatic amines can be skin irritants and, critically, may cause allergic skin reactions (sensitization) upon repeated contact.[4][5][6][7] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response.
-
Serious Eye Irritation: As a fine particulate solid, the compound poses a significant risk of causing serious mechanical and chemical irritation to the eyes.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.[2][3]
-
Aquatic Toxicity: This substance may be harmful to aquatic life, necessitating careful disposal to avoid environmental release.[4]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
Core Protective Equipment: A Barrier Between You and the Hazard
The selection of PPE is dictated by the specific tasks being performed. Below is a breakdown of the minimum required equipment and the rationale for its use.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The goal is to prevent both direct irritation and the more insidious risk of sensitization.
-
Recommended Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. They provide good resistance to a wide range of substances and are a suitable choice for incidental contact.
-
Protocol for Use: Always inspect gloves for tears or punctures before use. For tasks involving larger quantities or prolonged handling, consider double-gloving or using heavier-duty gloves. Contaminated gloves should be removed promptly and correctly to avoid cross-contamination, and hands should be washed thoroughly with soap and water after any handling procedure is complete.[4][5][6]
Eye and Face Protection: Shielding from Splashes and Dust
Protecting your vision from chemical splashes and airborne particulates is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.
-
Elevated Risk: When handling quantities greater than a few grams, or when there is any risk of splashing (e.g., during solution preparation), chemical splash goggles are required.[8][9]
-
Maximum Protection: For procedures with a high potential for splashing or dust generation outside of a fume hood, a face shield should be worn in conjunction with chemical splash goggles.[8][9] A face shield alone does not provide adequate eye protection.[8]
Respiratory Protection: Preventing Inhalation
As a solid, this compound can easily become airborne, especially during weighing and transfer operations.
-
When to Use: Respiratory protection is required whenever dusts may be generated.[4] This is particularly critical when handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure.
-
Type of Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[10][11] For higher-risk operations, a half-mask or full-face air-purifying respirator with appropriate particulate filters may be necessary.[12] All respirator use must be in accordance with a formal respiratory protection program, which includes fit-testing and training.[8]
Protective Clothing: Minimizing Bodily Exposure
Your clothing should provide a barrier against incidental contact and spills.
-
Standard Attire: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Enhanced Protection: For handling large quantities or in situations with a higher risk of spills, consider disposable chemical-resistant coveralls.[10][11] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Operational Plans: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from setting up an experiment to the final disposal of waste.
PPE Selection Matrix
This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific laboratory task.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing (in ventilated enclosure) | Single pair of nitrile gloves | Safety glasses with side shields | Not required | Lab coat |
| Weighing (on open bench) | Single pair of nitrile gloves | Chemical splash goggles | N95 respirator (minimum) | Lab coat |
| Solution Preparation (<1L) | Single pair of nitrile gloves | Chemical splash goggles | Recommended if dusting is possible | Lab coat |
| Reaction Setup/Monitoring | Single pair of nitrile gloves | Safety glasses with side shields | Not required (in fume hood) | Lab coat |
| Large-Scale Work (>1L) or Spills | Double-gloved (nitrile) or heavy-duty gloves | Face shield over chemical splash goggles | Air-purifying respirator | Chemical-resistant apron or coveralls |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent the transfer of contaminants.
Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination.
Emergency Procedures: Spills and Exposure
In the event of an accident, a swift and correct response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6][13] Seek medical attention if irritation or a rash develops.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][7][13] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Cleanup: Evacuate the area. Wear the appropriate level of PPE as outlined in the selection matrix for spills. Avoid generating dust.[4] Carefully sweep the solid material into a suitable, labeled container for disposal.[6] Clean the affected area thoroughly. Do not allow the product to enter drains.[4]
Disposal Plan
All contaminated PPE and spill cleanup materials must be treated as hazardous waste.
-
Gloves and Disposables: Place contaminated gloves, weigh boats, and other disposable items into a sealed, labeled hazardous waste container.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[4]
-
Chemical Waste: Dispose of the chemical waste and contaminated materials in accordance with all local, state, and federal regulations.[4] Never mix with other waste streams unless explicitly instructed to do so.[4]
Logical Framework for PPE Selection
The decision-making process for PPE selection should be systematic. The following flowchart illustrates a logical progression based on the nature of the experimental work.
Caption: A decision tree for selecting appropriate PPE based on procedural risks.
By internalizing this guidance, you not only protect yourself but also contribute to a safer research environment for everyone. Your diligence is the cornerstone of trustworthy and reproducible science.
References
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Fisher Scientific. (2023). Safety Data Sheet for Ethyl 4-aminobenzoate. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
